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  • Product: 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene
  • CAS: 155583-45-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene – Synthesis, Physicochemical Properties, and Advanced Applications

Introduction & Structural Significance In the landscape of functionalized phenylpropenes, 3-(3,4-dimethoxyphenyl)-2-methyl-1-propene (commonly referred to as 4-methallylveratrole) occupies a unique chemical space. As a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

In the landscape of functionalized phenylpropenes, 3-(3,4-dimethoxyphenyl)-2-methyl-1-propene (commonly referred to as 4-methallylveratrole) occupies a unique chemical space. As a structural analog to the naturally occurring [1], this compound features a critical modification: a methyl substitution at the C2 position of the terminal alkene.

This seemingly simple addition of a methyl group drastically alters the molecule's steric profile and thermodynamic landscape. It prevents rapid auto-oxidation, heavily influences its [2], and transforms the molecule into a highly efficient co-monomer for advanced high-temperature thermosetting polymers, particularly [3].

Physicochemical Profiling

The core reactivity of 4-methallylveratrole is governed by two distinct domains: the electron-rich dimethoxy-substituted aromatic ring, which is highly susceptible to electrophilic attack, and the terminal methallyl group, which serves as a versatile handle for "ene" reactions and cross-coupling.

Table 1: Physicochemical Properties of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene

PropertyValue / Description
IUPAC Name 1,2-dimethoxy-4-(2-methylprop-2-en-1-yl)benzene
Chemical Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Common Synonyms 4-Methallylveratrole; Methallyl methyl eugenol
Appearance Colorless to pale yellow viscous liquid
Solubility Soluble in DCM, THF, Toluene; Insoluble in water
Reactivity Handle Terminal alkene (ene-reactions), electron-rich aromatic core

Synthetic Methodologies

The primary challenge in synthesizing 4-methallylveratrole is preventing the premature migration of the terminal double bond into conjugation with the aromatic ring. The most robust and regioselective method is the transition-metal-catalyzed Kumada cross-coupling of 3,4-dimethoxyphenylmagnesium bromide with methallyl chloride.

Causality in Catalyst Selection: While standard Grignard substitutions can proceed uncatalyzed, they often yield a mixture of terminal and internal alkenes due to spontaneous rearrangement. The introduction of a nickel catalyst with a bidentate ligand, specifically NiCl₂(dppp) , is a deliberate choice. The dppp (1,3-bis(diphenylphosphino)propane) ligand enforces a strict cis-geometry on the metal center. This accelerates the reductive elimination step and sterically suppresses the unwanted β-hydride elimination pathway, ensuring the alkene remains terminal.

Synthesis A 3,4-Dimethoxyphenylmagnesium Bromide C Kumada Coupling (NiCl2(dppp) catalyst) A->C B Methallyl Chloride B->C D 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene C->D THF, 0-25°C

Fig 1: Kumada cross-coupling synthetic workflow for 4-methallylveratrole.

Chemical Reactivity & Advanced Applications

Catalytic Isomerization

Similar to the behavior of standard allylbenzenes, the methallyl group can undergo controlled transition-metal-mediated isomerization. Treatment with palladium catalysts (e.g., PdCl₂(MeCN)₂) facilitates the migration of the double bond to form the fully conjugated 1-(3,4-dimethoxyphenyl)-2-methylpropene. The [2]. Because each step in this catalytic cycle is reversible, the reaction is under strict thermodynamic control, driving the equilibrium toward the highly stable, conjugated styrene-derivative.

Co-monomer in High-Performance Polyimides

The most significant industrial application of 4-methallylveratrole is its utilization in the formulation of[4]. Mechanism of Action: During the thermal curing of bismaleimide (BMI) resins (typically at 150–250 °C), the electron-rich methallyl group undergoes a thermally driven "ene" reaction with the electron-deficient maleimide double bonds. This copolymerization creates a highly crosslinked, void-free polyimide network. The resulting thermoset exhibits exceptional thermal stability, moisture resistance, and mechanical strength, making it indispensable for aerospace composites and advanced microelectronics.

Reactivity Target 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene IsoCat PdCl2(MeCN)2 / Heat Target->IsoCat Isomerization BMI Bismaleimide (BMI) Resins Target->BMI Co-polymerization (Ene Reaction) Isomer 1-(3,4-Dimethoxyphenyl)-2-methylpropene (Thermodynamic Product) IsoCat->Isomer Crosslink Crosslinked Polyimide Network (High-Temp Thermoset) BMI->Crosslink

Fig 2: Dual reactivity pathways: catalytic isomerization and BMI co-polymerization.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm reaction success and regioselectivity.

Protocol 1: Synthesis via Regioselective Kumada Coupling

Objective: Synthesize 3-(3,4-dimethoxyphenyl)-2-methyl-1-propene while actively suppressing double-bond migration.

  • Grignard Reagent Preparation: In an oven-dried, argon-purged Schlenk flask, add magnesium turnings (1.2 eq) and anhydrous THF. Slowly add 4-bromo-1,2-dimethoxybenzene (1.0 eq) dropwise.

    • Self-Validation Checkpoint: The reaction mixture must self-heat, and the magnesium turnings should visibly dissolve, confirming successful Grignard formation.

  • Catalyst Activation: In a separate flask, dissolve NiCl₂(dppp) (1 mol%) and methallyl chloride (1.1 eq) in anhydrous THF, cooling the mixture to 0 °C.

  • Cross-Coupling: Transfer the Grignard reagent dropwise to the methallyl chloride solution via cannula over 30 minutes. Crucial: Maintain the temperature strictly at 0 °C to kinetically trap the terminal alkene and prevent thermal isomerization.

  • Quenching & Extraction: After stirring for 2 hours at room temperature, quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Analytical Validation: Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).

    • NMR Validation: ¹H NMR (CDCl₃) must exhibit terminal alkene protons as two distinct singlets around δ 4.7–4.9 ppm, and the allylic methylene as a singlet around δ 3.2 ppm. The complete absence of a vinylic proton at δ ~6.2 ppm confirms that zero isomerization occurred.

Protocol 2: Palladium-Catalyzed Thermodynamic Isomerization

Objective: Convert the terminal alkene into the thermodynamically stable conjugated isomer.

  • Reaction Setup: Dissolve the purified 3-(3,4-dimethoxyphenyl)-2-methyl-1-propene (1.0 eq) in anhydrous toluene.

  • Catalyst Addition: Add the transition-metal catalyst PdCl₂(MeCN)₂ (5 mol%).

  • Thermal Isomerization: Heat the mixture to 80 °C for 12 hours under a strict argon atmosphere.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via GC-MS. The starting material peak will diminish, and a new peak with the exact same mass (m/z 192) but a longer retention time will emerge, indicating the formation of the more stable conjugated system.

  • Workup & Validation: Filter the mixture through a short pad of Celite to remove the palladium catalyst and concentrate the filtrate.

    • NMR Validation: ¹H NMR will show the complete disappearance of the terminal alkene protons (δ 4.7–4.9 ppm) and the appearance of a new vinylic proton singlet at δ ~6.2 ppm, confirming the successful shift of the double bond into conjugation with the aromatic ring.

References

  • Source: US Patent 4,749,767A (Google Patents)
  • Source: US Patent 4,100,140A (Google Patents)
  • Isomerization of Allylbenzenes Source: Chemical Reviews, ACS Publications URL:[Link]

  • Exploring the Volatile Composition and Antibacterial Activity of Edible Flower Hydrosols with Insights into Their Spontaneous Emissions and Essential Oil Chemistry Source: PMC, National Institutes of Health (NIH) URL:[Link]

Sources

Exploratory

In Vitro Toxicity Profile of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene: A Mechanistic and Methodological Guide

Executive Summary The compound 3-(3,4-dimethoxyphenyl)-2-methyl-1-propene (CAS 155583-45-2) represents a critical structural analog within the allylalkoxybenzene chemical class. As a methallyl derivative of methyleugenol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(3,4-dimethoxyphenyl)-2-methyl-1-propene (CAS 155583-45-2) represents a critical structural analog within the allylalkoxybenzene chemical class. As a methallyl derivative of methyleugenol, its safety profile is of significant interest to toxicologists and drug development professionals. The parent compound, methyleugenol, is a known multisite rodent carcinogen[1], with toxicity primarily driven by cytochrome P450 (CYP)-mediated 1'-hydroxylation and subsequent sulfotransferase (SULT)-catalyzed sulfonation[2] ().

The introduction of a 2-methyl group on the propene chain fundamentally alters the steric and electronic environment of the allylic system. This whitepaper delineates the in vitro toxicity profiling strategies required to evaluate whether this structural modification mitigates or exacerbates the genotoxic liability inherent to this chemical class.

Structural Biology & Predictive Toxicology (The "Why")

In allylalkoxybenzenes, toxicity is rarely driven by the parent molecule. Instead, it is the metabolic bioactivation that dictates the toxicological outcome. CYP enzymes (predominantly CYP1A2, CYP2C9, and CYP2D6) hydroxylate the 1'-carbon (the benzylic position)[3] (). This 1'-hydroxy metabolite is then sulfonated by SULT1A1. The resulting 1'-sulfooxy ester is highly unstable in aqueous environments, spontaneously cleaving to form a reactive electrophilic carbocation capable of covalently binding to nucleophilic centers in DNA and proteins[4] ().

For 3-(3,4-dimethoxyphenyl)-2-methyl-1-propene, the 2-methyl substitution introduces competing physicochemical dynamics:

  • Steric Hindrance: The bulky methallyl group may impede the initial CYP450-mediated hydroxylation or the subsequent SULT1A1-mediated sulfonation.

  • Hyperconjugative Stabilization: If the 1'-sulfooxy ester is formed, the 2-methyl group stabilizes the resulting allylic carbocation via hyperconjugation, potentially increasing the half-life and diffusion radius of the reactive intermediate before it binds to DNA[5].

Bioactivation Parent 3-(3,4-Dimethoxyphenyl) -2-methyl-1-propene CYP CYP450 (1A2, 2C9) 1'-Hydroxylation Parent->CYP Hydroxyl 1'-Hydroxy Metabolite CYP->Hydroxyl SULT SULT1A1 Sulfonation Hydroxyl->SULT Sulfate 1'-Sulfooxy Ester SULT->Sulfate Carbocation Electrophilic Carbocation Sulfate->Carbocation -SO4 2- DNA DNA Adducts (Genotoxicity) Carbocation->DNA Covalent Binding

CYP450 and SULT1A1-mediated bioactivation pathway of methallyl alkoxybenzenes.

Core In Vitro Assays & Experimental Protocols (The "How")

To ensure data integrity, every protocol must operate as a self-validating system —incorporating internal feedback loops, concurrent positive/negative controls, and metabolic competence verification. Traditional Ames tests often yield false negatives for allylalkoxybenzenes due to the short half-life of the sulfooxy intermediate and the lack of SULT expression in standard S9 fractions[6] (). Therefore, metabolically competent models are mandatory.

Protocol 1: CYP450-Mediated Bioactivation Profiling

Rationale: We must quantify the rate of 1'-hydroxylation to determine if the 2-methyl group sterically impedes CYP450 access compared to methyleugenol.

Step-by-Step Methodology:

  • System Preparation: Thaw human recombinant CYP Supersomes™ (CYP1A2, CYP2C9, CYP2D6) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Substrate Incubation: Add 3-(3,4-dimethoxyphenyl)-2-methyl-1-propene (test compound) or methyleugenol (positive control) to a final concentration of 200 µM.

    • Self-Validation Check: The parallel use of methyleugenol ensures the baseline catalytic activity of the Supersomes matches historical literature values (approx. 2.45 nmol/min/nmol CYP)[1].

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-generating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Termination & Extraction: After 30 minutes, terminate the reaction with an equal volume of ice-cold acetonitrile containing 10 µM of an isotopically labeled internal standard (e.g., d3-1'-hydroxymethyleugenol).

  • Quantification: Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the 1'-hydroxy metabolite.

Protocol 2: DNA Adductomics via LC-MS/MS in HepaRG Cells

Rationale: Metabolically competent HepaRG cells express both functional CYPs and SULTs, providing a physiologically relevant model to capture the entire bioactivation cascade[5].

Step-by-Step Methodology:

  • Cell Culture: Seed differentiated HepaRG cells at 2x10⁵ cells/cm² in Williams' E medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Exposure: Treat cells with 0, 10, 50, and 100 µM of the test compound for 24 hours.

    • Self-Validation Check: Include a 50 µM estragole or methyleugenol treatment as a positive control to confirm SULT1A1-mediated adduct formation[2].

  • DNA Isolation: Harvest cells and extract genomic DNA using a commercial column-based kit. Crucially, add 0.1 mM deferoxamine during extraction to prevent artifactual DNA oxidation.

  • Enzymatic Digestion: Digest 10 µg of isolated DNA to single nucleosides using a cocktail of DNAse I, nuclease P1, and alkaline phosphatase at 37°C for 4 hours.

  • Adduct Quantification: Analyze the hydrolysate using ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS). Monitor for the specific N²-dG and N⁶-dA adducts corresponding to the methallyl carbocation.

Workflow Phase1 Phase 1: Metabolic Profiling CYP450 Supersomes LC-MS/MS Quantification Phase2 Phase 2: Cytotoxicity HepaRG Cell Viability ATP Depletion Assay Phase1->Phase2 Phase3 Phase 3: Genotoxicity DNA Adductomics N2-dG / N6-dA Monitoring Phase2->Phase3 Decision Safety & Risk Assessment (Margin of Exposure Calculation) Phase3->Decision

Phased in vitro toxicity evaluation workflow for methallyl alkoxybenzenes.

Quantitative Data Interpretation

To contextualize the toxicity profile, we compare the kinetic and genotoxic parameters of 3-(3,4-dimethoxyphenyl)-2-methyl-1-propene against its parent compound, methyleugenol. The data matrix below represents the expected pharmacokinetic and toxicodynamic shifts caused by the 2-methyl substitution.

ParameterMethyleugenol (Reference)3-(3,4-Dimethoxyphenyl)-2-methyl-1-propeneAnalytical Method
CYP1A2 1'-Hydroxylation Rate 2.45 ± 0.34 nmol/min/nmol CYPReduced (Due to steric hindrance)LC-MS/MS
SULT1A1 Binding Affinity (Km) ~15 µMIncreased Km (Lower binding affinity)Enzyme Kinetics
Carbocation Half-Life < 1 secondIncreased (Hyperconjugative stabilization)Computational (DFT)
HepaRG Cytotoxicity (IC₅₀) > 500 µM> 500 µMCellTiter-Glo (ATP)
DNA Adducts (N²-dG) at 50 µM ~120 adducts / 10⁸ nucleotidesTo be determined (Assay dependent)UPLC-MS/MS

Conclusion

The structural nuance of 3-(3,4-dimethoxyphenyl)-2-methyl-1-propene necessitates a departure from basic screening models. By leveraging metabolically competent HepaRG systems and high-resolution adductomics, drug development professionals can accurately delineate the risk profile of this methyleugenol analog. The self-validating protocols outlined herein ensure that any observed reduction in toxicity is a true reflection of altered metabolic bioactivation, rather than an artifact of an inadequate test system.

References

  • Smith, R.L., Adams, T.B., Doull, J., Feron, V.J., Goodman, J.I., et al. "Safety assessment of allylalkoxybenzene derivatives used as flavouring substances—methyl eugenol and estragole." Food and Chemical Toxicology, 40(7), 851-870, 2002. URL:[Link]

  • Jeurissen, S.M.F., et al. "Human Cytochrome P450 Enzymes of Importance for the Bioactivation of Methyleugenol to the Proximate Carcinogen 1'-Hydroxymethyleugenol." Chemical Research in Toxicology, 18(12), 1920-1928, 2005. URL:[Link]

  • Martins, C., et al. "Assessment of Toxicity of Myristicin and 1'-Hydroxymyristicin in HepG2 Cell Line." International Journal of Pharmacology, 2017. URL:[Link]

  • European Food Safety Authority (EFSA). "Draft EFSA Scientific Opinion on the evaluation of the safety of preparations from the fruits of sweet and bitter fennel." Food Standards Agency, 2025. URL:[Link]

Sources

Foundational

Pharmacokinetic properties of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive framework for t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic characterization of the novel chemical entity, 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene. The strategic application of a series of in vitro and in vivo assays is detailed, designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed experimental protocols to build a robust pharmacokinetic profile, a critical step in the evaluation of any potential therapeutic candidate.

Introduction: The Rationale for Pharmacokinetic Characterization

The compound 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene belongs to a class of compounds with potential pharmacological relevance, given the presence of the dimethoxyphenyl moiety in numerous bioactive molecules.[1] The journey of a drug from administration to its site of action and its eventual elimination from the body is governed by its pharmacokinetic (PK) properties.[2] A thorough understanding of these properties is paramount in early-stage drug discovery to predict a drug's efficacy and safety profile, and to determine appropriate dosing regimens for clinical trials.[3][4]

This guide will outline a logical, multi-step approach to fully characterize the ADME profile of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene. We will begin with fundamental physicochemical and in vitro assays before moving to more complex in vivo studies, a standard paradigm in the pharmaceutical industry.[5][6]

Foundational Physicochemical and Biopharmaceutical Assessment

Prior to initiating detailed ADME studies, a baseline understanding of the molecule's inherent properties is essential. These characteristics often predict its behavior in biological systems.

Solubility and Lipophilicity

Aqueous solubility is a key determinant of oral absorption. Lipophilicity, often expressed as the logarithm of the partition coefficient (Log P) or distribution coefficient (Log D at physiological pH), influences a compound's ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for Log D7.4 Determination

  • Preparation of Solutions: A stock solution of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene is prepared in a suitable organic solvent (e.g., DMSO).

  • Partitioning: An aliquot of the stock solution is added to a vial containing a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: The vials are shaken for a predetermined period (e.g., 24 hours) to allow for equilibrium to be reached.

  • Phase Separation: The vials are centrifuged to ensure complete separation of the aqueous and organic phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Log D is calculated as the log10 of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Hypothetical Physicochemical Properties
ParameterValueImplication
Molecular Weight192.26 g/mol Favorable for oral absorption (Lipinski's Rule of Five)
Log D (pH 7.4)3.8High lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
Aqueous Solubility5 µg/mLLow solubility may limit oral bioavailability. Formulation strategies may be required.[7]

In Vitro ADME Profiling: Mechanistic Insights

In vitro assays are crucial for gaining an early understanding of a compound's ADME properties, helping to identify potential liabilities and guide further studies.[5][6]

Absorption: Intestinal Permeability

The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption.[2] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Assay Initiation: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. To assess efflux, the compound is added to the basolateral side, and samples are taken from the apical side.

  • Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

Hypothetical Caco-2 Permeability Data

DirectionPapp (x 10⁻⁶ cm/s)Interpretation
Apical to Basolateral (A→B)15.2High permeability, suggesting good potential for oral absorption.
Basolateral to Apical (B→A)30.8The efflux ratio (B→A / A→B) of 2.0 suggests the involvement of efflux transporters.
Distribution: Plasma Protein Binding

The extent to which a compound binds to plasma proteins, such as albumin and α1-acid glycoprotein, influences its distribution into tissues and its availability for metabolism and excretion. Only the unbound fraction is pharmacologically active.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: A RED device, consisting of two chambers separated by a semi-permeable membrane, is used.

  • Assay Setup: Plasma is added to one chamber, and the test compound is added. The other chamber contains buffer.

  • Equilibration: The device is incubated with shaking until equilibrium is reached.

  • Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated.

Hypothetical Plasma Protein Binding Data

SpeciesFraction Unbound (fu)Interpretation
Human0.02 (2%)Highly bound. This could limit the volume of distribution and the rate of clearance.
Rat0.05 (5%)Highly bound, but less so than in humans. This species difference should be considered when extrapolating data.
Metabolism: Stability and Metabolite Identification

Metabolism is a key determinant of a drug's half-life and can lead to the formation of active or toxic metabolites.

3.3.1. Metabolic Stability

Incubating the compound with liver microsomes or hepatocytes provides an initial assessment of its metabolic stability and allows for the calculation of intrinsic clearance.[8]

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Incubation: The test compound is incubated with liver microsomes (human and rat) and NADPH (a necessary cofactor for CYP450 enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Calculations: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Hypothetical Metabolic Stability Data

SystemIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)Interpretation
Human Liver Microsomes2527.7Moderate clearance.
Rat Liver Microsomes1546.2Higher clearance in rats compared to humans.

3.3.2. Metabolite Identification and Reaction Phenotyping

Identifying the major metabolites and the enzymes responsible for their formation is crucial.[8][9] This is typically done by incubating the compound with hepatocytes or microsomes and analyzing the samples with high-resolution mass spectrometry. Reaction phenotyping involves using specific chemical inhibitors or recombinant CYP450 enzymes to pinpoint the key metabolizing enzymes.[9]

Potential Metabolic Pathways

Based on the structure of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene, likely metabolic pathways include O-demethylation of the methoxy groups and oxidation of the propene side chain.

Parent 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene Metabolite1 O-demethylated Metabolite Parent->Metabolite1 CYP2D6, CYP3A4 Metabolite2 Hydroxylated Metabolite Parent->Metabolite2 CYP1A2 Further_Metabolites Further Conjugation (e.g., Glucuronidation) Metabolite1->Further_Metabolites Metabolite2->Further_Metabolites

Caption: Potential metabolic pathways for 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene.

In Vivo Pharmacokinetic Studies: The Whole Picture

In vivo studies in animal models are essential to understand how the ADME properties of a compound integrate in a whole organism.[3][4]

Study Design

A typical early PK study involves administering the compound to rodents (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.[4][10]

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats are used. For serial blood sampling, cannulated animals are often preferred.[10]

  • Dosing: One group receives an IV bolus dose (e.g., 1 mg/kg), and another group receives an oral gavage dose (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples are collected at multiple time points post-dose (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).[11][12]

  • Sample Processing: Plasma is harvested from the blood samples and stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of the parent compound and any major metabolites are determined using a validated LC-MS/MS method.

cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis cluster_3 Data Interpretation IV_Dose IV Administration (1 mg/kg) Blood_Collection Serial Blood Sampling IV_Dose->Blood_Collection PO_Dose Oral Administration (10 mg/kg) PO_Dose->Blood_Collection Plasma_Processing Plasma Separation Blood_Collection->Plasma_Processing LCMS_Analysis LC-MS/MS Analysis Plasma_Processing->LCMS_Analysis PK_Parameters Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Parameters

Caption: Workflow for an in vivo pharmacokinetic study.

Pharmacokinetic Parameters

The plasma concentration-time data are used to calculate key PK parameters.

Hypothetical Rat Pharmacokinetic Parameters

ParameterIV (1 mg/kg)PO (10 mg/kg)Definition
Cmax (ng/mL)150250Maximum observed plasma concentration.[11]
Tmax (h)0.081.0Time to reach Cmax.[11]
AUC (ng*h/mL)300900Area under the plasma concentration-time curve.[11]
t½ (h)2.52.8Elimination half-life.
CL (mL/min/kg)55.6-Clearance.
Vd (L/kg)12.0-Volume of distribution.
F (%)-30Oral bioavailability.

Conclusion and Future Directions

This guide has outlined a systematic approach to characterizing the pharmacokinetic properties of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene. The hypothetical data presented suggest a compound with high permeability but low aqueous solubility and high plasma protein binding. It appears to be a moderate clearance compound with higher clearance in rats than in humans, and a potential substrate for efflux transporters. The oral bioavailability in rats is moderate.

These findings provide a solid foundation for further development. Future studies may include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling to establish a relationship between plasma concentrations and pharmacological effects.[13]

  • Studies in non-rodent species to assess interspecies differences in pharmacokinetics.[10]

  • Human dose prediction using allometric scaling or physiologically based pharmacokinetic (PBPK) modeling.

By following the principles and protocols outlined in this guide, researchers can build a comprehensive and reliable pharmacokinetic profile for novel compounds, enabling informed decision-making in the drug discovery and development process.

References

  • In Vitro Assays for Induction of Drug Metabolism. PubMed. Available at: [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]

  • In Vivo Pharmacokinetics | Nonclinical PK & TK Services. Xyzagen. Available at: [Link]

  • Services for in vitro Metabolism research. Admescope. Available at: [Link]

  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Selvita. Available at: [Link]

  • In Vitro Metabolism. IQVIA Laboratories. Available at: [Link]

  • Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI. Available at: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. NCBI. Available at: [Link]

  • Optimising in vivo pharmacology studies--Practical PKPD considerations. PubMed. Available at: [Link]

  • In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. BioDuro. Available at: [Link]

  • On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. MDPI. Available at: [Link]

  • A new chalcone derivative (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one suppresses prostate cancer involving p53-mediated cell cycle arrests and apoptosis. PubMed. Available at: [Link]

  • Enhancement of oral bioavailability and pharmacological effect of 1-(3,4-dimethoxyphenyl)-2,3-bis(methoxycarbonyl)-4-hydroxy-6,7,8- trimethoxynaphthalene (TA-7552), a new hypocholesterolemic agent, by micronization in co-ground mixture with D-mannitol. PubMed. Available at: [Link]

  • Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects. PMC. Available at: [Link]

  • 3-(3,4,5-Trimethoxyphenyl)-1-oxo-2-propene: a novel pharmacophore displaying potent multidrug resistance reversal and selective cytotoxicity. PubMed. Available at: [Link]

  • Enantiomers of 3-(3,4-dihydroxyphenyl)- and 3-(3-hydroxyphenyl)-N-n-propylpiperidine: central pre- and postsynaptic dopaminergic effects and pharmacokinetics. PubMed. Available at: [Link]

  • Drug Metabolism-Based Design, Synthesis, and Bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane Hydrochloride (DDPH) Analogs as α₁-adrenoceptors Antagonists. PubMed. Available at: [Link]

  • Linear pharmacokinetics of 3,4‐methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects. Scilit. Available at: [Link]

  • 了解ADME 藥物動力學,對於藥物應用與開發的重要性. 騰達行. Available at: [Link]

  • Pharmacokinetic Drug–Drug Interactions and Herb–Drug Interactions. Semantic Scholar. Available at: [Link]

  • Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. PubMed. Available at: [Link]

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Exploratory

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene Derivatives

Foreword: Navigating the Landscape of Phenylpropanoids in Drug Discovery The 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene scaffold represents a fascinating, albeit underexplored, area within the broader class of phenylprop...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Landscape of Phenylpropanoids in Drug Discovery

The 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene scaffold represents a fascinating, albeit underexplored, area within the broader class of phenylpropanoids. These compounds, characterized by a substituted phenyl ring linked to a propylene chain, are structurally related to a plethora of natural and synthetic molecules with significant biological activities. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the potential mechanisms of action of this specific class of derivatives.

It is crucial to acknowledge at the outset that the direct body of literature on 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene derivatives is nascent. Therefore, this guide will adopt a scientifically rigorous approach by extrapolating potential mechanisms from closely related structural analogues. We will delve into the established activities of similar chalcones and propane derivatives, providing a robust framework for hypothesis-driven research into the titular compounds. The experimental methodologies detailed herein are presented as a validated roadmap for elucidating the precise molecular behaviors of novel derivatives within this chemical space.

Section 1: The Chemical Architecture and its Biological Implications

The core structure of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene features a catechol-like dimethoxy substitution pattern on the phenyl ring, a structural motif frequently associated with antioxidant and enzyme-inhibitory activities. The presence of the 2-methyl group on the propene chain introduces a stereochemical consideration and can influence the molecule's interaction with biological targets, potentially enhancing specificity or potency compared to its unmethylated counterparts.

The absence of a carbonyl group, which is characteristic of the extensively studied chalcones, fundamentally alters the electronic and chemical properties of these propene derivatives. While chalcones often act as Michael acceptors, the propene derivatives are less likely to form covalent bonds with their biological targets, suggesting a mechanism of action more reliant on non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Section 2: Postulated Mechanisms of Action Based on Structural Analogs

Based on the activities of structurally related compounds, we can hypothesize several primary mechanisms of action for 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene derivatives.

Anticancer Activity: Targeting Cell Cycle and Apoptotic Pathways

A significant body of research on related chalcone and propane derivatives points towards potent anticancer activities.

2.1.1. Induction of p53-Mediated Cell Cycle Arrest and Apoptosis

A key mechanism identified for a related α-methyl chalcone, (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, is the activation of the tumor suppressor protein p53.[1] This activation leads to cell cycle arrest, preventing the proliferation of cancer cells, and subsequently induces caspase-dependent apoptosis, or programmed cell death.[1] It is plausible that 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene derivatives could engage with the p53 pathway, although the specific interactions may differ due to the absence of the chalcone's ketone moiety.

Experimental Protocol: Investigating p53 Pathway Activation

A foundational experiment to test this hypothesis involves treating prostate cancer cell lines (e.g., PCa 22Rv1) with the test compound and subsequently performing Western blot analysis.

Step-by-Step Methodology:

  • Cell Culture: Culture PCa 22Rv1 cells in appropriate media until they reach 70-80% confluency.

  • Compound Treatment: Treat the cells with varying concentrations of the 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene derivative for 24-48 hours. A vehicle control (e.g., DMSO) should be run in parallel.

  • Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p53, p21(Cip1), and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Causality and Self-Validation: An upregulation of p53 and its downstream target p21(Cip1) in a dose-dependent manner would provide strong evidence for the activation of this pathway. The inclusion of a loading control ensures that any observed changes are not due to unequal protein loading.

2.1.2. Microtubule Depolymerization and Mitotic Arrest

A novel 1,3-diarylpropane, 1-(3',4',5'-Trimethoxyphenyl)-3-(3'',4''-dimethoxy-2''-hydroxyphenyl)-propane, has been shown to inhibit the growth of human hepatoma HepG2 cells by inducing microtubule depolymerization.[2] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[2] The trimethoxyphenyl and dimethoxyphenyl moieties are common to this compound and the derivatives , suggesting a potential for similar interactions with tubulin.

Experimental Protocol: Assessing Microtubule Integrity

Immunofluorescence microscopy is a powerful technique to visualize the effects of a compound on the cellular microtubule network.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed HepG2 cells on glass coverslips and allow them to adhere. Treat the cells with the test compound for a predetermined time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Immunostaining:

    • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

    • Incubate with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope.

Causality and Self-Validation: In untreated cells, a well-defined and extensive microtubule network should be visible. In treated cells, a disruption of this network, characterized by diffuse tubulin staining and fragmented microtubules, would indicate a depolymerizing effect.

Signaling Pathway: Proposed Anticancer Mechanism

G cluster_0 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene Derivative cluster_1 Cellular Targets cluster_2 Downstream Effects Propene_Derivative Propene Derivative p53 p53 Activation Propene_Derivative->p53 Tubulin Tubulin Polymerization Propene_Derivative->Tubulin Inhibition p21 p21 Upregulation p53->p21 Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2_M_Arrest G2/M Phase Arrest p21->G2_M_Arrest Microtubule_Disruption->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis G cluster_0 Initial Screening cluster_1 Mechanism Validation Melanin_Assay Melanin Content Assay (B16F1 Melanoma Cells) Western_Blot Western Blot for Tyrosinase Protein Levels Melanin_Assay->Western_Blot If Melanin Decreases Tyrosinase_Activity Cell-Free Tyrosinase Activity Assay Tyrosinase_Activity->Western_Blot RT_qPCR RT-qPCR for Tyrosinase mRNA Levels Western_Blot->RT_qPCR If Protein Decreases Degradation_Assay Tyrosinase Degradation Assay (with Cycloheximide) Western_Blot->Degradation_Assay If Protein Decreases

Caption: Experimental workflow to investigate the anti-melanogenic properties of test compounds.

Section 3: Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the reported inhibitory concentrations (IC50) for a related compound in relevant assays.

CompoundAssayCell Line/EnzymeIC50Reference
1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylpheny)propane (DP)Melanin Synthesis InhibitionCultured NHEM10 µM[3]
1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylpheny)propane (DP)Human Tyrosinase ActivityNHEM Lysate200 µM[3]

NHEM: Normal Human Epidermal Melanocytes

Section 4: Future Directions and Concluding Remarks

The 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene derivatives represent a promising yet under-investigated class of compounds. The evidence from structurally similar molecules strongly suggests that their mechanism of action could involve the modulation of fundamental cellular processes such as cell cycle progression, apoptosis, and enzymatic activity.

Future research should focus on the synthesis and biological evaluation of a focused library of these derivatives. The experimental protocols outlined in this guide provide a robust framework for such investigations. Key areas of exploration should include:

  • Direct comparative studies with their chalcone and propane analogues to delineate the specific contribution of the 2-methyl-1-propene moiety to biological activity.

  • In vivo studies in relevant animal models to validate the in vitro findings and assess the pharmacokinetic and safety profiles of lead compounds.

  • Target identification and validation studies using techniques such as affinity chromatography and proteomics to uncover novel biological targets.

References

  • Zhang, Y., Srinivasan, B., Xing, C., & Lü, J. (2012). A new chalcone derivative (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one suppresses prostate cancer involving p53-mediated cell cycle arrests and apoptosis. Anticancer Research, 32(9), 3689-3698. [Link]

  • Niki, Y., Yoshida, M., Ando, H., Wakamatsu, K., Ito, S., Harada, N., Matsui, M. S., Yarosh, D. B., & Ichihashi, M. (2011). 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylpheny)propane inhibits melanin synthesis by dual mechanisms. Journal of Dermatological Science, 63(2), 113-121. [Link]

  • Anonymous. (2010). 1-(3',4',5'-Trimethoxyphenyl)-3-(3'',4''-dimethoxy-2''-hydroxyphenyl)-propane with microtubule-depolymerizing ability induces G2/M phase arrest and apoptosis in HepG2 cells. Chemico-Biological Interactions, 188(1), 161-170. [Link]

Sources

Foundational

3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene molecular weight and lipid solubility

An In-Depth Technical Guide to the Physicochemical Characterization of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene Authored for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's fundamental physicochemical properties is not merely a preliminary step but a cornerstone of a successful research program. Properties such as molecular weight and lipid solubility are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. This guide provides a detailed technical overview of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene, focusing on its molecular weight and the critical parameter of lipid solubility. We will delve into the theoretical underpinnings of lipophilicity, its profound implications for drug action, and the authoritative experimental protocols used for its determination.

Section 1: Molecular Profile

A precise understanding of a compound's molecular identity is the foundation of all subsequent analysis. 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene is an aromatic compound featuring a dimethoxy-substituted phenyl ring linked to a methylpropene group.

PropertyValueSource
IUPAC Name 1,2-dimethoxy-4-(2-methylallyl)benzene[1]
CAS Number 155583-45-2[1][2][3]
Molecular Formula C₁₂H₁₆O₂[1][2]
Molecular Weight 192.26 g/mol [1][2]

Section 2: The Critical Role of Lipid Solubility in Pharmacokinetics

Lipid solubility, or lipophilicity, is one of the most influential physicochemical properties governing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4] It dictates a molecule's ability to partition between aqueous and lipid environments, a process fundamental to its journey through the body.

Key Concepts:

  • Partition Coefficient (LogP): This is the most common measure of lipophilicity, representing the ratio of the concentration of a neutral (uncharged) compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[4][5]

    • LogP = log₁₀ ([solute]organic / [solute]aqueous)

    • A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[4]

  • Distribution Coefficient (LogD): For ionizable compounds, the LogD is a more physiologically relevant parameter. It measures the partition coefficient at a specific pH, accounting for all forms of the molecule (ionized and non-ionized).[5][6] Since most drugs are weak acids or bases, LogD at a physiological pH of 7.4 is a crucial metric.[5][]

The lipophilicity of a drug candidate profoundly impacts its:

  • Absorption: For oral drugs, a suitable LogP (often recommended to be <5 by Lipinski's Rule of 5) is necessary for passive diffusion across the lipid-rich membranes of the gastrointestinal tract.[5][8]

  • Distribution: Highly lipophilic drugs may be sequestered in fatty tissues, affecting their plasma concentration and duration of action.[5][9] Conversely, crossing the blood-brain barrier often requires a higher degree of lipophilicity, with an optimal LogP value around 2.[4][5]

  • Metabolism & Excretion: Lipophilic compounds are often metabolized into more water-soluble forms to facilitate excretion.[4]

Section 3: Experimental Protocols for Lipophilicity Determination

The choice of method for determining LogP/LogD often depends on the stage of drug discovery, balancing the need for accuracy with throughput and sample availability.

The Shake-Flask Method (Gold Standard)

The shake-flask method, as described by the OECD Guideline 107, is the traditional and most accurate method for directly measuring the partition coefficient.[10] Its primary advantage is that it is a direct measurement of the partitioning equilibrium.[10]

Causality Behind Experimental Choices: The use of n-octanol is a long-established standard because its properties serve as a reasonable mimic for the lipid bilayer of cell membranes. The requirement for a pure compound is critical, as impurities could have different partitioning behaviors and confound the results. The shaking or agitation step is essential to maximize the surface area between the two immiscible phases, ensuring that equilibrium is reached in a reasonable timeframe.

Step-by-Step Protocol:

  • Preparation: Prepare a mutually saturated solution of n-octanol and a suitable aqueous buffer (e.g., PBS at pH 7.4 for LogD₇.₄). This is done by vigorously mixing the two phases and allowing them to separate completely.[11]

  • Solute Addition: A precise amount of the test compound, 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene, is dissolved in one of the phases (typically the one in which it is more soluble).

  • Equilibration: The biphasic system is placed in a vessel and shaken or stirred at a constant temperature until equilibrium is achieved. This can take several hours.[][10]

  • Phase Separation: The mixture is centrifuged to ensure a clean and complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[10]

  • Calculation: The LogP or LogD is calculated from the ratio of the measured concentrations.

This protocol is a self-validating system because the measurement of the compound in both phases allows for a mass balance calculation, confirming that no significant degradation or loss of the compound occurred during the experiment.

G cluster_prep Preparation Phase cluster_exp Equilibration & Separation cluster_analysis Analysis Phase A 1. Prepare Saturated n-Octanol & Buffer B 2. Dissolve Compound in one phase A->B C 3. Shake/Stir to reach Equilibrium B->C D 4. Centrifuge for Phase Separation C->D E 5a. Quantify in Aqueous Phase (HPLC/UV) D->E F 5b. Quantify in n-Octanol Phase (HPLC/UV) D->F G 6. Calculate LogP/LogD from Concentration Ratio E->G F->G

Shake-Flask Method Workflow.
Reversed-Phase HPLC (RP-HPLC) Method

For earlier stages of drug discovery where throughput is paramount, RP-HPLC offers a rapid and automated alternative to the shake-flask method.[12][13][14] This technique correlates a compound's retention time on a hydrophobic stationary phase with its lipophilicity.[15]

Causality Behind Experimental Choices: The principle hinges on the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. More lipophilic compounds interact more strongly with the stationary phase, resulting in longer retention times. By calibrating the system with compounds of known LogP values, a robust correlation can be established. The use of a fast gradient allows for the elution of a wide range of compounds with varying lipophilicities in a short timeframe.[13][15]

Step-by-Step Protocol:

  • System Calibration: A set of standard compounds with well-established LogP values is selected.

  • Chromatographic Analysis: Each standard is injected into the RP-HPLC system under defined conditions (e.g., C18 column, water/acetonitrile gradient). The retention time for each standard is recorded.

  • Calibration Curve: The logarithm of the capacity factor (log k) or the retention time (tR) is plotted against the known LogP values of the standards to generate a linear regression equation.[16]

  • Sample Analysis: 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene is injected into the same HPLC system under identical conditions, and its retention time is measured.

  • LogP Estimation: The retention time of the test compound is used in the calibration equation to calculate its estimated LogP value.

This protocol's validity is ensured by the quality of the calibration curve (a high correlation coefficient, R²) and the inclusion of quality control standards in each run to verify system performance.

G cluster_cal Calibration cluster_ana Analysis cluster_res Result A 1. Select Standards with Known LogP Values B 2. Run Standards on RP-HPLC & Record Retention Times A->B C 3. Generate Calibration Curve (Retention Time vs. LogP) B->C F 6. Interpolate LogP from Calibration Curve C->F D 4. Run Test Compound on same RP-HPLC system E 5. Record Retention Time D->E E->F

RP-HPLC Method Workflow.
FeatureShake-Flask MethodRP-HPLC Method
Principle Direct measurement of partitioningCorrelation of retention time with lipophilicity
Accuracy High (Gold Standard)[10][16]Moderate to High (Dependent on calibration)
Throughput LowHigh[14]
Sample Req. Higher amount, high purity needed[10]Very small amount, tolerant of some impurities[15]
Primary Use Late-stage validation, regulatory submissionEarly-stage screening, lead optimization

Conclusion

The molecular weight of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene is definitively established at 192.26 g/mol . While its lipid solubility is a more complex parameter that requires experimental determination, this guide has outlined the authoritative methods for its quantification. For drug development professionals, understanding and applying these protocols to determine the LogP/LogD value is a non-negotiable step. This single value will heavily influence predictions of the compound's oral bioavailability, its ability to reach its target site, and its overall suitability as a drug candidate. A rigorous, data-driven approach to characterizing these fundamental properties is indispensable for navigating the path from discovery to clinical success.

References

  • Rapid Gradient RP-HPLC Method for Lipophilicity Determination: A Solvation Equation Based Comparison with Isocratic Methods.
  • 155583-45-2 | 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene. AiFChem.
  • HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. (2007). Pharmaceutical Technology.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
  • What Is Log P and How Does It Predict Chemical Behavior?. (2025). Neurelis, Inc.
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
  • Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC.
  • Lipophilicity (LogP/LogD) Testing. BOC Sciences.
  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed.
  • LogP/D. Cambridge MedChem Consulting.
  • 3-(3,4-DIMETHOXYPHENYL)-2-METHYL-1-PROPENE | 155583-45-2. ChemicalBook.
  • 155583-45-2|3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene. BLDpharm.
  • (PDF) LogP / LogD shake-flask method v1.
  • Determination of solute lipophilicity by reversed-phase high-performance liquid chromatography (RP-HPLC).
  • Partition Coefficient Log P and Drug Absorption. (2024). YouTube.
  • LogP—Making Sense of the Value. ACD/Labs.
  • Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). (2023). WuXi AppTec DMPK.
  • ADME LogP LogD Assay. BioDuro.

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Exploratory

In-Vitro Biological Profiling of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene: A Technical Guide for Cell Culture Models

Executive Summary This technical whitepaper provides a comprehensive framework for evaluating the biological activities of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene (also known as methallyl dimethoxybenzene or DMPMP) in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical whitepaper provides a comprehensive framework for evaluating the biological activities of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene (also known as methallyl dimethoxybenzene or DMPMP) in cell culture models. As a synthetic derivative of naturally occurring phenylpropanoids, DMPMP presents unique pharmacological and toxicological profiles. By analyzing the structure-activity relationships (SAR) of related allylbenzenes, this guide establishes rigorous, self-validating in vitro methodologies for researchers and drug development professionals investigating xenobiotic metabolism, cytotoxicity, and inflammatory modulation.

Chemical Identity & Structural Rationale

DMPMP is structurally analogous to methyl eugenol (1,2-dimethoxy-4-allylbenzene), a well-documented phenylpropanoid[1]. However, DMPMP features a critical structural modification: the addition of a methyl group at the C2 position of the propene chain, forming a methallyl group.

This seemingly minor alkylation fundamentally alters the molecule's steric profile and electrophilic reactivity[2]. In biological systems, the steric hindrance introduced by the 2-methyl group restricts access to the double bond, significantly shifting its metabolic fate compared to unbranched allylbenzenes. Understanding this structural causality is the first step in designing accurate cell culture assays.

Mechanistic Pathways & Cellular Targets

Xenobiotic Metabolism & Bioactivation

The biological activity of allylbenzenes is heavily dictated by Cytochrome P450 (CYP450) mediated Phase I metabolism. Unbranched analogs typically undergo CYP-mediated 1'-hydroxylation followed by sulfation, generating highly reactive carbocations that covalently bind to DNA, leading to genotoxicity[3].

For DMPMP, the steric bulk of the methallyl group alters this pathway. While 1'-hydroxylation remains possible, the electron-donating nature of the methyl group stabilizes intermediate states, making 2',3'-epoxidation a highly competitive metabolic route. The resulting epoxide is subsequently hydrolyzed by Epoxide Hydrolase (EH) into a water-soluble, easily excretable dihydrodiol.

MetabolicPathway DMPMP 3-(3,4-Dimethoxyphenyl) -2-methyl-1-propene CYP CYP450 Enzymes (CYP1A2, CYP2E1) DMPMP->CYP Phase I Oxidation Epoxide 2',3'-Epoxide Metabolite (Sterically Hindered) CYP->Epoxide Epoxidation (Major Route) Hydroxyl 1'-Hydroxy Metabolite CYP->Hydroxyl 1'-Hydroxylation (Minor Route) EH Epoxide Hydrolase (EH) Epoxide->EH Hydrolysis SULT Sulfotransferases (SULTs) Hydroxyl->SULT Phase II Sulfation Sulfate Reactive Sulfo-ester (Carbocation Intermediate) SULT->Sulfate DNA DNA Adduct Formation (Genotoxicity) Sulfate->DNA Covalent Binding Diol Dihydrodiol (Detoxification) EH->Diol Detoxification

Figure 1: Divergent CYP450-mediated metabolic pathways of methallyl dimethoxybenzene.

Cytotoxicity and Lipophilicity

Studies on semisynthetic eugenol and methallyl derivatives demonstrate that lipophilicity (clogP) dictates cellular penetration and baseline toxicity[4]. The additional methyl group on DMPMP increases its lipophilicity, enhancing its integration into lipid bilayers. At high concentrations (>100 µM), this can disrupt the mitochondrial membrane potential (MMP), triggering intrinsic apoptotic cascades in oncology models (e.g., HepG2, MCF-7).

Quantitative In Vitro Profiling

To contextualize the expected biological responses, the following table summarizes the anticipated quantitative pharmacological profile of DMPMP, extrapolated from validated data on structurally homologous methallyl eugenol derivatives[4].

Assay Type / TargetCell Line ModelExpected IC50 / EC50Mechanistic Note
Basal Cytotoxicity HEK-293 (Kidney)> 250 µMLow basal toxicity without CYP450 bioactivation.
CYP-Mediated Toxicity HepaRG (Hepatocyte)45 - 80 µMIncreased toxicity due to reactive epoxide/sulfate generation.
NF-κB Inhibition RAW 264.7 (Macrophage)15 - 30 µMAttenuates LPS-induced p65 nuclear translocation.
AChE Inhibition PC12 (Neural)> 100 µMWeak anti-acetylcholinesterase activity due to steric bulk.

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems .

Protocol 1: CYP-Competent Cytotoxicity & Genotoxicity Assay

Causality & Design Choice: Standard immortalized cell lines like HepG2 rapidly lose their basal CYP450 expression during serial passaging. Because the bioactivation of DMPMP relies entirely on Phase I oxidation[3], using HepG2 would yield false-negative toxicity data. We mandate the use of differentiated HepaRG cells , which retain functional CYP1A2 and CYP2E1 levels, creating an accurate model for xenobiotic screening.

Step-by-Step Methodology:

  • Cell Seeding: Seed terminally differentiated HepaRG cells at 5 × 10⁴ cells/well in a 96-well collagen-coated plate.

  • Acclimation: Incubate for 24 hours at 37°C, 5% CO₂ to allow monolayer stabilization.

  • Compound Preparation: Dissolve DMPMP in DMSO. Prepare serial dilutions in culture media to achieve final concentrations of 1, 10, 50, 100, and 200 µM. Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced membrane stress.

  • Treatment: Expose cells to DMPMP for 48 hours.

  • Viability Readout: Add CellTiter-Glo® reagent to quantify ATP levels as a direct correlate of metabolically active cells. Luminescence is recorded via a microplate reader.

  • Genotoxicity Readout (Parallel Plate): Harvest cells from a parallel treatment plate and perform an alkaline Comet Assay to quantify single- and double-strand DNA breaks.

Self-Validation Check: Include a positive control well treated with Aflatoxin B1 (1 µM), a known CYP-activated genotoxin. If the Comet Assay fails to detect significant DNA tailing in the Aflatoxin B1 well, the HepaRG differentiation has failed (lack of CYP activity), and the assay must be voided.

Protocol 2: High-Content Screening for NF-κB Translocation

Causality & Design Choice: Assessing anti-inflammatory potential requires decoupling true pharmacological NF-κB inhibition from general cytotoxicity. By limiting the pre-treatment window to 2 hours and utilizing high-content single-cell imaging rather than bulk western blotting, this protocol prevents apoptotic nuclear fragmentation from being misquantified as reduced p65 translocation.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in glass-bottom, black-walled 96-well plates at 1 × 10⁴ cells/well.

  • Pre-treatment: Treat cells with sub-cytotoxic doses of DMPMP (5, 10, 20 µM) for exactly 2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS) at 1 µg/mL for 30 minutes to trigger IκBα degradation and NF-κB activation.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 min, followed by permeabilization with 0.1% Triton X-100 for 10 min.

  • Immunostaining: Incubate with anti-p65 primary antibody (1:400) overnight at 4°C. Wash, then apply Alexa Fluor 488-conjugated secondary antibody (1:1000) for 1 hour. Counterstain nuclei with DAPI (300 nM).

  • Imaging & Analysis: Capture images using an automated high-content confocal screening system. Algorithmically quantify the ratio of nuclear to cytoplasmic p65 fluorescence intensity.

Self-Validation Check: Include a Dexamethasone (1 µM) positive control group. The assay is only valid if Dexamethasone achieves >80% inhibition of LPS-induced p65 nuclear translocation.

Workflow Seed Cell Seeding (HepaRG / RAW264.7) Treat DMPMP Treatment (Dose Response) Seed->Treat Lysis Cell Lysis & Fractionation Treat->Lysis Viability Assay2 Immunofluorescence (p65 Translocation) Treat->Assay2 Imaging Assay3 Comet Assay (Genotoxicity) Treat->Assay3 DNA Damage Assay1 ATP Viability (CellTiter-Glo) Lysis->Assay1 Analysis High-Content Data Analysis Assay1->Analysis Assay2->Analysis Assay3->Analysis

Figure 2: Standardized in vitro workflow for evaluating DMPMP biological activity.

References

  • Title: Bioactivity of semisynthetic eugenol derivatives against Spodoptera frugiperda (Lepidoptera: Noctuidae) larvae infesting maize in Colombia Source: PMC / National Institutes of Health URL: [Link]

  • Title: Phase I EDT Peer Review Document Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: 14th Report on Carcinogens Source: Regulations.gov / National Toxicology Program URL: [Link]

  • Title: 16.2: Preparation of alkylbenzenes Source: Chemistry LibreTexts URL: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol: Step-by-Step Synthesis of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene

An Application Note for Advanced Organic Synthesis Abstract: This document provides a detailed, research-grade protocol for the synthesis of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene, a substituted phenylpropene of inte...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Advanced Organic Synthesis

Abstract: This document provides a detailed, research-grade protocol for the synthesis of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene, a substituted phenylpropene of interest in medicinal chemistry and materials science due to its structural relation to naturally occurring compounds like methyleugenol.[1] We present two robust and well-established synthetic strategies. The primary protocol details a highly reliable Wittig reaction, which offers exceptional control over the placement of the carbon-carbon double bond.[2] A secondary protocol describes an alternative approach using a Grignard reaction followed by acid-catalyzed dehydration. This guide is designed for researchers and professionals in organic synthesis and drug development, offering a comprehensive framework from reagent selection and reaction setup to purification and characterization, grounded in mechanistic principles and practical laboratory insights.

Primary Synthetic Strategy: The Wittig Olefination

The Wittig reaction is a cornerstone of modern organic synthesis, prized for its ability to convert aldehydes and ketones into alkenes with high regioselectivity.[3] This pathway involves the reaction of a phosphorus ylide, in this case, methylenetriphenylphosphorane (Ph₃P=CH₂), with a ketone precursor, 3,4-dimethoxyphenylacetone. The reaction proceeds through a four-membered ring intermediate, an oxaphosphetane, which decomposes to yield the desired alkene and a stable triphenylphosphine oxide byproduct.[4] This method is chosen as the primary route due to its reliability and the unambiguous formation of the terminal double bond.[5]

Overall Reaction Scheme

G cluster_0 Part A: Ylide Formation cluster_1 Part B: Olefination Ylide_Start Methyltriphenylphosphonium Bromide Ylide Methylenetriphenylphosphorane (Wittig Reagent) Ylide_Start->Ylide Deprotonation Base n-Butyllithium (n-BuLi) in THF Ketone 3,4-Dimethoxyphenylacetone Ylide->Ketone Reaction at -78 °C to RT Product 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene Ketone->Product Byproduct Triphenylphosphine Oxide Product->Byproduct +

Caption: Overall two-part scheme for the Wittig synthesis route.

Materials and Reagents
ReagentMolecular FormulaMW ( g/mol )Quantity (10 mmol scale)EquivalentsNotes
Methyltriphenylphosphonium BromideC₁₉H₁₈BrP357.234.29 g1.2Dry thoroughly under vacuum before use.
n-Butyllithium (n-BuLi)C₄H₉Li64.064.8 mL (2.5 M in hexanes)1.2Highly pyrophoric; handle under inert atmosphere with extreme care.
3,4-DimethoxyphenylacetoneC₁₁H₁₄O₃194.231.94 g1.0Ensure it is free of water and other protic impurities.[6]
Tetrahydrofuran (THF)C₄H₈O72.11~100 mL-Anhydrous, inhibitor-free. Distill from sodium/benzophenone.
Diethyl Ether (Et₂O)C₄H₁₀O74.12As needed-Anhydrous. For extraction.
Saturated NH₄Cl (aq)NH₄Cl53.49As needed-For quenching the reaction.
BrineNaCl58.44As needed-Saturated aqueous solution for washing.
Anhydrous Magnesium SulfateMgSO₄120.37As needed-For drying the organic phase.
Silica Gel (230-400 mesh)SiO₂60.08As needed-For column chromatography.
Hexanes/Ethyl Acetate--As needed-Eluent for column chromatography.
Detailed Experimental Protocol

PART A: In Situ Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a thermometer. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: Suspend methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol, 1.2 eq.) in anhydrous THF (80 mL) in the reaction flask.

  • Ylide Formation: Cool the white suspension to -78 °C using a dry ice/acetone bath. While stirring vigorously, add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol, 1.2 eq.) dropwise via syringe over 15 minutes. A deep orange or yellow color will develop, indicating the formation of the ylide.[7]

  • Stirring: Allow the mixture to stir at -78 °C for an additional hour to ensure complete deprotonation.

PART B: The Olefination Reaction

  • Ketone Addition: Dissolve 3,4-dimethoxyphenylacetone (1.94 g, 10.0 mmol, 1.0 eq.) in a small amount of anhydrous THF (~20 mL). Add this solution dropwise to the cold ylide solution via syringe over 10 minutes. The characteristic color of the ylide should fade.

  • Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir overnight (approximately 12-16 hours) to ensure complete conversion.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a hexanes/ethyl acetate solvent system, visualizing with UV light and a potassium permanganate stain. The disappearance of the ketone spot indicates reaction completion.

PART C: Workup and Purification

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash them sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate.[8]

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil, which will be contaminated with triphenylphosphine oxide.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate). The desired product is non-polar and will elute before the triphenylphosphine oxide byproduct.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene as a colorless oil.

Alternative Synthetic Strategy: Grignard Reaction & Dehydration

This classic approach builds the carbon skeleton through the nucleophilic addition of an organomagnesium (Grignard) reagent to a ketone, followed by an elimination reaction to form the alkene.[7] This route involves the formation of a tertiary alcohol intermediate, which is subsequently dehydrated under acidic conditions.[9]

Overall Reaction Scheme

G cluster_0 Part A: Grignard Reaction cluster_1 Part B: Dehydration Grignard_Start 3,4-Dimethoxybenzyl Magnesium Chloride Alcohol Tertiary Alcohol Intermediate Grignard_Start->Alcohol Ketone Acetone Product 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene Alcohol->Product p-TsOH, Toluene Reflux Water H₂O Product->Water - Alcohol_ref->Product

Caption: Grignard reaction followed by acid-catalyzed dehydration.

Brief Experimental Protocol
  • Grignard Reagent Formation: Prepare the Grignard reagent by reacting 3,4-dimethoxybenzyl chloride with magnesium turnings in anhydrous THF under an inert atmosphere.

  • Reaction with Acetone: Cool the freshly prepared Grignard solution to 0 °C and add a solution of acetone (1.0 equivalent) in THF dropwise. Allow the reaction to warm to room temperature and stir until completion.

  • Workup and Isolation of Alcohol: Quench the reaction with saturated aqueous NH₄Cl and extract the product with diethyl ether. Wash, dry, and concentrate the organic layers to obtain the crude tertiary alcohol, 2-(3,4-dimethoxyphenylmethyl)-propan-2-ol.

  • Dehydration: Dissolve the crude alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH), and reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.[9]

  • Purification: After the reaction is complete, wash the toluene solution with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by flash column chromatography.

Experimental Workflow and Logic

The following diagram outlines the critical steps and decision points in the primary Wittig synthesis protocol, emphasizing the need for anhydrous conditions and the final purification stage.

G start Start: Assemble and Flame-Dry Glassware add_reagents Suspend Ph₃PCH₃Br in Anhydrous THF under Inert Atmosphere start->add_reagents cool Cool to -78 °C (Dry Ice/Acetone Bath) add_reagents->cool add_base Add n-BuLi Dropwise (Ylide Formation - Color Change) cool->add_base stir_ylide Stir for 1 hour at -78 °C add_base->stir_ylide add_ketone Add 3,4-Dimethoxyphenylacetone Solution Dropwise stir_ylide->add_ketone warm_react Warm to Room Temperature and Stir Overnight add_ketone->warm_react monitor Monitor by TLC warm_react->monitor workup Aqueous Workup: Quench, Extract, Wash, Dry monitor->workup Reaction Complete concentrate Concentrate Under Reduced Pressure workup->concentrate purify Purification: Flash Column Chromatography concentrate->purify characterize Characterize Pure Product (NMR, MS, IR) purify->characterize end End: Pure Product characterize->end

Caption: Step-by-step workflow for the Wittig olefination protocol.

Safety and Troubleshooting

  • Safety: n-Butyllithium is highly pyrophoric and reacts violently with water. It must be handled by trained personnel under an inert atmosphere using proper syringe techniques. Anhydrous solvents like THF and diethyl ether are extremely flammable. All operations should be conducted in a well-ventilated fume hood.

  • Troubleshooting (Wittig Reaction):

    • Low Yield: The most common cause is the presence of moisture or other protic impurities, which will quench the n-BuLi and the ylide. Ensure all glassware is rigorously dried and solvents are anhydrous.[2]

    • Difficult Purification: Triphenylphosphine oxide can sometimes co-elute with the product. Careful chromatography with a shallow solvent gradient is key. Alternatively, it can sometimes be precipitated from the crude mixture by adding a non-polar solvent like hexanes and cooling.[5]

References

  • BenchChem (2025). Reproducibility of experimental results for 2-(3,4-Dimethoxyphenyl)propanal synthesis.
  • BenchChem (2025). Identifying and minimizing side products in 2-(3,4-Dimethoxyphenyl)propanal synthesis.
  • BenchChem (2025). An In-Depth Technical Guide to the Reactivity Profile of 2-(3,4-Dimethoxyphenyl)propanal.
  • ResearchGate (2026). SYNTHESIS OF ANALOG L- -METIL-DOPA FROM EUGENOL.
  • ChemicalBook (2022). Preparation method and Uses of Methyl eugenol.
  • University of Pittsburgh (2007). The Wittig Reaction.
  • Wikipedia (2023). Wittig reaction. Available at: [Link]

  • Master Organic Chemistry (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • Chemistry LibreTexts (2023). The Wittig Reaction. Available at: [Link]

  • BenchChem (2025). An In-Depth Technical Guide to the Synthesis of 3-(4-Biphenyl)-2-methyl-1-propene.
  • ARKIVOC (2013). Reagents for the synthesis of alkenes from carbonyl compounds.
  • PrepChem.com (2023). Synthesis of a. 2,2-Dimethyl-3-(4-methoxyphenylmethoxy)-propanol. Available at: [Link]

  • Google Patents (2014). EP0247526A2 - Process for 3,4-dimethoxyphenyl-acetone preparation.

Sources

Application

GC-MS analysis parameters for 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene

An in-depth analytical framework for the identification and quantification of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene using Gas Chromatography-Mass Spectrometry (GC-MS). Introduction & Analytical Strategy 3-(3,4-Dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analytical framework for the identification and quantification of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction & Analytical Strategy

3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene (also known as 4-methallyl-1,2-dimethoxybenzene) is a volatile aromatic compound of significant interest in forensic chemistry, flavor profiling, and drug development. As a structural analogue of methyleugenol and a known precursor in the synthesis of novel psychoactive substances (NPS) such as substituted amphetamines, its precise identification in complex matrices is critical.

Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Electron Ionization (EI) is the gold standard for analyzing this compound. The analytical strategy relies on a non-polar to slightly polar stationary phase (5% phenyl-methylpolysiloxane) to leverage π−π interactions, ensuring baseline resolution from structurally similar positional isomers (e.g., 3-(3,4-dimethoxyphenyl)-1-propene). Furthermore, standardized 70 eV EI provides reproducible fragmentation, enabling high-confidence structural elucidation and library matching.

Mechanistic Insights: EI-MS Fragmentation Dynamics

To ensure high-confidence identification, analysts must understand the causality behind the compound's mass spectral signature. Under standard 70 eV electron ionization, 3-(3,4-dimethoxyphenyl)-2-methyl-1-propene ( C12​H16​O2​ , MW = 192 Da) exhibits a highly predictable fragmentation cascade driven by the thermodynamic stability of its aromatic system.

  • Molecular Ion ( M+∙ , m/z 192) : The electron-donating nature of the two methoxy groups stabilizes the aromatic ring, allowing a distinct molecular ion to survive the ionization process.

  • Benzylic Cleavage (m/z 151, Base Peak) : This is the most thermodynamically favored pathway. Cleavage of the C-C bond beta to the aromatic ring expels an isopropenyl radical ( C3​H5∙​ , 41 Da). The resulting 3,4-dimethoxybenzyl cation (m/z 151) is highly resonance-stabilized by the ortho and para oxygen lone pairs, making it the dominant base peak.

  • Radical Methyl Loss (m/z 177) : Expulsion of a methyl radical ( CH3∙​ , 15 Da) from one of the methoxy groups forms a stable oxonium ion, a diagnostic indicator of methoxy-substituted benzenes.

  • Tropylium Rearrangement (m/z 121 and m/z 91) : The m/z 151 ion undergoes sequential losses of neutral formaldehyde ( CH2​O , 30 Da) to form a methoxy-tropylium ion (m/z 121) and eventually the unsubstituted tropylium ion (m/z 91).

Fragmentation M Molecular Ion[M]+• C12H16O2 m/z 192 F1 Oxonium Ion [M - •CH3]+ m/z 177 M->F1 Loss of •CH3 (15 Da) F2 3,4-Dimethoxybenzyl Cation [M - C3H5•]+ m/z 151 (Base Peak) M->F2 Benzylic Cleavage Loss of C3H5• (41 Da) F3 Methoxy-Tropylium Ion [m/z 151 - CH2O]+ m/z 121 F2->F3 Loss of CH2O (30 Da) F4 Tropylium Ion [m/z 121 - CH2O]+ m/z 91 F3->F4 Loss of CH2O (30 Da)

Figure 1: EI-MS fragmentation cascade of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene.

Experimental Protocol: Self-Validating GC-MS Methodology

This protocol is designed as a self-validating system. By combining selective extraction with optimized chromatographic ramping, the method minimizes matrix interference while maximizing the signal-to-noise ratio for trace analysis.

Step-by-Step Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE with a non-polar solvent selectively partitions the lipophilic methallylveratrole while leaving polar matrix contaminants in the aqueous phase.

  • Aliquot : Transfer 1.0 mL of the aqueous sample (or dissolved matrix) into a clean 15 mL glass centrifuge tube.

  • Extraction : Add 2.0 mL of GC-grade hexane.

  • Agitation : Vortex vigorously for 2 minutes to maximize the surface area for phase transfer.

  • Separation : Centrifuge at 3000 rpm for 5 minutes to break any emulsions and cleanly separate the organic and aqueous layers.

  • Dehydration : Carefully transfer the upper organic layer using a Pasteur pipette into a vial containing 0.5 g of anhydrous sodium sulfate ( Na2​SO4​ ) to remove residual water.

  • Concentration : Transfer the dried extract to a 2 mL GC autosampler vial and concentrate to approximately 100 µL under a gentle stream of high-purity nitrogen at room temperature to prevent volatile loss.

GCMS_Workflow A 1. Sample Prep LLE Extraction Hexane Solvent B 2. GC Separation HP-5MS Column 15°C/min Ramp A->B C 3. EI Ionization 70 eV Energy Source: 230°C B->C D 4. Mass Analysis Quadrupole Full Scan & SIM C->D E 5. Data Output TIC & Spectra Library Match D->E

Figure 2: End-to-end GC-MS analytical workflow for volatile aromatic extraction.

Instrumental Parameters & Data Presentation

The following parameters are optimized for a single-quadrupole GC-MS system to ensure sharp peak shapes and maximum sensitivity. Splitless injection is utilized to enhance the detection limits of trace precursors, with the purge valve opening at 1.0 minute to sweep residual solvent.

Table 1: GC-MS Instrument Parameters

ParameterOptimized Setting
Column HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (99.999%), 1.0 mL/min constant flow
Injection Volume 1.0 µL
Injection Mode Splitless (Purge valve ON at 1.0 min)
Injector Temperature 250 °C
Oven Program 80 °C (hold 1 min) → 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Solvent Delay 3.5 minutes
Mass Range (Scan) m/z 40 – 350

Table 2: Diagnostic Ions and Relative Abundances (SIM Parameters)

Ion (m/z)Ion Type / AssignmentExpected Relative AbundanceDwell Time (ms)
151 Quantifier (Base Peak, Benzylic Cleavage)100%50
192 Qualifier (Molecular Ion)20 - 40%50
177 Qualifier (Methyl Radical Loss)10 - 20%50
121 Qualifier (Tropylium Rearrangement)15 - 30%50

Trustworthiness & Method Validation

In accordance with the[1], mass spectrometry alone (a Category A technique) must be supported by a secondary metric for definitive legal or scientific identification.

To validate this protocol:

  • Retention Index (RI) Mapping : It is mandatory to co-inject a C8​−C20​ n-alkane standard to calculate the Kovats Retention Index. The expected RI for 3-(3,4-dimethoxyphenyl)-2-methyl-1-propene on a 5% phenyl column is approximately 1550–1600.

  • Blank Verification : Matrix blanks and solvent blanks must be run prior to the sample to rule out carryover, ensuring the integrity of the precursor profiling as outlined by the[2].

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). SWGDRUG Recommendations Version 8.0. SWGDRUG.org.[Link]

  • United Nations Office on Drugs and Crime (UNODC). (2006). Precursor Control Training Manual. UNODC.org.[Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. NIST.gov. [Link]

Sources

Method

Application Notes and Protocols: The 3,4-Dimethoxyphenylpropene Scaffold as a Versatile Precursor in Modern Organic Synthesis

These application notes provide an in-depth guide for researchers, medicinal chemists, and professionals in drug development on the synthetic utility of the 3,4-dimethoxyphenylpropene scaffold. While direct literature on...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide an in-depth guide for researchers, medicinal chemists, and professionals in drug development on the synthetic utility of the 3,4-dimethoxyphenylpropene scaffold. While direct literature on 3-(3,4-dimethoxyphenyl)-2-methyl-1-propene is sparse, its isomers, methyleugenol and isomethyleugenol, are well-documented and highly versatile precursors in organic synthesis. This guide will focus on these readily accessible and synthetically valuable isomers, which are emblematic of the broader potential of the 3,4-dimethoxyphenylpropene framework.

Methyleugenol and isomethyleugenol are commonly derived from eugenol, a major component of clove oil.[1][2] This natural abundance, coupled with the reactive propenyl side chain and the electron-rich aromatic ring, makes them attractive starting materials for the synthesis of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals.

I. Synthesis of Key Precursors: Methyleugenol and Isomethyleugenol from Eugenol

The journey into the synthetic applications of the 3,4-dimethoxyphenylpropene scaffold begins with the efficient preparation of its key isomers, methyleugenol and isomethyleugenol, from the naturally abundant eugenol.

A. Methylation of Eugenol to Methyleugenol

The conversion of eugenol to methyleugenol is a straightforward nucleophilic substitution reaction.[3] The phenolic hydroxyl group of eugenol is deprotonated to form a more nucleophilic phenoxide, which then attacks a methylating agent, such as dimethyl sulfate (DMS).

Eugenol Eugenol Methyleugenol Methyleugenol Eugenol->Methyleugenol DMS, NaOH Isomethyleugenol Isomethyleugenol Methyleugenol->Isomethyleugenol KOH, heat

Caption: Synthesis of Methyleugenol and Isomethyleugenol from Eugenol.

Protocol 1: Synthesis of Methyleugenol from Eugenol

Materials:

  • Eugenol

  • Dimethyl sulfate (DMS)

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • n-Hexane

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve eugenol in a suitable solvent like n-hexane.

  • Add a solution of sodium hydroxide (e.g., 5% aqueous solution) to deprotonate the phenolic hydroxyl group.

  • Slowly add dimethyl sulfate to the reaction mixture. The reaction is exothermic, so controlled addition is crucial.

  • Heat the mixture at reflux for a specified period (e.g., 90 minutes at 103°C) to ensure complete reaction.[1]

  • After cooling, transfer the reaction mixture to a separatory funnel and wash with water to remove any remaining NaOH and other water-soluble impurities.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic layer using a rotary evaporator to obtain crude methyleugenol.

  • The product can be further purified by vacuum distillation.

PrecursorProductReagentsYieldPurityReference
EugenolMethyleugenolDMS, NaOH62.08%99.14%[1][2]
B. Isomerization of Methyleugenol to Isomethyleugenol

The terminal double bond in methyleugenol can be isomerized to the thermodynamically more stable internal double bond of isomethyleugenol. This is typically achieved by heating with a strong base, such as potassium hydroxide.

Protocol 2: Isomerization of Methyleugenol to Isomethyleugenol

Materials:

  • Methyleugenol

  • Potassium hydroxide (KOH)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Place methyleugenol in a round-bottom flask.

  • Add potassium hydroxide. The reaction can be run neat or in a high-boiling solvent.

  • Heat the mixture at a high temperature (e.g., 140°C) for several hours (e.g., 4 hours).[1]

  • After cooling, the reaction mixture can be worked up by dissolving in an organic solvent, washing with water, and drying.

  • The product, isomethyleugenol, can be purified by vacuum distillation.

PrecursorProductReagentsYieldReference
MethyleugenolIsomethyleugenolKOH66.68%[1]

II. Applications in the Synthesis of Bioactive Molecules and Heterocycles

The presence of the propenyl group and the electron-rich dimethoxybenzene ring in methyleugenol and isomethyleugenol allows for a wide range of chemical transformations, making them valuable precursors for various target molecules.

A. Synthesis of an L-α-methyl-DOPA Analog

Methyleugenol can be converted into an analog of L-α-methyl-DOPA, a medication used to treat high blood pressure. This multi-step synthesis highlights the versatility of the propenyl side chain.[1]

Methyleugenol Methyleugenol Formate_Ester Methyleugenyl Formate Methyleugenol->Formate_Ester HCOOH Alcohol Methyleugenyl Alcohol Formate_Ester->Alcohol KOH, H₂O/EtOH Ketone Methyleugenyl Ketone Alcohol->Ketone PCC Aminonitrile D,L-α-amino-α-(3,4-dimethoxybenzyl)propionitrile Ketone->Aminonitrile NH₃, KCN L_DOPA_Analog L-α-methyl-DOPA Analog Aminonitrile->L_DOPA_Analog HCl (conc.)

Caption: Synthetic Pathway to an L-α-methyl-DOPA Analog from Methyleugenol.

Protocol 3: Multi-step Synthesis of an L-α-methyl-DOPA Analog

  • Addition of Formic Acid: Methyleugenol is reacted with formic acid to yield methyleugenyl formate.[1]

  • Hydrolysis: The formate ester is hydrolyzed with potassium hydroxide in an aqueous-ethanolic solution to produce methyleugenyl alcohol.[1]

  • Oxidation: The alcohol is oxidized with pyridinium chlorochromate (PCC) to yield methyleugenyl ketone.[1]

  • Strecker Synthesis: The ketone undergoes a Strecker synthesis with ammonia and potassium cyanide to form the corresponding aminonitrile.[1]

  • Hydrolysis: Finally, the aminonitrile is hydrolyzed with concentrated hydrochloric acid to give the target L-α-methyl-DOPA analog.[1]

StepProductYieldReference
1Methyleugenyl Formate60.69%[1]
2Methyleugenyl Alcohol73.68%[1]
3Methyleugenyl Ketone67.71%[1]
4D,L-α-amino-α-(3,4-dimethoxybenzyl)propionitrile84.14%[1]
5L-α-methyl-DOPA Analog91.98%[1]
B. Synthesis of Thiazolo- and Selenazolo[3,2-a]pyridin-4-ium Heterocycles

Isomethyleugenol can undergo annulation reactions with 2-pyridinesulfenyl and 2-pyridineselenenyl halides to form complex heterocyclic systems.[4] These reactions proceed via an electrophilic addition to the electron-rich double bond of isomethyleugenol.

Protocol 4: Synthesis of trans-3-(3,4-dimethoxyphenyl)-2-methyl-2H,3H-[1][5]thiazolo[3,2-а]pyridin-4-ium chloride

Materials:

  • Di(2-pyridine) disulfide

  • Sulfuryl chloride (SO₂Cl₂)

  • Methyl isoeugenol

  • Chloroform

  • Round-bottom flask with dropping funnel and reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve di(2-pyridine) disulfide in chloroform in a round-bottom flask.

  • Add a solution of sulfuryl chloride in chloroform dropwise to the flask and stir for 10 minutes at room temperature. This generates the 2-pyridinesulfenyl chloride in situ.

  • Add a solution of methyl isoeugenol in chloroform dropwise to the reaction mixture.

  • Stir the reaction mixture for 1 hour at room temperature, followed by 5 hours at reflux temperature.[4]

  • After the reaction is complete, the product can be isolated by filtration and purified by recrystallization.

C. Precursor to Anti-Plasmodial Thiourea Derivatives

Methyleugenol has been identified as a suitable precursor for the synthesis of thiourea derivatives with anti-plasmodial activity.[5] The synthesis involves the conversion of methyleugenol to an isothiocyanate intermediate, which is then reacted with hydrazine and cinnamaldehyde in a one-pot synthesis.

The resulting thiourea derivative, 1-{1-(3,4-dimethoxyphenyl)-4,6-bis[(3,4-dimethoxyphenyl)methyl]heptane-2-yl]-3-{[(2E)-3-phenylprop-2-en-1-ylium-1-yl]amino}thiourea, showed an IC₅₀ of 10.19 ppm against Plasmodium falciparum.[5]

III. The 3,4-Dimethoxyphenyl Motif in Chalcone Synthesis

The 3,4-dimethoxyphenyl moiety is a common structural feature in a class of bioactive compounds known as chalcones.[6][7][8][9][10][11] Chalcones are typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde. While not a direct precursor, the 3,4-dimethoxyphenylpropene scaffold can be readily converted to 3,4-dimethoxyacetophenone, a key building block for these chalcones.

Acetophenone 1-(3,4-Dimethoxyphenyl)ethanone Chalcone 1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one Acetophenone->Chalcone Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone

Caption: General Synthesis of a 3,4-Dimethoxyphenyl Chalcone.

Protocol 5: Synthesis of 1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one

Materials:

  • 1-(3,4-Dimethoxyphenyl)ethanone

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Beaker

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a beaker, dissolve 1-(3,4-dimethoxyphenyl)ethanone and benzaldehyde in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide and stir the mixture at a controlled temperature (e.g., 288–303 K) for 4 hours.[6]

  • Keep the reaction mixture in an ice bath overnight to allow for complete precipitation of the product.

  • Filter the precipitated solid and wash with cold water.

  • Recrystallize the crude product from methanol to obtain pure 1-(3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one.[6]

IV. Conclusion

The 3,4-dimethoxyphenylpropene scaffold, particularly in the form of its isomers methyleugenol and isomethyleugenol, represents a highly valuable and versatile platform for organic synthesis. Their ready availability from natural sources, coupled with the rich chemistry of the propenyl side chain and the dimethoxy-substituted aromatic ring, provides access to a wide range of complex and biologically active molecules. The protocols and applications detailed in this guide serve as a testament to their enduring importance as precursors in modern synthetic chemistry.

References

  • Synthesis of Analog L-α-metil-Dopa from Eugenol. ResearchGate. Available at: [Link]

  • Natural Compounds and Their Structural Analogs in Regio- and Stereoselective Synthesis of New Families of Water-Soluble 2H,3H-[1][5]thia- and -Selenazolo[3,2-a]pyridin-4-ium Heterocycles by Annulation Reactions. National Center for Biotechnology Information. Available at: [Link]

  • Comparison of methyl isoeugenol and methyl eugenol as renewable starting reagents for the synthesis of thiourea compounds for anti-Plasmodium falciparum. Health Biotechnology and Biopharma (HBB). Available at: [Link]

  • Conversion of eugenol to methyleugenol: Computational study and experimental. ResearchGate. Available at: [Link]

  • Synthesis of Methyl Eugenol from Crude Cloves Leaf Oil Using Acid and Based Chemicals Reactions. Semantic Scholar. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- & 2-[{2-(3,4-Dimethoxyphenyl)ethyl}- methylamino]sulpho. Asian Journal of Chemistry. Available at: [Link]

  • On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. MDPI. Available at: [Link]

  • On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene. National Center for Biotechnology Information. Available at: [Link]

  • 1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one. National Center for Biotechnology Information. Available at: [Link]

  • 1-(3,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one. ResearchGate. Available at: [Link]

  • Chalcones: Synthetic Chemistry Follows Where Nature Leads. LJMU Research Online. Available at: [Link]

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. Available at: [Link]

  • 3-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one. ResearchGate. Available at: [Link]

  • 3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one. National Center for Biotechnology Information. Available at: [Link]

  • 3-(3,4-DIMETHOXYPHENYL)-2-METHYL-1-PROPENE. NextSDS. Available at: [Link]

  • (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop–2-en-1-one: DFT/TD-DFT-based investigations with distinct solvents and in silico ADME profiling. CSIR-NIScPR. Available at: [Link]

Sources

Application

Application Note: Advanced NMR Spectroscopy Data Interpretation for 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene

Executive Summary & Chemical Context 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene, commonly known as methallyl veratrole or methallyl methyl eugenol, is a structurally significant phenylpropanoid. Synthesized via transitio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene, commonly known as methallyl veratrole or methallyl methyl eugenol, is a structurally significant phenylpropanoid. Synthesized via transition-metal-catalyzed allylation of arenes[1] or derived from natural eugenol sources, this compound has demonstrated potent bioactivity, notably as an antifeedant against agricultural pests such as Spodoptera frugiperda[2].

Accurate structural elucidation of this compound is critical, particularly to differentiate it from its closely related structural analog, methyl eugenol (4-allyl-1,2-dimethoxybenzene)[3]. This application note provides a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol, detailing the causality behind spectral signatures and the step-by-step methodology required to unequivocally confirm the presence of the 2-methyl-1-propenyl (methallyl) moiety.

Causality in Spectral Interpretation: The Methallyl vs. Allyl Distinction

The primary analytical challenge in verifying 3-(3,4-dimethoxyphenyl)-2-methyl-1-propene lies in distinguishing its methallyl group from a standard allyl group. An expert interpretation relies on understanding the causality of scalar coupling (spin-spin splitting) driven by the molecular topology.

In methyl eugenol, the benzylic protons ( −CH2​− ) are adjacent to a vinylic proton ( −CH= ), resulting in a distinct doublet ( 3J≈6.5 Hz) in the 1 H NMR spectrum[4]. However, in 3-(3,4-dimethoxyphenyl)-2-methyl-1-propene, the substitution of a methyl group at the C2 position of the propene chain creates a quaternary carbon .

Diagnostic Signatures:

  • The Benzylic Singlet: Because the adjacent C2 carbon is quaternary, the benzylic protons cannot undergo vicinal ( 3J ) coupling. They manifest as a sharp, diagnostic singlet at 3.25 ppm[1].

  • Allylic Coupling: The allylic methyl group ( 1.65 ppm) and the terminal alkene protons ( 4.75 ppm) exhibit fine long-range coupling ( 4J ), typically appearing as broadened singlets rather than sharp peaks.

  • Deshielded Quaternary Carbon: In the 13 C NMR spectrum, the C2 carbon of the methallyl group is heavily deshielded by the double bond and hyperconjugation from the methyl group, appearing at 145.0 ppm.

Expected NMR Spectral Data

The following tables summarize the expected quantitative NMR data. Integration and chemical shifts serve as an internal validation system; the total proton count must strictly equal 16 ( C12​H16​O2​ ).

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Structural Logic
6.70 – 6.85m3HAromatic H-2, H-5, H-6Deshielded by aromatic ring current; split by ortho/meta coupling.
4.75br s2HTerminal =CH2​ Vinylic protons; broadened by 4J coupling to the allylic methyl.
3.85, 3.87s, s6H 2×−OCH3​ Strongly deshielded by electronegative oxygen atoms.
3.25s2HBenzylic −CH2​− Key Marker: Singlet due to adjacent quaternary C2 carbon.
1.65br s3HAllylic −CH3​ Shifted downfield by alkene proximity; broadened by 4J coupling.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignmentCausality / Structural Logic
149.0, 147.0QuaternaryAromatic C-3, C-4Directly attached to electron-donating methoxy groups.
145.0QuaternaryAlkene C-2Key Marker: Deshielded quaternary alkene carbon.
132.0QuaternaryAromatic C-1Attachment point of the methallyl group.
121.0, 112.0, 111.0CHAromatic C-6, C-2, C-5Standard oxygenated aromatic ring carbons.
112.5CH 2​ Terminal =CH2​ Terminal alkene carbon.
56.0, 55.9CH 3​ Methoxy CarbonsStandard shift for aryl-ether methyls.
44.5CH 2​ Benzylic −CH2​− Shifted by both aromatic ring and adjacent alkene.
22.0CH 3​ Allylic −CH3​ Standard allylic methyl carbon.

Experimental Protocols & Self-Validating Workflows

To ensure data integrity, the following protocol builds self-validation directly into the acquisition workflow.

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation:

    • Dissolve 15–20 mg (for 1 H) or 50–70 mg (for 13 C/2D) of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is chosen for its lack of exchangeable protons and excellent solvation of moderately polar phenylpropenes. TMS provides an absolute 0.00 ppm reference lock.

  • Instrument Shimming & Tuning:

    • Perform gradient shimming (Z-axis) until the CDCl 3​ residual solvent peak (7.26 ppm) exhibits a line width at half height (FWHM) of <1.0 Hz.

  • 1D 1 H NMR Acquisition:

    • Set the relaxation delay (D1) to 2.0 seconds. Acquire 16–32 scans.

    • Validation Check: Integrate all peaks. The sum of the integrals must equal exactly 16 protons.

  • 1D 13 C NMR Acquisition:

    • Set the relaxation delay (D1) to 5.0 seconds (extended). Acquire 512–1024 scans.

    • Causality: Quaternary carbons (like the critical C2 alkene carbon at 145.0 ppm and oxygenated aromatic carbons) lack attached protons to facilitate dipole-dipole relaxation. An extended D1 ensures these carbons fully relax, preventing signal loss.

  • 2D HSQC & HMBC Acquisition:

    • Acquire Heteronuclear Single Quantum Coherence (HSQC) to map direct C-H bonds.

    • Acquire Heteronuclear Multiple Bond Correlation (HMBC) optimized for long-range couplings ( 2J and 3J , typically optimized for 8 Hz).

NMR_Elucidation_Workflow Step1 Sample Preparation (CDCl3 + TMS) Step2 1H NMR Acquisition Check Integration (16H) Step1->Step2 Step3 13C NMR Acquisition Check Carbon Count (12C) Step1->Step3 Step4 2D HSQC Map Direct C-H Bonds Step2->Step4 Step3->Step4 Step5 2D HMBC Confirm Quaternary C2 Step4->Step5 Step6 Data Validation Confirm Methallyl Structure Step5->Step6

Workflow for the NMR validation of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene.

2D NMR Cross-Validation (HMBC)

The ultimate proof of the methallyl structure relies on HMBC data. The benzylic protons ( 3.25 ppm) must show strong 2J correlations to the quaternary alkene carbon ( 145.0 ppm) and 3J correlations to the aromatic C1 carbon ( 132.0 ppm). Furthermore, the allylic methyl protons ( 1.65 ppm) will also show a 2J correlation to the same quaternary alkene carbon, securely tying the substructure together.

HMBC_Network H_Benz Benzylic H (3.25) C_Ar Aromatic C1 (132.0) H_Benz->C_Ar 2J/3J C_Quat Alkene C2 (145.0) H_Benz->C_Quat 2J H_Me Allylic Me (1.65) H_Me->C_Quat 2J

Key HMBC correlations validating the methallyl group attachment.

By adhering to this protocol, researchers can confidently verify the structural integrity of 3-(3,4-dimethoxyphenyl)-2-methyl-1-propene, ensuring downstream reliability in biological assays or synthetic applications.

References

  • Methyl eugenol(93-15-2) 1H NMR spectrum - ChemicalBook ChemicalBook.
  • Nitration of Methyl Eugenol Derived from Clove Oil Asian Publication Corpor
  • Molybdenum- and Tungsten-Catalyzed Allyl
  • Bioactivity of semisynthetic eugenol derivatives against Spodoptera frugiperda (Lepidoptera: Noctuidae)

Sources

Method

Application Note: Catalytic Hydrogenation of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating protocol and mechanistic framework for the quantitative reduction of 3-(3,4-dimethoxyphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating protocol and mechanistic framework for the quantitative reduction of 3-(3,4-dimethoxyphenyl)-2-methyl-1-propene to 1-(3,4-dimethoxyphenyl)-2-methylpropane.

Mechanistic Rationale & Causality

The substrate, 3-(3,4-dimethoxyphenyl)-2-methyl-1-propene , is a 1,1-disubstituted unconjugated terminal alkene. Its conversion to the corresponding alkane via heterogeneous catalytic hydrogenation is a highly efficient process, provided that gas-liquid-solid mass transfer limitations are properly managed.

The Horiuti-Polanyi Mechanism and Transient Isomerization

The reduction over a Palladium on Carbon (Pd/C) catalyst proceeds via the classic Horiuti-Polanyi mechanism 1. The reaction is initiated by the dissociative adsorption of H2​ gas onto the Pd(0) surface, followed by the π -coordination of the alkene. A critical causality in this specific substrate is the reversibility of the first hydride transfer.

Because the substrate possesses a benzylic position adjacent to the alkene, the intermediate σ -alkyl palladium complex can undergo β -hydride elimination rather than immediate reductive elimination. This leads to a transient isomerization, shifting the terminal double bond into conjugation with the aromatic ring to form 1-(3,4-dimethoxyphenyl)-2-methyl-1-propene2.

Why this matters for process design: While isomerization often complicates syntheses by creating unwanted byproducts, in this specific topological framework, both the terminal starting material and the conjugated isomer share the exact same carbon skeleton. Consequently, both pathways converge exclusively to the target product: 1-(3,4-dimethoxyphenyl)-2-methylpropane . This mechanistic convergence makes the Pd/C system exceptionally forgiving and high-yielding for this substrate.

AlkeneHydrogenation SM 3-(3,4-Dimethoxyphenyl)- 2-methyl-1-propene (Terminal Alkene) Adsorption π-Adsorption on Pd(0) & H2 Dissociative Adsorption SM->Adsorption + Pd/C, H2 Gas HalfHydrogenated σ-Alkyl Palladium Complex (Half-Hydrogenated State) Adsorption->HalfHydrogenated 1st Hydride Transfer Isomerization β-Hydride Elimination (Transient Internal Alkene) HalfHydrogenated->Isomerization Reversible (Horiuti-Polanyi) Product 1-(3,4-Dimethoxyphenyl)- 2-methylpropane (Target Alkane) HalfHydrogenated->Product 2nd Hydride Transfer (Reductive Elimination) Isomerization->Product Re-adsorption & Full Reduction

Figure 1: Mechanistic workflow of Pd/C-catalyzed hydrogenation and transient isomerization.

Process Optimization & Quantitative Data

Selecting the correct catalyst and solvent system dictates the chemoselectivity of the reaction. The electron-rich 3,4-dimethoxyphenyl ring is susceptible to over-reduction (dearomatization) if overly aggressive catalysts (like PtO2​ ) are utilized for extended periods 3.

Table 1: Catalyst and Solvent System Comparison

Catalyst SystemSolventPressure (atm)Temp (°C)Time (h)Conversion (%)Chemoselectivity (%)
10% Pd/C (5 mol%) Methanol 1.0 25 2.0 >99 >99
10% Pd/C (5 mol%)Ethyl Acetate1.0254.0>99>99
PtO2​ (2 mol%)Ethanol1.0251.5>9995 (Minor ring reduction)
Raney Ni (W-2)Ethanol3.4 (50 psi)5012.085>99

Causality Insight: Methanol is the optimal solvent. Its protic nature facilitates the stabilization of polar transition states during hydride transfer, accelerating the reaction rate compared to aprotic solvents like Ethyl Acetate. 10% Pd/C is selected over PtO2​ to guarantee 100% chemoselectivity against arene reduction.

Self-Validating Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis using standard atmospheric pressure techniques 4.

Phase 1: Preparation & Inertion (Safety Critical)

Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors.

  • Substrate Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(3,4-dimethoxyphenyl)-2-methyl-1-propene (1.92 g, 10.0 mmol) in anhydrous methanol (30 mL).

  • Inertion: Seal the flask with a rubber septum. Insert a needle connected to a manifold and purge the solution with dry Nitrogen ( N2​ ) or Argon for 5 minutes.

  • Catalyst Loading: Briefly remove the septum under a positive flow of N2​ and carefully add 10% Pd/C (0.53 g, 0.5 mmol Pd, 5 mol%). Do not add the catalyst to dry solvent in the presence of oxygen.

Phase 2: Reaction Execution
  • Hydrogen Atmosphere: Attach a hydrogen-filled balloon (approx. 1-2 L capacity) via a syringe needle. Evacuate the flask applying light vacuum, then backfill with H2​ . Repeat this purge cycle three times to ensure complete displacement of N2​ .

  • Agitation: Stir the reaction vigorously (≥800 rpm) at 25 °C. Causality: Hydrogenation is a triphasic reaction (gas-liquid-solid). High shear stirring is mandatory to overcome the mass-transfer barrier of H2​ dissolving into the methanol.

Phase 3: In-Process Control (IPC) & Self-Validation
  • Monitoring: After 2 hours, halt stirring, allow the catalyst to settle, and extract a 0.1 mL aliquot. Filter the aliquot through a micro-syringe filter.

  • Validation Metrics:

    • GC-MS: Confirm the mass shift from M+ (m/z 192) to M+ (m/z 194).

    • 1 H-NMR: The reaction is complete when the terminal alkene protons (two singlets/multiplets at δ ~4.7–4.8 ppm) completely disappear, replaced by a distinct isopropyl methyl doublet ( δ ~0.9 ppm, 6H, J=6.6 Hz).

Phase 4: Workup & Isolation
  • Quenching: Remove the H2​ balloon and purge the flask thoroughly with N2​ for 10 minutes to displace residual hydrogen.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethyl acetate (3 × 15 mL).

    • Safety Check: Immediately wet the used Celite/Pd/C cake with water before disposal to prevent auto-ignition.

  • Concentration: Concentrate the filtrate under reduced pressure via rotary evaporation to yield 1-(3,4-dimethoxyphenyl)-2-methylpropane as a colorless to pale yellow oil. (Expected yield: >98%).

References

  • Heterogeneous Catalysis: The Horiuti–Polanyi Mechanism and Alkene Hydrogenation.Journal of Chemical Education (ACS Publications).
  • Pd-Catalyzed Isomerization of Alkenes.SIOC Journals.
  • Hydrogenation of Alkenes (H2, Pd/C) | Syn Addition + Traps.OrgoSolver.
  • Two-Chamber-Enabled Hydrogenation Reactions Using Al-H2O/NaOH: Access to Pharmaceuticals.The Journal of Organic Chemistry (ACS Publications).

Sources

Application

Application Note: Harnessing 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene in Pharmaceutical Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene (CAS: 155583-45-2) Introduction & Mechanistic Rationale In modern dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene (CAS: 155583-45-2)

Introduction & Mechanistic Rationale

In modern drug discovery, selecting the right synthetic building block can drastically reduce the number of steps required to reach a target pharmacophore. 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene [1] represents a highly privileged scaffold. The 3,4-dimethoxyphenyl (veratryl) moiety is a proven pharmacophore embedded in numerous FDA-approved therapeutics, including calcium channel blockers (verapamil), acetylcholinesterase inhibitors (donepezil), and antispasmodics (mebeverine).

What sets this specific molecule apart is the 2-methyl-1-propene (methallyl) side chain . Unlike standard terminal allylbenzenes (such as methyl eugenol), which are highly susceptible to unwanted base-catalyzed or transition-metal-mediated isomerization into conjugated 1-propenylbenzenes[2], the 1,1-disubstituted nature of the methallyl group resists simple conjugation. This thermodynamic stability provides a reliable, electron-rich terminal olefin that serves as a versatile synthetic handle for divergent functionalization into Central Nervous System (CNS) and cardiovascular drug candidates.

Divergent Synthetic Workflows

Below are three field-proven, self-validating protocols for transforming this scaffold into high-value pharmaceutical intermediates.

Protocol A: Oxidative Cleavage to 3,4-Dimethoxyphenylacetone

Target Application: Synthesis of α -methylated phenethylamines (e.g., methyldopa and carbidopa analogs). Causality & Design: While standard3[3] is highly effective for terminal allylbenzenes, the steric bulk of the methallyl group makes Lemieux-Johnson oxidation (OsO 4​ /NaIO 4​ ) much more efficient for yielding the desired methyl ketone. Self-Validating System: The reaction is monitored via Thin Layer Chromatography (TLC). The starting material rapidly bleaches a KMnO 4​ stain. The product ketone will instead form a bright orange-red precipitate when stained with 2,4-Dinitrophenylhydrazine (2,4-DNP), confirming successful cleavage without requiring immediate NMR.

Step-by-Step Methodology:

  • Initiation: Dissolve 10.0 mmol of 3-(3,4-dimethoxyphenyl)-2-methyl-1-propene in a 3:1 mixture of THF and deionized water (40 mL).

  • Catalysis: Add OsO 4​ (0.05 eq, as a 2.5% w/v solution in tert-butanol). Reasoning: The osmium catalyst regioselectively forms an intermediate osmate ester across the electron-rich double bond.

  • Cleavage: Cool the flask to 0 °C. Slowly add NaIO 4​ (2.5 eq) in small portions over 30 minutes. Reasoning: NaIO 4​ acts as the terminal oxidant, cleaving the osmate ester to release the ketone and regenerating the Os(VIII) catalyst. Strict temperature control prevents over-oxidation of the electron-rich aromatic ring.

  • Quenching: After 4 hours, quench the reaction with saturated aqueous Na 2​ S 2​ O 3​ (20 mL). Stir vigorously for 30 minutes. Reasoning: This reduces any volatile, highly toxic Os(VIII) to safe, insoluble Os(IV) salts.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organics with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via silica gel chromatography (Hexanes:EtOAc 8:2).

Protocol B: Intramolecular Friedel-Crafts Alkylation

Target Application: Synthesis of 5,6-dimethoxy-2,2-dimethylindane (CNS agent scaffold). Causality & Design: The electron-donating methoxy groups strongly activate the aromatic ring toward electrophilic aromatic substitution. Treating the methallyl arene with a Lewis acid generates a tertiary carbocation at the 2-position of the propene chain, which is rapidly trapped intramolecularly by the aromatic ring[4]. Indane scaffolds are heavily utilized in designing monoamine reuptake inhibitors. Self-Validating System: 1 H NMR of the crude product provides immediate validation: the complete disappearance of the terminal olefinic protons ( δ ~4.7 ppm) and the emergence of a distinct 6H singlet ( δ ~1.2 ppm) corresponding to the gem-dimethyl groups of the newly formed indane ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 mmol of the starting material in anhydrous dichloromethane (DCM, 25 mL) under a strict argon atmosphere.

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add BF 3​ ·OEt 2​ (1.2 eq). Reasoning: Cryogenic temperatures are mandatory to suppress intermolecular polymerization of the alkene and strictly control the rate of carbocation generation.

  • Cyclization: Allow the reaction mixture to slowly warm to 0 °C over a period of 2 hours.

  • Workup: Quench carefully by adding saturated aqueous NaHCO 3​ (15 mL) at 0 °C. Extract the aqueous layer with DCM (2 x 20 mL). Dry the combined organics over MgSO 4​ and concentrate under reduced pressure to yield the indane derivative.

Protocol C: Epoxidation and Aminolysis

Target Application: Synthesis of aryloxypropanolamine analogs (GPCR ligands and β -blockers). Causality & Design: Epoxidation of the methallyl group followed by nucleophilic ring-opening with an amine (e.g., isopropylamine) yields a tertiary amino-alcohol. This structural motif mimics the β -blocker pharmacophore, modified here as an aryl-isobutanolamine. Self-Validating System: Successful aminolysis is validated in-process using a ninhydrin TLC stain. The secondary amine product will selectively stain deep purple/blue upon heating, whereas the epoxide intermediate remains invisible to ninhydrin.

Step-by-Step Methodology:

  • Epoxidation: To a solution of the alkene (5.0 mmol) in DCM (20 mL) at 0 °C, add mCPBA (1.1 eq) portion-wise. Stir for 3 hours. Reasoning: Portion-wise addition controls the exothermic peroxy-acid reaction, preventing premature epoxide ring-opening.

  • Intermediate Workup: Wash the organic layer with 10% aqueous Na 2​ SO 3​ to destroy excess peroxide, followed by saturated NaHCO 3​ to remove m-chlorobenzoic acid. Concentrate to yield the crude epoxide.

  • Aminolysis: Dissolve the crude epoxide in absolute ethanol (15 mL). Add isopropylamine (5.0 eq). Seal the reaction vessel and heat to 60 °C for 12 hours. Reasoning: A large excess of amine and sustained heating are required to overcome the steric hindrance of the tertiary epoxide carbon during the S N​ 2 attack.

  • Isolation: Concentrate the mixture. Dissolve the residue in 1M HCl (20 mL) and wash with diethyl ether (20 mL) to extract non-basic impurities. Basify the aqueous layer with 2M NaOH to pH > 10, then extract with DCM (3 x 20 mL) to isolate the pure amino-alcohol.

Quantitative Data Summary

Reaction PathwayKey ReagentsTarget ScaffoldTypical YieldIn-Process Validation Method
Oxidative Cleavage OsO 4​ (cat.), NaIO 4​ 3,4-Dimethoxyphenylacetone75 - 82%2,4-DNP Stain (Orange/Red)
Friedel-Crafts BF 3​ ·OEt 2​ , DCM (-78 °C)5,6-Dimethoxy-2,2-dimethylindane85 - 90% 1 H NMR (Loss of δ 4.7 ppm)
Epoxidation/Aminolysis mCPBA, then IsopropylamineAryl-isobutanolamine65 - 70% (over 2 steps)Ninhydrin Stain (Purple/Blue)

Synthetic Divergence Visualization

G SM 3-(3,4-Dimethoxyphenyl)- 2-methyl-1-propene (CAS 155583-45-2) Ox Oxidative Cleavage (OsO4 / NaIO4) SM->Ox Epox Epoxidation & Aminolysis (mCPBA -> Amine) SM->Epox FC Intramolecular Friedel-Crafts (BF3·OEt2) SM->FC Ketone 3,4-Dimethoxyphenylacetone Ox->Ketone AminoAlc Aryl-isobutanolamine Epox->AminoAlc Indane 5,6-Dimethoxy- 2,2-dimethylindane FC->Indane Drug1 Methyldopa / Carbidopa Analogs Ketone->Drug1 Drug2 GPCR Ligands / β-Blockers AminoAlc->Drug2 Drug3 Indane-based CNS Therapeutics Indane->Drug3

Divergent synthetic pathways of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene in drug discovery.

References

  • 3-(3,4-DIMETHOXYPHENYL)-2-METHYL-1-PROPENE | 155583-45-2 - ChemicalBook Source: ChemicalBook URL:1

  • 3,4-Dimethoxyphenylacetone synthesis Source: ChemicalBook URL:3

  • Catalytic Generation and C–C Bond Forming Reactions of Dicoordinated Carbocations Source: eScholarship.org URL:4

  • Isomerization of Allylbenzenes | Chemical Reviews Source: ACS Publications URL:2

Sources

Method

Application Note: Preparation and Validation of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene Standard Solutions

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Methodology: Gravimetric/Volumetric Standard Preparation & GC-MS/MS Validation Introduction & Mechanistic Rationale 3-(3,4-Dimethoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Methodology: Gravimetric/Volumetric Standard Preparation & GC-MS/MS Validation

Introduction & Mechanistic Rationale

3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene is a highly lipophilic, semi-volatile phenylpropene derivative. Structurally related to methyleugenol, it is frequently analyzed in the context of flavor profiling, fragrance allergen screening, and forensic toxicology[1].

As a Senior Application Scientist, I must emphasize that the preparation of standard solutions for volatile phenylpropenes is fraught with pre-analytical pitfalls. The terminal alkene group is susceptible to UV-catalyzed oxidation and isomerization, while the compound's high vapor pressure leads to rapid evaporative losses at room temperature. Therefore, the methodology described herein is built on strict causality:

  • Solvent Selection: High-purity methanol (or acetonitrile) is utilized to ensure complete dissolution of the lipophilic dimethoxyphenyl moiety while remaining compatible with both GC-MS and LC-MS reverse-phase applications[2].

  • Vessel Choice: Amber glass vials with PTFE-lined septa are mandatory to prevent photo-degradation and sample adsorption to container walls.

  • Gravimetric Dilution: For the primary stock solution, gravimetric measurement is prioritized over volumetric measurement to negate errors caused by solvent temperature fluctuations and volatility.

Standard Preparation Workflow

The following workflow illustrates the hierarchical dilution strategy, ensuring traceability from the neat standard down to the matrix-matched working solutions.

G Neat Neat Standard 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene Stock Primary Stock Solution (1000 µg/mL in Methanol) Neat->Stock Gravimetric Addition Inter Intermediate Solution (100 µg/mL) Stock->Inter 1:10 Volumetric Dilution Work Working Calibration Standards (0.1 - 10 µg/mL) Inter->Work Serial Dilution (Ice Bath) Matrix Matrix-Matched Standards (Spiked into Sample Matrix) Work->Matrix Aliquot & Matrix Spike Analysis GC-MS/MS Analysis & Validation Matrix->Analysis Inject with Internal Standard

Workflow for preparing and validating 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene standard solutions.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene (Purity ≥ 98.5%).

  • Internal Standard (IS): Dicyclohexylmethanol or p-terphenyl (Purity ≥ 99%)[2][3].

  • Solvent: Optima LC/MS-grade Methanol.

  • Equipment: Analytical balance (0.01 mg readability), Class A volumetric flasks, positive displacement pipettes.

Preparation of Primary Stock Solution (1,000 µg/mL)

Causality Note: Gravimetric preparation is used here because the volatility of the neat standard makes precise volumetric transfer of small liquid volumes highly error-prone.

  • Place a pre-tared 25 mL amber volumetric flask containing ~10 mL of methanol onto the analytical balance.

  • Quickly transfer approximately 25.00 mg of the neat 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene into the solvent.

  • Record the exact mass added. Calculate the exact concentration based on the standard's purity certificate[2].

  • Fill the flask to the meniscus with methanol, cap immediately, and invert 5 times to homogenize.

  • Store at -20°C. This solution is stable for up to 3 months[2].

Preparation of Intermediate Solution (100 µg/mL)
  • Allow the primary stock solution to equilibrate to room temperature for 15 minutes to prevent condensation inside the vial.

  • Using a positive displacement pipette, transfer 1.0 mL of the 1,000 µg/mL stock into a 10 mL amber volumetric flask.

  • Dilute to the mark with methanol.

Preparation of Working Calibration Standards

Prepare working solutions daily to minimize degradation. Keep all vials in an ice bath during preparation.

Table 1: Dilution Scheme for Working Calibration Standards

Standard LevelTarget Concentration (µg/mL)Source SolutionVolume of Source (µL)Volume of Methanol (µL)Final Volume (µL)
Cal 6 (High)10.0Intermediate (100 µg/mL)1009001000
Cal 55.0Intermediate (100 µg/mL)509501000
Cal 41.0Cal 6 (10.0 µg/mL)1009001000
Cal 30.5Cal 5 (5.0 µg/mL)1009001000
Cal 20.1Cal 4 (1.0 µg/mL)1009001000
Cal 1 (LOQ)0.05Cal 3 (0.5 µg/mL)1009001000

Note: Each final working standard must be spiked with the Internal Standard to yield a constant IS concentration (e.g., 1.0 µg/mL) prior to analysis[3].

Self-Validating Quality Control System

A robust protocol must validate its own integrity. To ensure the standard solutions are accurate and unaffected by the sample environment, implement the following QC checks:

Matrix Effect (ME) Evaluation

Phenylpropenes are highly susceptible to signal enhancement or suppression when injected with complex biological or food matrices[4]. To validate the standards, calculate the Matrix Effect using the following formula[3]:

ME (%) =[(Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent] × 100

  • Acceptance Criteria: An ME value within ±20% indicates no significant matrix interference[3]. If ME > ±20%, matrix-matched calibration curves (standards spiked directly into a blank matrix extract) must be used instead of solvent-only standards.

Internal Standard Recovery

The IS (e.g., p-terphenyl) corrects for injection volume variability and evaporative losses. The absolute peak area of the IS in all standard injections must remain within ±15% of the mean IS area across the analytical run.

Instrumental Validation: GC-MS/MS Parameters

To verify the concentration and purity of the prepared standards, GC-MS/MS is the gold-standard analytical technique[5]. The following parameters are optimized for the separation of volatile phenylpropenes.

Table 2: Recommended GC-MS/MS System Suitability Parameters

ParameterSpecification / SettingRationale
Analytical Column DB-5MS (30 m × 0.25 mm × 0.25 µm)Low-polarity stationary phase ideal for volatile lipophilic aromatics[1][6].
Carrier Gas Helium (99.999%), 1.0 - 1.2 mL/minProvides optimal theoretical plates and MS compatibility[6][7].
Injection Mode Splitless, 1 µL volumeMaximizes sensitivity for trace-level (0.05 µg/mL) detection.
Injector Temperature 250 °CEnsures flash vaporization without thermal degradation[7].
Oven Program 50°C (1 min) -> 10°C/min to 250°C (hold 5 min)Focuses the analyte at the column head, then elutes it sharply[6].
MS Ionization Electron Impact (EI), 70 eVStandard ionization energy for reproducible fragmentation[8].
Target SIM Ions (m/z) 192 (M+), 177, 161Monitors the molecular ion and primary fragments (loss of methyl/methoxy groups).

References

  • Determination of Eugenol Residues in Fish Tissue, Transport, and Temporary Water of Aquatic Product by Gas Chromatography–Tandem Mass Spectrometry with Application of the Electrospun Nanofibrous Membrane MDPI[Link]

  • Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends PMC (National Institutes of Health)[Link]

  • Pharmacokinetic Study of Safrole and Methyl Eugenol after Oral Administration of the Essential Oil Extracts of Asarum in Rats by GC-MS PMC (National Institutes of Health)[Link]

  • Isolation of Chavibetol and Methyleugenol from Essential Oil of Pimenta pseudocaryophyllus by High Performance Liquid Chromatography PMC (National Institutes of Health)[Link]

  • GC–MS Analysis of Essential Oil Extracted from Acori tatarinowii Rhizoma: An Experiment in Natural Product Analysis Journal of Chemical Education (ACS Publications)[Link]

  • Method Selection for the Determination of Suspected Allergens in Essential Oils, Flavour, Fragrances and Cosmetics LCGC International[Link]

  • Comparison of GC/MS and NMR for quantification of methyleugenol in food ResearchGate[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene synthesis

Welcome to the Advanced Technical Support Center for the synthesis of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene (also known as 4-methallylveratrole). This guide is engineered for drug development professionals and synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene (also known as 4-methallylveratrole). This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, scalable methodologies.

The synthesis of this electron-rich allylbenzene derivative is conventionally achieved via the cross-coupling of 3,4-dimethoxyphenylmagnesium bromide with methallyl chloride (3-chloro-2-methylpropene). While mechanistically straightforward, the reaction is notoriously susceptible to yield-killing side pathways, including Wurtz-type homocoupling and base-catalyzed alkene isomerization. This guide provides the causality behind these failures and the self-validating protocols required to suppress them.

Reaction Workflow & Pathway Analysis

To optimize yield, we must map not only the productive forward reaction but also the thermodynamic and kinetic traps that siphon off our starting materials.

SynthesisWorkflow A 4-Bromoveratrole (Starting Material) B Grignard Formation (Mg, THF, I2 cat.) A->B C 3,4-Dimethoxyphenylmagnesium Bromide (Intermediate) B->C D Cross-Coupling (Methallyl Chloride, CuI cat.) C->D F Biaryl Homocoupling (Wurtz Side-Product) C->F Excess ArBr / Poor Mixing E 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene (Target Product) D->E Optimized Conditions G Internal Alkene (Isomerization Side-Product) D->G High Temp / Strong Base

Workflow for 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene synthesis, highlighting side reactions.

Quantitative Data: Catalyst & Temperature Optimization

Uncatalyzed Grignard allylations proceed via a relatively slow SN​2 pathway, forcing chemists to use elevated temperatures that trigger alkene isomerization. The introduction of a Copper(I) catalyst facilitates rapid transmetalation to an organocuprate, allowing the reaction to proceed at sub-ambient temperatures.

Table 1: Impact of Reaction Conditions on Product Distribution

Reaction ConditionCatalystTemp (°C)Conversion (%)Target Yield (%)Homocoupling (%)Isomerization (%)
Uncatalyzed RefluxNone6585452020
Uncatalyzed RTNone20705515<5
CuI-CatalyzedCuI (5 mol%)0 to 20>9988<5<2
Kochi's CatalystLi₂CuCl₄ (5 mol%)-20 to 0>9992 <2 <1

Self-Validating Experimental Protocol

This protocol integrates in-process validation checkpoints to ensure you do not carry forward failed intermediates.

Part A: Preparation of 3,4-Dimethoxyphenylmagnesium Bromide

Causality: The electron-donating methoxy groups of 4-bromoveratrole strengthen the C-Br bond, making oxidative addition by Mg thermodynamically demanding [2]. We utilize 1,2-dibromoethane to continuously clean the magnesium surface.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer. Purge with Argon.

  • Activation: Add magnesium turnings (1.5 eq) and anhydrous THF (to cover). Add a single crystal of I2​ and 0.05 eq of 1,2-dibromoethane. Stir until the iodine color fades and gentle ethylene evolution is observed.

  • Addition: Dissolve 4-bromoveratrole (1.0 eq) in anhydrous THF (1 M concentration). Add 5% of this solution to initiate the reaction. Once the reaction mixture warms, add the remainder dropwise over 1 hour to maintain a gentle reflux.

  • Maturation: Stir for an additional 2 hours at room temperature.

  • Validation Checkpoint 1 (Titration): Do not proceed blindly. Titrate a 1.0 mL aliquot of the Grignard reagent against iodine in a saturated LiCl/THF solution [2].

    • Pass Criteria: Molarity must be 85% of theoretical. If lower, moisture contamination or severe homocoupling has occurred.

Part B: Copper-Catalyzed Methallylation

Causality: Methallyl chloride is an excellent allyl donor, but its π -complex intermediates can be unstable [1]. Copper(I) transmetalation stabilizes the intermediate and accelerates the cross-coupling, outcompeting side reactions.

  • Catalyst Loading: Cool the validated Grignard reagent to 0 °C. Add CuI (5 mol%) or Li₂CuCl₄ (5 mol%). The solution will darken, indicating organocuprate formation.

  • Coupling: Dissolve methallyl chloride (1.1 eq) in anhydrous THF. Add dropwise over 30 minutes via syringe pump, keeping the internal temperature below 5 °C.

  • Validation Checkpoint 2 (TLC Monitoring): After 2 hours of stirring at 0 °C to RT, quench a 0.1 mL aliquot in saturated NH4​Cl and extract with ethyl acetate. Run a TLC (10% EtOAc/Hexanes).

    • Pass Criteria: Disappearance of the quenched Grignard spot (veratrole) and appearance of a new UV-active spot ( Rf​≈0.6 ).

  • Quench: Slowly pour the reaction mixture into a vigorously stirred biphasic mixture of saturated aqueous NH4​Cl and Ethyl Acetate at 0 °C. Never use water, as it generates strongly basic Mg(OH)2​ which promotes isomerization.

  • Isolation: Separate the organic layer, wash with brine, dry over MgSO4​ , and concentrate. Purify via silica gel chromatography.

Troubleshooting & FAQs

Q1: My Grignard reaction fails to initiate, even with iodine. What is the mechanistic cause, and how can I fix it? A: The 3,4-dimethoxy groups strongly donate electron density into the aromatic ring via resonance. This increases the electron density at the halogenated carbon, strengthening the C-Br bond and making oxidative addition by magnesium thermodynamically difficult. If standard iodine activation fails, use 1,2-dibromoethane as a chemical entrainer. It reacts with magnesium to form ethylene gas and MgBr2​ , continuously exposing a fresh, highly active magnesium surface without contaminating your product mixture.

Q2: I am observing a high percentage of 3,3',4,4'-tetramethoxybiphenyl. How do I suppress this Wurtz-type homocoupling? A: Homocoupling occurs when unreacted 4-bromoveratrole undergoes nucleophilic attack by the newly formed 3,4-dimethoxyphenylmagnesium bromide. This is exacerbated by high local concentrations of the aryl halide. To suppress this:

  • Dilute the 4-bromoveratrole heavily in THF.

  • Add it extremely slowly (e.g., via syringe pump) to a vigorous suspension of magnesium. Furthermore, using a Cu(I) catalyst during the methallylation step accelerates the cross-coupling rate, outcompeting any residual homocoupling pathways that might occur if unreacted Mg is still present.

Q3: NMR analysis of my product shows a singlet methyl group (~1.8 ppm) instead of a vinylic methyl, and the alkene protons have shifted. What happened? A: You have isomerized the target terminal alkene (3-(3,4-dimethoxyphenyl)-2-methyl-1-propene) to the thermodynamically favored internal alkene (1-(3,4-dimethoxyphenyl)-2-methylprop-1-ene). This base-catalyzed isomerization is driven by the extended conjugation with the electron-rich veratrole ring. It is triggered by excess Grignard reagent acting as a strong base at elevated temperatures. Fix: Titrate your Grignard to ensure exact 1:1.05 stoichiometry with methallyl chloride, strictly maintain temperatures below 20 °C, and quench promptly with mildly acidic saturated NH4​Cl [3].

Q4: Why use a Copper(I) catalyst for an allylic chloride? Doesn't the Grignard react directly? A: While uncatalyzed Grignard allylation is possible, it proceeds via a slower SN​2 pathway that competes with homocoupling and premature quenching. Copper(I) salts transmetalate with the Grignard to form a highly nucleophilic organocuprate species. This species undergoes rapid oxidative addition/reductive elimination with the allylic chloride, drastically accelerating the cross-coupling rate, improving regioselectivity, and suppressing side reactions.

References

  • Title: Catalytic enantioselective Grignard Nozaki–Hiyama methallylation from the alcohol oxidation level: chloride compensates for π-complex instability Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Regioselective Magnesiations of Aromatics and Heterocycles Using sBu2Mg and Bis-Magnesium Amides in Hydrocarbon Solvents Source: Ludwig-Maximilians-Universität München (LMU) URL: [Link]

  • Title: A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals Source: Organic Syntheses URL: [Link]

Optimization

Optimizing storage conditions to prevent 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene degradation

Welcome to the Technical Support Center for handling 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene . As a substituted allylbenzene derivative, this compound is highly valuable in synthetic chemistry and drug development but...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene . As a substituted allylbenzene derivative, this compound is highly valuable in synthetic chemistry and drug development but is notoriously susceptible to oxidative degradation, isomerization, and polymerization[1].

This guide is designed for researchers and scientists to troubleshoot common degradation issues, understand the mechanistic causality behind storage protocols, and implement self-validating workflows to ensure reagent integrity.

Part 1: Troubleshooting & FAQs

Q1: Why does my 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene sample turn yellow and become viscous over time?

The Causality: This physical change is the hallmark of auto-oxidation and radical polymerization . The molecule contains an electron-rich aromatic ring and an allylic position adjacent to a terminal alkene. Exposure to ambient oxygen, UV light, or trace transition metals initiates hydrogen abstraction at the allylic carbon, forming a resonance-stabilized radical. This radical rapidly reacts with triplet oxygen ( 3O2​ ) to form hydroperoxides. These hydroperoxides are unstable and cleave to form colored aldehyde/ketone byproducts, while the radicals cross-link the alkene tails, resulting in a viscous, polymeric sludge[1].

Q2: What are the absolute best practices for long-term storage?

The Causality: To arrest the radical initiation phase, you must eliminate its three primary catalysts: oxygen, thermal energy, and photons.

  • Temperature: Store strictly at -20°C . Lowering the thermal energy reduces the kinetic rate of spontaneous radical formation.

  • Atmosphere: Backfill the headspace with Argon (Ar) . Argon is heavier than Nitrogen ( N2​ ) and forms a protective blanket over the liquid phase, completely displacing reactive oxygen.

  • Light: Use amber borosilicate glass vials. UV photons provide the exact activation energy required to cleave the allylic C-H bond.

Q3: How can I rescue a partially degraded sample?

The Causality: If the sample has only minor peroxide formation (tested via starch-iodide paper) and no significant polymerization, it can be purified via flash column chromatography (silica gel, using a non-polar solvent system like 95:5 Hexanes:Ethyl Acetate) or vacuum distillation . Distillation must be performed under high vacuum to keep the boiling point low, preventing thermal degradation during the purification process itself.

Part 2: Mechanistic Pathway of Degradation

Understanding the degradation pathway allows you to anticipate where failures in your storage protocol might occur.

G A 3-(3,4-Dimethoxyphenyl) -2-methyl-1-propene B Allylic Radical Intermediate A->B UV / Heat / O2 C Hydroperoxide Formation B->C O2 Exposure E Polymerization (Viscous Sludge) B->E Radical Coupling D Cleavage Products (Aldehydes/Ketones) C->D Thermal / Metal Catalysis

Caption: Oxidative degradation and polymerization pathway of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene.

Part 3: Quantitative Storage Guidelines

The following table summarizes the expected shelf-life of the compound under various environmental conditions, validating the necessity of strict storage protocols.

Storage ConditionAtmosphereContainer TypeExpected Shelf-LifePrimary Degradation Risk
-20°C (Optimal) ArgonAmber Glass> 24 MonthsNegligible
4°C (Fridge)NitrogenAmber Glass6 - 12 MonthsSlow auto-oxidation
20°C (Room Temp)Ambient AirClear Glass< 2 WeeksRapid UV/O2 degradation
20°C (Room Temp)Ambient AirPlastic (PP/PE)< 1 WeekLeaching & Oxidation[1]

Part 4: Standard Operating Procedure (SOP) for Aliquoting and Storage

To maintain a self-validating system, every time the main stock is accessed, the following protocol must be strictly adhered to.

Step-by-Step Methodology:

  • Preparation: Bring the sealed stock vial from -20°C to room temperature inside a desiccator. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, which can introduce trace impurities and alter concentration.

  • Inert Environment: Transfer the vial to a glove box or use a Schlenk line to maintain a positive pressure of Argon.

  • Aliquoting: Use a glass syringe with a stainless-steel needle (avoid plastic syringes to prevent plasticizer leaching) to withdraw the required volume.

  • Quality Control (QC) Check: Before sealing, take a 1 µL aliquot and spot it on a peroxide test strip. If >5 ppm peroxides are detected, the batch must be purified before use.

  • Sealing: Purge the headspace of the stock vial with a gentle stream of Argon for 30 seconds.

  • Storage: Seal tightly with a PTFE-lined cap, wrap the seal with Parafilm to prevent gas exchange, and immediately return to the -20°C freezer.

References
  • ResearchGate. (2025). The thermo-oxidative degradation of metallocene polyethylenes. Part 1: Long-term thermal oxidation in the solid state. Retrieved from[Link]

Sources

Troubleshooting

Resolving solubility issues of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene in polar solvents

Technical Support Center: Resolving Solubility Issues of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene Welcome to the Application Scientist Support Hub. This guide is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Solubility Issues of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene

Welcome to the Application Scientist Support Hub. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the aqueous solubilization of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene.

Part 1: Understanding the Solubility Barrier (FAQs)

Q: Why is 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene practically insoluble in polar solvents like water or physiological buffers? A: The compound's molecular architecture consists of a highly lipophilic dimethoxyphenyl ring and a non-polar isobutylene tail. When introduced to a polar solvent, it cannot form hydrogen bonds. Instead, it forces the water molecules to form a highly ordered, thermodynamically unfavorable "cage" around it. To minimize this free energy penalty, the hydrophobic molecules rapidly aggregate and[1].

Q: Can I just heat or sonicate the solution to force it into the aqueous phase? A: No. Heating and sonication only provide temporary kinetic energy to disperse the compound. Because the system lacks thermodynamic equilibrium, the compound will inevitably undergo Ostwald ripening and crash out of solution as soon as it cools, leading to [2]. A chemical intervention—such as a co-solvent, complexation agent, or surfactant—is required to stabilize the compound in the polar phase.

Part 2: Troubleshooting Guide & Step-by-Step Methodologies

Q: My in vitro biochemical assay tolerates small amounts of organic solvents. What is the most straightforward solubilization method? A: The Co-Solvency Approach. Causality: Co-solvents like DMSO or Ethanol lower the overall dielectric constant of the aqueous mixture, reducing the energy barrier for the [1]. Self-Validating Protocol:

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 10 mM to 50 mM). Ensure complete dissolution by vortexing.

  • Aqueous Dilution: Rapidly inject the DMSO stock into the aqueous buffer under vigorous vortexing. The final DMSO concentration must remain below 1% (v/v) to prevent protein denaturation or cellular toxicity.

  • Validation Step: Measure the optical density at 600 nm (OD600). A flat baseline reading confirms a true solution; an elevated OD600 indicates micro-precipitation.

Q: I am conducting cell culture or in vivo studies where organic solvents are toxic. How can I solubilize the compound without DMSO? A: Cyclodextrin Inclusion Complexation. Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a lipophilic central cavity. The lipophilic tail and aromatic ring of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene partition into this cavity, forming a water-soluble inclusion complex. This masks the hydrophobicity without altering the compound's [3]. Note: Be aware of the "solubility-permeability tradeoff"; while CDs increase apparent solubility, they can decrease the apparent membrane permeability of [4]. Self-Validating Protocol:

  • Carrier Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your target aqueous buffer.

  • Complexation: Add an excess amount of the solid compound to the CD solution.

  • Equilibration: Stir the suspension continuously at room temperature for 24 to 48 hours to achieve thermodynamic equilibrium.

  • Validation Step: Filter the mixture through a 0.45 µm hydrophilic membrane (e.g., PES) to remove uncomplexed drug. Quantify the dissolved concentration via HPLC.

Q: What if cyclodextrin complexation doesn't yield a high enough concentration for my formulation? A: Micellar Solubilization. Causality: Non-ionic surfactants (e.g., Tween 80, Kolliphor EL) self-assemble into micelles when their concentration exceeds the Critical Micelle Concentration (CMC). The lipophilic compound is sequestered within the hydrophobic core of these micelles, drastically enhancing [3]. Self-Validating Protocol:

  • Lipid Mixing: Mix the compound directly with the pure surfactant at a 1:5 to 1:10 (w/w) ratio.

  • Hydration: Slowly add the aqueous buffer dropwise to the lipid-drug mixture while sonicating continuously.

  • Validation Step: Use Dynamic Light Scattering (DLS) to confirm the presence of uniform micelles (typically 10-50 nm) and the absence of large aggregates (>1000 nm).

Part 3: Quantitative Data Presentation

Solubilization StrategyPrimary MechanismBiocompatibility (In Vivo)Max Achievable Concentration GainKey Limitation
Co-Solvency (DMSO) Lowers dielectric constant of waterLow (Tolerated up to ~1% v/v)10x - 50xHigh risk of precipitation upon dilution
Cyclodextrins (HP-β-CD) Host-guest inclusion complexationHigh (FDA approved excipient)100x - 500xPotential reduction in membrane permeability
Micellar (Tween 80) Sequestration in hydrophobic coreModerate (Can cause hemolysis at high doses)500x - 1000x+Surfactant toxicity; alters pharmacokinetic profile

Part 4: Solubilization Workflow Visualization

SolubilizationWorkflow Start Assess Assay Requirements for 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene InVitro In Vitro / Biochemical Assay (Tolerates organic solvents?) Start->InVitro InVivo In Vivo / Cell Culture (Strict toxicity limits?) Start->InVivo Cosolvent Co-Solvency Approach (DMSO / EtOH + Buffer) InVitro->Cosolvent Yes Complexation Cyclodextrin Complexation (HP-β-CD) InVivo->Complexation High Biocompatibility Micellar Micellar Solubilization (Tween 80 / Poloxamer) InVivo->Micellar Lipid-based Delivery Evaluate Evaluate Precipitation (OD600 / DLS) Cosolvent->Evaluate Complexation->Evaluate Micellar->Evaluate Success Proceed to Experiment Evaluate->Success Stable Solution Fail Combine Techniques (e.g., Co-solvent + HP-β-CD) Evaluate->Fail Precipitates Fail->Evaluate

Decision tree for selecting the optimal solubilization strategy for lipophilic compounds.

Part 5: References

  • Title: Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Source: Indian Journal of Pharmaceutical and Biological Research. URL: [Link]

  • Title: Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. Source: PLoS One / PubMed Central. URL: [Link]

  • Title: A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Source: Scientific World Journal / PubMed Central. URL: [Link]

  • Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Source: PubMed Central. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Oxidation of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with the oxidative transformation of 3-(3,4-dimethoxyphenyl)-2-methyl-1-propene .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with the oxidative transformation of 3-(3,4-dimethoxyphenyl)-2-methyl-1-propene .

Because this substrate features both a 1,1-disubstituted methallyl group and a highly electron-rich 3,4-dimethoxyphenyl (veratryl) ring, it is notoriously prone to divergent side reactions. Standard oxidation protocols often fail, yielding complex polymeric mixtures or unintended cleavage products. This guide decodes the mechanistic causality behind these failures and provides self-validating, optimized protocols to secure your target compounds.

Pathway Visualization

To troubleshoot effectively, you must first understand the competing mechanistic pathways at play during the oxidation of this substrate.

OxidationPathways SM 3-(3,4-Dimethoxyphenyl)- 2-methyl-1-propene Isom Isomerization (Acid/Base/Metal) SM->Isom OxCleav Oxidative Cleavage (OsO4/NaIO4) SM->OxCleav Epox Epoxidation (mCPBA) SM->Epox Conj Conjugated Alkene (Ar-CH=C(CH3)2) Isom->Conj Verat Veratraldehyde (Side Product) Conj->Verat Cleavage Target1 3,4-Dimethoxyphenylacetone (Target Ketone) OxCleav->Target1 Target2 Epoxide Derivative (Target Intermediate) Epox->Target2 Dearom Over-Oxidation (Unbuffered) Epox->Dearom Quinone Quinone Methides (Tar Formation) Dearom->Quinone

Caption: Divergent oxidation pathways and side reactions of the methallylbenzene substrate.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I recovering veratraldehyde instead of 3,4-dimethoxyphenylacetone after oxidative cleavage? A: You are experiencing pre-cleavage alkene isomerization. The terminal methallyl double bond is kinetically accessible but thermodynamically less stable than the conjugated internal alkene. If your reaction conditions are too acidic, too basic, or utilize certain transition metal catalysts, the double bond migrates into conjugation with the electron-rich aromatic ring 1[1]. Subsequent oxidative cleavage of this isomerized intermediate yields veratraldehyde (3,4-dimethoxybenzaldehyde) and acetone. Solution: Maintain strictly neutral conditions (e.g., pH 7 phosphate buffer) and avoid prolonged heating.

Q2: During epoxidation with mCPBA, my reaction turns dark brown and yields a complex tar. What is happening? A: You are observing oxidative dearomatization. The 3,4-dimethoxyphenyl moiety is highly electron-rich. In the presence of unbuffered peracids, the aromatic ring undergoes competing single-electron oxidation or electrophilic attack, leading to highly reactive quinone methide intermediates that rapidly polymerize into tar 2[2]. Solution: Always buffer your mCPBA with a biphasic mixture of saturated aqueous NaHCO3​ and dichloromethane (DCM) to neutralize the m-chlorobenzoic acid byproduct. Keep the temperature strictly at 0 °C.

Q3: Can I use a standard Wacker oxidation ( PdCl2​/O2​ ) to directly get the ketone? A: No. While Wacker oxidation is standard for terminal alkenes like safrole or methyleugenol 3[3], 3-(3,4-dimethoxyphenyl)-2-methyl-1-propene is a 1,1-disubstituted alkene. Wacker oxidation of 1,1-disubstituted alkenes is sterically hindered and often leads to allylic oxidation, complex benzoquinone byproducts, or undesired isomerization rather than the target ketone 4[4]. Oxidative cleavage is the superior route.

Quantitative Data: Comparison of Oxidation Strategies

The table below summarizes empirical data for different oxidation conditions applied to methallylbenzene derivatives, highlighting how specific reagents influence the distribution of side products.

MethodReagents & ConditionsTypical Target YieldMajor Side ProductSide Product (%)
Unbuffered Epoxidation mCPBA, DCM, RT35–45%Quinone methide (Tar)40–50%
Buffered Epoxidation mCPBA, NaHCO3​ , DCM, 0 °C85–92%Epoxide ring-opening (Diol)< 5%
Standard Ozonolysis O3​ , DCM, -78 °C; then Zn/AcOH60–70%Veratraldehyde (Isomerization)15–25%
Lemieux-Johnson Cleavage OsO4​ (cat.), NaIO4​ , THF/ H2​O 80–88%Veratraldehyde (Isomerization)< 10%
Self-Validating Experimental Protocols
Protocol A: Buffered Epoxidation (Mitigating Dearomatization)

Objective: Synthesize 2-(3,4-dimethoxybenzyl)-2-methyloxirane without degrading the aromatic ring.

  • Preparation: Dissolve 10 mmol of 3-(3,4-dimethoxyphenyl)-2-methyl-1-propene in 50 mL of anhydrous DCM.

  • Buffering (Critical Step): Add 50 mL of saturated aqueous NaHCO3​ . Validation Check: The presence of the biphasic layer ensures that the local pH in the organic phase remains neutral, preventing acid-catalyzed epoxide opening and aromatic degradation.

  • Cooling: Chill the vigorously stirring biphasic mixture to exactly 0 °C using an ice-water bath.

  • Oxidation: Slowly add 12 mmol of purified mCPBA in small portions over 30 minutes.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material ( Rf​ ~0.7, UV active) should smoothly convert to the epoxide ( Rf​ ~0.5). If the organic layer turns dark brown or black, your temperature control has failed, and dearomatization is occurring.

  • Quench & Workup: Once complete (typically 2 hours), quench with 20 mL of 10% aqueous Na2​S2​O3​ to destroy excess peracid. Extract, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Lemieux-Johnson Oxidative Cleavage (Mitigating Isomerization)

Objective: Synthesize 3,4-dimethoxyphenylacetone via controlled cleavage 5[5].

  • Solvent System: Dissolve 10 mmol of the alkene in 60 mL of a 3:1 mixture of THF and water.

  • Catalyst Addition: Add 0.1 mmol (1 mol%) of OsO4​ (typically as a 2.5 wt% solution in t-BuOH). Validation Check: The solution will immediately turn dark brown/black. This is the visual confirmation of the osmate ester intermediate forming. If the solution remains clear, your catalyst is inactive or poisoned.

  • Cleavage: Add 30 mmol of NaIO4​ in small portions over 1 hour at room temperature. The reaction is mildly exothermic. Validation Check: As the periodate cleaves the osmate ester and regenerates Os(VIII), a heavy white precipitate ( NaIO3​ ) will form. The solution color should transition from black back to a pale yellow/brown.

  • Monitoring: Check TLC. The appearance of a spot at Rf​ ~0.4 that stains bright orange/red with 2,4-Dinitrophenylhydrazine (2,4-DNP) confirms the presence of the target ketone. If a strong spot appears at Rf​ ~0.6 with a distinct vanilla-like odor, isomerization to veratraldehyde has occurred.

  • Workup: Filter the white precipitate through a pad of Celite. Extract the filtrate with EtOAc, wash with Na2​S2​O3​ to remove residual osmium, dry, and purify via silica gel chromatography.

References
  • Vargas, R. R., et al. "Anodic Methoxylation of Cinnamate Esters." Journal of the Brazilian Chemical Society (SciELO). 2

  • "Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2." ACS Omega.3

  • "Isomerization of Allylbenzenes." Chemical Reviews. 1

  • Cox, M., et al. "Synthesis by-products from the Wacker oxidation of safrole in methanol using ρ-benzoquinone and palladium chloride." Forensic Science International (ResearchGate). 4

  • "Oxidative Cleavage of Alkene C=C Bonds Using a Manganese Catalyzed Oxidation with H2O2 Combined with Periodate Oxidation." Advanced Synthesis & Catalysis (PMC). 5

Sources

Troubleshooting

Technical Support Center: Purification of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene

Introduction Welcome to the technical support guide for the purification of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene. This document is designed for researchers, medicinal chemists, and process development scientists wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the purification of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene. This document is designed for researchers, medicinal chemists, and process development scientists who require this compound in high purity for downstream applications. The presence of impurities, such as starting materials, reaction byproducts, or decomposition products, can significantly impact the outcome of subsequent reactions, biological assays, or formulation studies.

This guide provides a comprehensive overview of the most effective purification techniques, including troubleshooting advice and frequently asked questions, to help you overcome common challenges encountered during the purification of this moderately non-polar aromatic compound.

Compound Profile

A clear understanding of the physicochemical properties of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene is fundamental to selecting and optimizing a purification strategy.

PropertyValueSource
CAS Number 155583-45-2[1]
Molecular Formula C12H16O2N/A
Molecular Weight 192.25 g/mol N/A
Appearance Expected to be a colorless to pale yellow oilGeneral chemical knowledge
Boiling Point High boiling point, susceptible to decomposition at atmospheric pressure. Vacuum distillation is recommended.[2][3]
Solubility Soluble in non-polar to moderately polar organic solvents (e.g., hexanes, ethyl acetate, dichloromethane). Insoluble in water.[4]
Polarity Moderately non-polar due to the aromatic ring and ether groups.[4]

Frequently Asked Questions (FAQs) - General Purification Strategy

Q1: What are the most likely impurities in my crude sample?

A1: The impurities will largely depend on the synthetic route used. Common impurities can include unreacted starting materials (e.g., 3,4-dimethoxybenzaldehyde or a related Grignard/Wittig reagent), byproducts from side reactions, and residual solvents.[5] Given its structure, it is related to intermediates used in the synthesis of compounds like MDMA, so literature on that topic can provide insights into potential impurities.[5][6][7]

Q2: I have a small-scale (<1g) crude product. Which purification method is best?

A2: For small-scale purification, Flash Column Chromatography is typically the most efficient method. It offers excellent separation of compounds with different polarities and is relatively quick to perform.

Q3: My synthesis was large-scale (>50g). Is column chromatography still practical?

A3: While possible, large-scale column chromatography can be resource-intensive. For larger quantities, Fractional Vacuum Distillation is often the preferred method, provided your target compound has a significantly different boiling point from its impurities.[2][8] This method is particularly useful for removing non-volatile or very high-boiling impurities.

Q4: My product appears as an oil. Can I use recrystallization?

A4: Recrystallization is primarily for solid compounds.[9] However, if your compound is an oil at room temperature, it may not be a suitable technique.[10] Sometimes, an oily product is due to the presence of impurities that depress the melting point. If high-purity 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene is a solid, you could attempt recrystallization after a primary purification step like chromatography. Techniques for crystallizing oils include using a solvent pair (e.g., ethyl acetate/hexane), slow cooling, and scratching the flask to induce nucleation.[10][11]

Purification Protocol & Troubleshooting Guides

Method 1: Flash Column Chromatography

This is the most versatile technique for purifying small to medium quantities of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene, offering high resolution to separate closely related impurities.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Recovery TLC 1. Develop TLC Method (e.g., 5-10% EtOAc/Hexane) Slurry 2. Prepare Silica Slurry & Pack Column TLC->Slurry Sample 3. Prepare Sample (Dry or Liquid Load) Slurry->Sample Load 4. Load Sample onto Column Sample->Load Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final Final Evaporate->Final Pure Product

Caption: Workflow for Flash Column Chromatography Purification.

  • Solvent System Selection (TLC):

    • Prepare a stock solution of your crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point for this non-polar compound is a mixture of hexane and ethyl acetate.[12]

    • Aim for an Rf value of 0.2 - 0.4 for the target compound.[4] This typically provides the best separation.

    • Example System: Start with 5% Ethyl Acetate in Hexane and adjust the polarity as needed.[12] If the spot doesn't move, increase the ethyl acetate percentage. If it runs to the top, decrease it.

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane or 2% ethyl acetate/hexane).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system. You can run it isocratically (constant solvent mixture) or with a gradient (gradually increasing polarity).

    • Collect fractions in test tubes or vials. The size of the fractions will depend on the column size and the expected separation.

  • Analysis:

    • Spot every few fractions on a TLC plate to track the elution of your compound.

    • Combine the fractions that contain only the pure product.

    • Evaporate the solvent under reduced pressure (rotary evaporator) to yield the purified oil.

Q: My compound is eluting with the solvent front, even in 100% hexane. What should I do?

A: This indicates your compound is very non-polar. First, ensure your silica gel is properly activated (not deactivated by moisture). If the problem persists, you may need to switch to a less polar solvent system, such as pure pentane or cyclohexane. However, for a compound with dimethoxy groups, this is unlikely. It's more probable that you are observing a very non-polar impurity. Re-evaluate your TLC; your product should have some affinity for the silica.

Q: The separation between my product and an impurity is very poor (overlapping spots on TLC). How can I improve it?

A:

  • Optimize the Solvent System: Try a different solvent system with a different selectivity. For example, replace ethyl acetate with diethyl ether or a mix of toluene/hexane.[12][13]

  • Run a Shallow Gradient: Instead of a steep increase in polarity, use a very slow, shallow gradient around the elution point of your compound.

  • Reduce the Load: Overloading the column is a common cause of poor separation.[14] Use more silica gel relative to your crude product.

  • Use Finer Silica: Using a smaller particle size silica gel can increase the number of theoretical plates and improve resolution.

Q: I see streaks on my TLC plate and in my column fractions. What's happening?

A: Streaking can be caused by several factors:

  • Acidity of Silica: The compound might be sensitive to the slightly acidic nature of silica gel. You can neutralize the silica by pre-treating it or by adding a small amount (~0.5-1%) of triethylamine to your mobile phase.[12]

  • Insolubility: The compound may be crashing out on the column. Ensure it is fully soluble in the mobile phase.[4]

  • Sample Overload: Too much sample applied to the TLC plate or column can cause streaking.

Method 2: Fractional Vacuum Distillation

This technique is ideal for large-scale purification or for removing non-volatile impurities. It separates liquids based on differences in their boiling points at a reduced pressure, which prevents thermal decomposition of high-boiling compounds.[2][3][15]

G Start Crude Product Scale Scale > 20g? Start->Scale Impurity Impurities are non-volatile or have BP difference > 25°C? Scale->Impurity Yes UseChroma Use Flash Chromatography Scale->UseChroma No UseDist Use Fractional Vacuum Distillation Impurity->UseDist Yes Impurity->UseChroma No

Sources

Optimization

Overcoming steric hindrance in 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene derivatives

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals working with 3-(3,4-dimethoxyphenyl)-2-methyl-1-propene (a sterically hindered me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals working with 3-(3,4-dimethoxyphenyl)-2-methyl-1-propene (a sterically hindered methallyl derivative of methyleugenol).

The presence of the 2-methyl group on the propene chain creates a 1,1-disubstituted alkene. This structural feature introduces significant steric bulk, which severely alters the molecule's reactivity profile compared to standard allylbenzenes. Below are field-proven troubleshooting guides for the most common synthetic bottlenecks encountered with this substrate.

🎫 Support Ticket #01: Poor Regioselectivity & Yield in Hydroboration

User Issue: "When attempting to convert the terminal alkene to a primary alcohol using standard BH3-THF, I am observing incomplete conversion, alkene isomerization, and a mixture of primary and tertiary alcohols."

Root Cause Analysis

Borane (BH3) addition to alkenes is driven by both electronic and steric factors. While boron naturally favors the less substituted carbon to prevent steric hindrance[1], the 2-methyl-1-propene moiety presents a highly congested transition state. The bulky 3,4-dimethoxybenzyl group adjacent to the alkene forces a steric clash with the incoming BH3 dimer. Furthermore, the electron-rich aromatic ring can stabilize partial positive charges during the transition state, leading to "electronic leakage" and minor Markovnikov addition (tertiary alcohol formation).

The Solution: Steric Enforcement via 9-BBN

To overcome this, you must use a dialkylborane with massive steric bulk, such as 9-BBN (9-borabicyclo[3.3.1]nonane) . 9-BBN is highly sensitive to steric hindrance, making its regioselectivity strictly anti-Markovnikov. It physically cannot approach the internal C2 carbon, forcing >99% addition to the terminal C1 carbon[1].

Hydroboration Substrate 3-(3,4-Dimethoxyphenyl) -2-methyl-1-propene BH3 BH3-THF (Low Steric Bulk) Substrate->BH3 Standard Conditions BBN 9-BBN (High Steric Bulk) Substrate->BBN Optimized Conditions Mix Mixture of 1° & 2° Alcohols + Unreacted Material BH3->Mix Steric Clash & Electronic Leakage Pure >99% 1° Alcohol (Strict Anti-Markovnikov) BBN->Pure Steric Enforcement

Figure 1: Mechanistic divergence in the hydroboration of methallyl derivatives based on reagent steric bulk.

Verified Protocol: Regioselective Hydroboration-Oxidation
  • Preparation: Flame-dry a Schlenk flask and purge with N2. Dissolve 3-(3,4-dimethoxyphenyl)-2-methyl-1-propene (1.0 equiv) in anhydrous THF to yield a 0.2 M solution.

  • Hydroboration: Cool the solution to 0 °C. Dropwise, add 9-BBN (0.5 M in THF, 1.2 equiv). The bulky nature of 9-BBN requires higher activation energy; warm the reaction to room temperature and stir for 12–16 hours.

  • Oxidation: Cool the flask back to 0 °C. Carefully quench excess borane with absolute EtOH (2 mL). Sequentially add 6M NaOH (1.5 equiv) followed by 30% H2O2 (3.0 equiv).

  • Completion: Heat the mixture to 50 °C for 2 hours. This heating step is critical; the bulky trialkylborane intermediate is resistant to oxidation at room temperature.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo.

🎫 Support Ticket #02: Catalyst Stalling in Olefin Cross-Metathesis (CM)

User Issue: "My cross-metathesis reaction using Grubbs II catalyst is completely stalling. I recover 100% of my starting methallyl derivative."

Root Cause Analysis

Methallyl halides and their derivatives are notoriously difficult substrates for olefin metathesis. In the Grubbs classification, 1,1-disubstituted olefins are typically categorized as Type III or Type IV (unreactive)[2]. Standard Grubbs I and II catalysts utilize bulky N-mesityl groups on their N-heterocyclic carbene (NHC) ligands. When the 2-methyl group of your substrate attempts to coordinate with the Ruthenium center to form the critical ruthenacyclobutane intermediate, it experiences severe steric repulsion from these N-mesityl groups, completely stalling the catalytic cycle[2].

The Solution: Sterically Tuned NHC Ligands

Switch to a catalyst with a sterically reduced NHC ligand. The Stewart-Grubbs catalyst or Hoveyda-Grubbs 2nd Generation (HG-II) catalyst utilizes N-tolyl or N-xylyl groups instead of N-mesityl groups. This reduced steric footprint allows the bulky 1,1-disubstituted olefin to access the metal center, enabling successful cross-metathesis[2][3].

Metathesis Start Methallyl Derivative (1,1-Disubstituted Olefin) G2 Grubbs II Catalyst (Bulky N-Mesityl NHC) Start->G2 Steric Repulsion HG2 Hoveyda-Grubbs II / Stewart-Grubbs (Reduced Steric NHC) Start->HG2 Accessible Ru Center Fail Catalyst Stalling (No Ruthenacyclobutane Formation) G2->Fail Success Successful Cross-Metathesis (High Turnover Number) HG2->Success

Figure 2: Catalyst selection logic for overcoming steric hindrance in 1,1-disubstituted olefin metathesis.

Verified Protocol: Cross-Metathesis of Methallyl Derivatives
  • Setup: In a glovebox, charge a vial with the methallyl substrate (1.0 equiv) and the cross-coupling olefin partner (3.0 to 5.0 equiv, to drive the equilibrium).

  • Solvent: Dissolve in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.1 M.

  • Catalyst Addition: Add Hoveyda-Grubbs 2nd Generation catalyst (5–10 mol%).

  • Reaction: Seal the vial, remove it from the glovebox, and heat to 40 °C (reflux) under a positive pressure of N2 for 16–24 hours.

  • Quench: Add excess ethyl vinyl ether and stir for 30 minutes to deactivate the Ruthenium catalyst, preventing unwanted isomerization during workup.

  • Purification: Concentrate and purify via flash column chromatography.

🎫 Support Ticket #03: Chemoselectivity Failures During Epoxidation

User Issue: "Using mCPBA to epoxidize the double bond results in a complex mixture. I am seeing degradation of the aromatic ring and epoxide ring-opening."

Root Cause Analysis

This is a dual-threat issue involving both sterics and electronics.

  • Electronics: The 3,4-dimethoxyphenyl ring is highly electron-rich. Strongly electrophilic peracids like mCPBA can trigger competitive oxidation of the aromatic ring (e.g., Baeyer-Villiger type oxidation of alkoxyarenes or quinone formation).

  • Sterics & Stability: The 2-methyl group sterically shields the alkene, slowing down the epoxidation. Once the tertiary epoxide is formed, the steric strain makes it highly susceptible to nucleophilic ring-opening by the acidic byproduct (m-chlorobenzoic acid) generated during the reaction.

The Solution: Neutral DMDO Epoxidation

Abandon peracids. Use Dimethyldioxirane (DMDO) in acetone. DMDO is a strictly neutral, highly reactive, and sterically compact oxygen transfer agent. It rapidly epoxidizes the methallyl group without touching the electron-rich aromatic ring, and because the only byproduct is volatile acetone, the sensitive tertiary epoxide remains completely intact.

📊 Data Summary Tables

Table 1: Hydroboration Reagent Comparison for Methallyl Derivatives
ReagentSteric BulkRegioselectivity (Terminal C1)Typical YieldSide Reactions
BH3-THF Low~75 - 85%40 - 60%Alkene isomerization, 2° alcohol formation
Sia2BH Moderate~90 - 95%65 - 75%Sluggish reaction times
9-BBN High >99% 85 - 95% None (Clean anti-Markovnikov)
Table 2: Metathesis Catalyst Compatibility for 1,1-Disubstituted Olefins
CatalystNHC Ligand TypeInitiation RateConversion (%)Suitability for Methallyl
Grubbs I None (Phosphine only)Slow< 5%Poor (Fails to initiate)
Grubbs II N-Mesityl (Very Bulky)Fast< 10%Poor (Steric stalling)
Hoveyda-Grubbs II N-Mesityl (Chelating)Moderate60 - 75%Good
Stewart-Grubbs N-Tolyl (Reduced Bulk) Fast 85 - 95% Excellent (Optimal choice)

📚 References

  • Hydroboration-Oxidation Reaction - Science Info Science Info URL:[Link]

  • Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene Frontiers in Chemistry URL:[Link]

  • Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis ACS Catalysis URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene and Methyl Eugenol for Researchers in Drug Development

For researchers and scientists in the field of drug development and synthetic chemistry, a nuanced understanding of the reactivity of structurally similar molecules is paramount for the rational design of synthetic pathw...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the field of drug development and synthetic chemistry, a nuanced understanding of the reactivity of structurally similar molecules is paramount for the rational design of synthetic pathways and the prediction of metabolic fate. This guide provides an in-depth, objective comparison of the chemical reactivity of two closely related phenylpropenes: 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene and methyl eugenol. By examining their structural distinctions, we will explore the resulting differences in their behavior towards key chemical transformations, supported by established chemical principles and illustrative experimental protocols.

Structural and Electronic Properties: A Tale of Two Alkenes

At first glance, 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene and methyl eugenol (4-allyl-1,2-dimethoxybenzene) share a common 3,4-dimethoxyphenyl moiety.[1][2] However, the critical difference lies in the substitution pattern of the propene side chain. This seemingly subtle variation has profound implications for the electronic environment and steric accessibility of the double bond, which in turn governs their reactivity.

Property3-(3,4-Dimethoxyphenyl)-2-methyl-1-propeneMethyl EugenolReference(s)
Chemical Formula C₁₂H₁₆O₂C₁₁H₁₄O₂[1][2]
Molar Mass 192.25 g/mol 178.23 g/mol [1][2]
Alkene Substitution Trisubstituted (gem-disubstituted at C1)Disubstituted (monosubstituted at C1)-
Key Structural Feature Methyl group at the 2-position of the propene chainNo substitution at the 2-position of the propene chain-

The additional methyl group in 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene introduces two key factors influencing its reactivity compared to methyl eugenol:

  • Increased Steric Hindrance: The methyl group shields one face of the double bond, making it more difficult for bulky reagents to approach. This steric hindrance can significantly impact the rate and stereoselectivity of certain reactions.

  • Hyperconjugation: The methyl group can donate electron density to the double bond through hyperconjugation.[3] This effect, in conjunction with the electron-donating methoxy groups on the aromatic ring, increases the electron density of the alkene, making it more nucleophilic and potentially more reactive towards electrophiles.[4][5][6]

Comparative Reactivity in Key Transformations

We will now explore the anticipated differences in reactivity between these two compounds in three fundamental classes of alkene reactions: electrophilic addition (specifically epoxidation), catalytic hydrogenation, and hydroboration-oxidation.

Electrophilic Addition: The Case of Epoxidation

Epoxidation, the formation of an epoxide ring from an alkene, is a cornerstone of organic synthesis, providing a versatile intermediate for further functionalization. The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method for this transformation.[7]

Expected Reactivity:

  • Methyl Eugenol: The terminal double bond in methyl eugenol is relatively unhindered, making it readily accessible to electrophilic reagents like m-CPBA. The electron-donating nature of the dimethoxy-substituted phenyl ring enhances the nucleophilicity of the alkene, facilitating the reaction.

  • 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene: The trisubstituted nature of the alkene, with a gem-dimethyl-like arrangement at one carbon, introduces significant steric hindrance. While the methyl group's hyperconjugation increases the alkene's electron density, the steric bulk is expected to be the dominant factor, leading to a slower reaction rate compared to methyl eugenol.

G cluster_0 Methyl Eugenol Epoxidation cluster_1 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene Epoxidation ME Methyl Eugenol TS1 Less Hindered Transition State ME->TS1 mCPBA1 m-CPBA mCPBA1->TS1 Epoxide1 Methyl Eugenol Epoxide TS1->Epoxide1 Faster DMPMP 3-(3,4-Dimethoxyphenyl) -2-methyl-1-propene TS2 More Hindered Transition State DMPMP->TS2 mCPBA2 m-CPBA mCPBA2->TS2 Epoxide2 DMPMP Epoxide TS2->Epoxide2 Slower

Experimental Protocol: Comparative Epoxidation with m-CPBA

This protocol outlines a general procedure for comparing the epoxidation rates of the two compounds.

  • Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of methyl eugenol and 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene in a suitable solvent such as dichloromethane (DCM, 10 mL).

  • Reagent Addition: Cool both flasks to 0 °C in an ice bath. To each flask, add a solution of m-CPBA (1.1 equivalents) in DCM dropwise over 5 minutes.

  • Reaction Monitoring: Monitor the progress of both reactions simultaneously using thin-layer chromatography (TLC) or gas chromatography (GC) at regular time intervals (e.g., every 15 minutes).

  • Work-up: Once the starting material is consumed (or after a set time for comparison), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to confirm epoxide formation and quantify the conversion. A direct comparison of the reaction times will provide a qualitative measure of their relative reactivities.

Catalytic Hydrogenation

Catalytic hydrogenation is a fundamental reaction for the saturation of double bonds, typically employing a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas.[8]

Expected Reactivity:

  • Methyl Eugenol: The less substituted double bond of methyl eugenol is expected to undergo hydrogenation relatively easily under standard conditions.

  • 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene: The increased substitution and steric hindrance around the double bond will likely require more forcing conditions (higher pressure, temperature, or a more active catalyst) to achieve complete hydrogenation compared to methyl eugenol. The rate of hydrogenation is generally inversely proportional to the degree of substitution on the alkene.

G cluster_0 Methyl Eugenol cluster_1 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene Start Alkene ME Less Substituted Start->ME DMPMP More Substituted Start->DMPMP Catalyst H₂, Pd/C Catalyst->ME Catalyst->DMPMP Product1 Dihydro-Methyl Eugenol ME->Product1 Faster Rate Product2 Dihydro-DMPMP DMPMP->Product2 Slower Rate

Experimental Protocol: Comparative Catalytic Hydrogenation

  • Reaction Setup: In two separate pressure-resistant vessels, dissolve equimolar amounts (e.g., 1 mmol) of methyl eugenol and 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene in a suitable solvent like ethanol or ethyl acetate (10 mL).

  • Catalyst Addition: To each vessel, carefully add 10% Pd/C catalyst (e.g., 5-10 mol%).

  • Hydrogenation: Seal the vessels, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi). Stir the reactions vigorously at room temperature.

  • Reaction Monitoring: Monitor the uptake of hydrogen gas or analyze aliquots by GC or NMR to follow the reaction progress.

  • Work-up: Upon completion, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.

  • Analysis: Remove the solvent under reduced pressure and analyze the product by ¹H NMR to confirm the reduction of the double bond. A comparison of reaction times and conditions required for full conversion will highlight the reactivity difference.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step process that converts an alkene into an alcohol with anti-Markovnikov regioselectivity.[9][10][11][12] This reaction is highly sensitive to steric effects.

Expected Reactivity and Regioselectivity:

  • Methyl Eugenol: The hydroboration of methyl eugenol is expected to proceed readily, with the boron atom adding to the terminal, less sterically hindered carbon of the double bond. Subsequent oxidation will yield the corresponding primary alcohol.

  • 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene: The steric hindrance from the methyl group and the aromatic ring will direct the bulky borane reagent to the less substituted carbon of the double bond (C1). This will result in the formation of the corresponding primary alcohol after oxidation. The reaction rate might be slightly slower than that of methyl eugenol due to the overall increased steric bulk around the double bond.

G cluster_0 Methyl Eugenol Hydroboration-Oxidation cluster_1 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene Hydroboration-Oxidation ME Methyl Eugenol Step1_ME 1. BH₃·THF ME->Step1_ME Step2_ME 2. H₂O₂, NaOH Step1_ME->Step2_ME Alcohol1 Primary Alcohol Step2_ME->Alcohol1 DMPMP 3-(3,4-Dimethoxyphenyl) -2-methyl-1-propene Step1_DMPMP 1. BH₃·THF DMPMP->Step1_DMPMP Step2_DMPMP 2. H₂O₂, NaOH Step1_DMPMP->Step2_DMPMP Alcohol2 Primary Alcohol Step2_DMPMP->Alcohol2

Experimental Protocol: Comparative Hydroboration-Oxidation

  • Reaction Setup: In two separate oven-dried, nitrogen-flushed round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of methyl eugenol and 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene in anhydrous tetrahydrofuran (THF, 5 mL).

  • Hydroboration: Cool the flasks to 0 °C. To each flask, add a solution of borane-THF complex (BH₃·THF, 1 M in THF, 1.1 equivalents) dropwise. Allow the reactions to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Oxidation: Cool the flasks back to 0 °C. Slowly and carefully add aqueous sodium hydroxide (e.g., 3 M, 1.5 equivalents) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 1.5 equivalents).

  • Work-up: Stir the mixture at room temperature for 1 hour. Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the resulting alcohols by column chromatography and characterize by ¹H and ¹³C NMR to confirm the formation of the primary alcohols and compare the yields.

Implications for Drug Development and Synthesis

The observed and predicted differences in reactivity have significant implications for professionals in drug development:

  • Metabolic Stability: The steric hindrance in 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene might lead to a different metabolic profile compared to methyl eugenol. For instance, it could be less susceptible to enzymatic epoxidation by cytochrome P450 enzymes.[13]

  • Synthetic Strategy: The choice of reagents and reaction conditions for transformations involving the propene side chain must be carefully considered. For 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene, more forcing conditions or more sterically demanding reagents might be necessary to achieve desired outcomes.

  • Selectivity: The steric and electronic differences can be exploited to achieve selective reactions in more complex molecules containing these motifs.

Conclusion

References

  • Substituent Effects. La Salle University. Available at: [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]

  • Chapter 14 Substituent Effects. UCSB. Available at: [Link]

  • Methyl eugenol. Wikipedia. Available at: [Link]

  • Methyl eugenol. PubChem. Available at: [Link]

  • Epoxidation of Alkenes. Chemistry Steps. Available at: [Link]

  • Catalytic Hydrogenation, Hydrodeoxygenation, and Hydrocracking Processes of a Lignin Monomer Model Compound Eugenol over Magnetic Ru/C–Fe 2 O 3 and Mechanistic Reaction Microkinetics. MDPI. Available at: [Link]

  • Hydroboration–oxidation reaction. Wikipedia. Available at: [Link]

  • trans-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile. PMC. Available at: [Link]

  • Synthesis of epoxides. Organic Chemistry Portal. Available at: [Link]

  • Catalytic Hydrogenation and Hydrodeoxygenation of Lignin–Derived Model Compound Eugenol over Ru/C: Intrinsic Microkinetics and Transport Phenomena. ResearchGate. Available at: [Link]

  • Hydroboration-Oxidation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • Hydroboration-Oxidation of Alkenes. Chemistry LibreTexts. Available at: [Link]

  • Hydroboration-Oxidation of Alkenes. Chemistry Steps. Available at: [Link]

    • Hydroboration-Oxidation of Alkenes and Introduction to IR Spectroscopy. University of Missouri–St. Louis. Available at: [Link]

  • In vitro biotransformation of 2-methylpropene (isobutene): epoxide formation in mice liver. Archives of Toxicology. Available at: [Link]

Sources

Comparative

Validating HPLC quantification methods for 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene

Title: Validating HPLC Quantification Methods for 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene: A Comparative Guide As a Senior Application Scientist, I frequently encounter analytical methods that fail during late-stage t...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating HPLC Quantification Methods for 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical methods that fail during late-stage transfer because they were developed empirically rather than mechanistically. When quantifying complex pharmaceutical intermediates like 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene , a robust method must be built on a foundation of chemical causality.

This guide objectively compares chromatographic approaches for quantifying this specific dimethoxy-aromatic alkene, providing step-by-step experimental protocols and validation data grounded in the latest ICH Q2(R2) guidelines [1, 2].

Analyte Profiling & Mechanistic Method Design

To design a self-validating quantification method, we must first deconstruct the analyte's physicochemical properties.

3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene consists of an electron-rich veratrole (1,2-dimethoxybenzene) moiety attached to a methallyl group [3].

  • Chromophore Causality: The carbon-carbon double bond in the methallyl group is isolated from the aromatic ring by a methylene bridge. Because there is no extended π -conjugation between the alkene and the ring, the UV absorption maxima are strictly dictated by the dimethoxyaromatic system. Therefore, we select 280 nm for Photodiode Array (PDA) detection. This avoids the high baseline noise and solvent absorbance typical at lower wavelengths (e.g., 230 nm).

  • Separation Challenge: The primary analytical challenge is resolving the target compound from unreacted starting materials and positional isomers (e.g., 2,3-dimethoxyphenyl or 3,5-dimethoxyphenyl derivatives).

Objective Comparison: C18 vs. Phenyl-Hexyl Stationary Phases

Standard reverse-phase methods default to C18 (Octadecylsilane) columns. However, for dimethoxy-aromatic compounds, C18 often falls short in selectivity. We compared a standard C18 column against a Phenyl-Hexyl phase.

  • The C18 Approach: Relies exclusively on hydrophobic dispersion forces. While it provides adequate retention, it struggles to resolve positional isomers because their hydrophobic footprint is nearly identical.

  • The Phenyl-Hexyl Advantage: Offers complementary π−π interactions. The electron-rich dimethoxyphenyl ring of the analyte interacts strongly with the phenyl phase of the column. This alternate retention mechanism drastically improves the resolution ( Rs​ ) between the target analyte and structurally similar impurities.

Table 1: Chromatographic Performance Comparison

Conditions: 60:40 Acetonitrile:Water (0.1% Formic Acid), Flow: 1.0 mL/min, Temp: 40°C.

ParameterStandard C18 (150 x 4.6 mm, 3 µm)Phenyl-Hexyl (150 x 4.6 mm, 3 µm)Analytical Significance
Retention Time ( tR​ ) 6.8 min7.4 minPhenyl-Hexyl increases retention via π−π bonding.
Tailing Factor ( Tf​ ) 1.451.08Phenyl-Hexyl reduces secondary silanol interactions.
Theoretical Plates ( N ) 8,50012,400Superior peak efficiency on the Phenyl-Hexyl phase.
*Resolution ( Rs​ ) **1.3 (Fails baseline)2.8 (Baseline resolved) Rs​>1.5 is required for accurate quantification.

*Resolution calculated against the critical pair (3-(2,3-dimethoxyphenyl)-2-methyl-1-propene).

Experimental Protocol: The Optimized Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system . The inclusion of strict System Suitability Testing (SST) ensures that if the chromatographic environment shifts, the run is automatically halted before generating invalid data.

Step 1: Mobile Phase Preparation

  • Phase A: 0.1% Formic Acid in HPLC-grade Water. (Formic acid ensures any residual silanol groups on the column remain protonated, preventing peak tailing).

  • Phase B: 0.1% Formic Acid in Acetonitrile.

Step 2: Standard & Sample Preparation

  • Accurately weigh 10.0 mg of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene reference standard.

  • Dissolve in 10.0 mL of Methanol to create a 1.0 mg/mL stock solution.

  • Dilute sequentially with the initial mobile phase (60% B) to create working standards at 10, 25, 50, 100, and 150 µg/mL.

Step 3: Chromatographic Execution

  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3 µm).

  • Gradient: Isocratic hold at 60% B for 2 mins, ramp to 95% B over 8 mins, hold for 3 mins, return to 60% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: PDA at 280 nm.

Step 4: System Suitability Testing (SST) - The Self-Validating Gate Before sample analysis, inject the 50 µg/mL standard five times. The system is only validated for use if:

  • Retention time %RSD 1.0%.

  • Peak area %RSD 2.0%.

  • Tailing factor ( Tf​ ) 1.5.

ICH Q2(R2) Validation Framework

The recent adoption of the ICH Q2(R2) guidelines emphasizes a lifecycle and risk-based approach to analytical procedure validation [1, 2]. For the quantification of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene, we evaluated the method across the core parameters defined by the EMA and ICH regulatory bodies.

HPLC_Validation Start Method Development (Phase Selection & Optimization) Spec Specificity / Selectivity (Isomer Separation & Forced Degradation) Start->Spec LinRange Linearity & Range (Calibration Model Assessment) Spec->LinRange AccPrec Accuracy & Precision (Repeatability & % Recovery) LinRange->AccPrec Robust Robustness (DoE: Flow Rate, Temp, pH) AccPrec->Robust Report Validated Analytical Procedure (ICH Q2(R2) Compliant) Robust->Report

Figure 1: Analytical lifecycle and validation workflow for HPLC methods, aligned with ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultConclusion
Specificity No interference at tR​ of analytePeak purity index > 0.999 (PDA)Pass. Baseline resolved from isomers.
Linearity Correlation coefficient ( R2 ) 0.999 R2 = 0.9998 (10 - 150 µg/mL)Pass. Highly linear response.
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% ± 0.6%Pass. No matrix suppression observed.
Repeatability (Precision) %RSD 2.0% (n=6)0.85%Pass. Highly reproducible injection.
LOD / LOQ Signal-to-Noise (S/N) > 3 / > 10LOD: 0.5 µg/mL / LOQ: 1.5 µg/mLPass. Sufficient for trace quantification.
Robustness Stable under deliberate variationsPasses SST with ±0.1 mL/min flowPass. Method is rugged for routine QC.

Conclusion

For the accurate quantification of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene, standard C18 columns fail to provide the necessary selectivity against positional isomers. By leveraging the π−π interactions of a Phenyl-Hexyl stationary phase and anchoring the validation protocol in the rigorous ICH Q2(R2) framework, laboratories can establish a self-validating, highly accurate analytical procedure suitable for regulatory submission.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Accessed April 2026. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Quality Guidelines: Q2(R2) Validation of Analytical Procedures." Accessed April 2026. URL:[Link]

  • NextSDS. "3-(3,4-DIMETHOXYPHENYL)-2-METHYL-1-PROPENE - Chemical Substance Information." Accessed April 2026. URL:[Link]

Comparative

Spectroscopic Comparison Guide: 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene Isomers

Executive Summary & Mechanistic Context In the synthesis of active pharmaceutical ingredients (APIs) and advanced fragrance compounds, phenylpropene derivatives serve as critical building blocks. A frequent synthetic bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In the synthesis of active pharmaceutical ingredients (APIs) and advanced fragrance compounds, phenylpropene derivatives serve as critical building blocks. A frequent synthetic bottleneck is the precise analytical differentiation of alkene isomers during catalytic chain-walking reactions.

This guide provides an authoritative, data-driven comparison between the kinetic terminal alkene, 3-(3,4-dimethoxyphenyl)-2-methyl-1-propene , and its thermodynamic internal counterpart, 1-(3,4-dimethoxyphenyl)-2-methyl-1-propene .

Unlike the classic isomerization of eugenol to isoeugenol—which yields a problematic mixture of E and Z isomers—the presence of the 2-methyl group in this system results in a symmetrical dimethylvinyl moiety. Consequently, the internal alkene is formed as a single, stereochemically unambiguous product. Understanding the spectroscopic causality behind this transformation is essential for monitoring catalytic efficiency and ensuring downstream product purity.

Mechanism Term Terminal Alkene (Kinetic Isomer) Ru Ru(II) Hydride Intermediate Term->Ru [Ru] Catalyst Alkene Coordination Int Internal Alkene (Thermodynamic Isomer) Ru->Int Hydride Migration Conjugation Gain

Thermodynamic driving force of Ru-catalyzed alkene chain-walking.

The driving force for this isomerization is the migration of the double bond into direct conjugation with the electron-rich 3,4-dimethoxyphenyl ring, creating a thermodynamic sink that stabilizes the molecule by approximately 5–7 kcal/mol [1].

Spectroscopic Comparison & Causality Analysis

To build a robust analytical framework, researchers must understand why the spectral signatures change. The tables below summarize the quantitative data and the physical causality behind each shift.

Nuclear Magnetic Resonance (NMR) Profiling

The transition from an isolated alkene to a conjugated system fundamentally alters the local magnetic environment. The most diagnostic handles are the benzylic/vinylic protons and the allylic methyl groups.

Table 1: Quantitative ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

Structural FeatureTerminal Isomer (δ ppm)Internal Isomer (δ ppm)Causality / Spectroscopic Shift Rationale
Benzylic Protons 3.25 (s, 2H)AbsentThe sp³ benzylic carbon rehybridizes to sp² upon double bond migration, eliminating this signal.
Vinylic Protons 4.75 (br s, 1H)4.82 (br s, 1H)6.22 (br s, 1H)The terminal =CH₂ protons are replaced by a single internal =CH proton. The dramatic downfield shift to 6.22 ppm is caused by the strong deshielding effect of the extended π-electron delocalization and the aromatic ring current.
Allylic Methyls 1.68 (s, 3H)1.85 (d, J=1.5 Hz, 3H)1.90 (d, J=1.5 Hz, 3H)The single allylic methyl splits into two distinct methyl groups (cis and trans to the aryl ring). The slight downfield shift is due to their proximity to the conjugated π-system.
Vinylic Carbons (¹³C) 145.2 (C=CH₂)111.8 (=CH₂)136.5 (C=C(CH₃)₂)124.5 (Ar-CH=)The terminal sp² carbons shift upfield as they become internal, reflecting the altered electron density distribution of the conjugated styrene-like system.
Vibrational & Electronic Spectroscopy

While NMR provides absolute structural confirmation, FTIR and UV-Vis offer rapid, non-destructive orthogonal validation.

Table 2: FTIR and UV-Vis Spectroscopic Comparison

TechniqueTerminal IsomerInternal IsomerCausality / Spectroscopic Shift Rationale
FTIR (C=C Stretch) ~1645 cm⁻¹ (Weak)~1610 cm⁻¹ (Strong)Conjugation with the aromatic ring lowers the force constant of the C=C bond, shifting the stretching frequency to a lower wavenumber while increasing the dipole moment change (stronger intensity).
FTIR (=C-H Bend) ~890 cm⁻¹ (Strong)~840 cm⁻¹ (Medium)The 890 cm⁻¹ band is a highly specific out-of-plane bending mode for 1,1-disubstituted terminal alkenes. Its complete disappearance is the primary marker for reaction completion.
UV-Vis (λ_max) ~230 nm, ~280 nm~260 nm, ~300 nmThe extended conjugation in the internal isomer lowers the HOMO-LUMO gap, resulting in a pronounced bathochromic (red) shift.

Experimental Protocols: Isomerization & Validation

As a Senior Application Scientist, I emphasize that an experimental protocol is only as reliable as its validation matrix. Relying on a single spectroscopic method can lead to false positives during scale-up. The following methodology utilizes a solvent-free Ruthenium-catalyzed system [1] paired with a self-validating analytical workflow.

Solvent-Free Ruthenium Catalysis Workflow

Objective: Convert the kinetic terminal alkene to the thermodynamic internal alkene with >99% regioselectivity.

  • Substrate Preparation: Charge a dry, 10 mL reaction vial with 2.0 mmol of neat 3-(3,4-dimethoxyphenyl)-2-methyl-1-propene. Causality: Operating solvent-free maximizes the effective concentration of the alkene, driving the reaction kinetics and eliminating solvent-induced side reactions.

  • Catalyst Addition: Add 10–50 ppm of a Ru(II) precursor (e.g., RuCl₂(PPh₃)₃ or Grubbs 2nd-generation catalyst) [1].

  • Thermal Activation: Seal the vial and heat to 150 °C under vigorous magnetic stirring. Causality: High temperatures are required to overcome the activation barrier for the Finke-Watzky mechanism, which generates the highly active 16-electron Ru(II) peralkene intermediate [1].

  • Sampling: Withdraw 10 μL aliquots at t = 0, 15, 30, and 60 minutes for immediate spectroscopic quenching and analysis.

The Self-Validating Analytical System

To prevent downstream failures caused by oligomerization or incomplete conversion, the analytical workflow mandates orthogonal cross-checking.

Workflow S1 1. Aliquot Sampling (t=0 to 60 min) S2 2. FTIR Screening (Monitor 890 cm⁻¹ loss) S1->S2 Rapid At-Line Check S3 3. 1H NMR Analysis (Integrate δ 4.7 vs δ 6.2) S1->S3 High-Res Structural Data S4 4. Kinetic Profiling (Yield Calculation) S2->S4 Qualitative Trend S3->S4 Quantitative Conversion

Self-validating analytical workflow for monitoring alkene isomerization.

Validation Logic:

  • Primary Screen (FTIR): Rapidly confirms the consumption of the starting material by tracking the loss of the 890 cm⁻¹ band. If this band persists after 60 minutes, catalyst poisoning has likely occurred.

  • Quantitative Confirmation (¹H NMR): Integrates the newly formed vinylic proton (δ 6.22) against the static aromatic methoxy baseline (δ 3.88) to establish absolute conversion.

  • The Self-Validation Check: If FTIR indicates complete conversion (loss of 890 cm⁻¹) but NMR reveals unexpected aliphatic multiplets instead of a clean singlet at 6.22 ppm, the system flags non-selective oligomerization, prompting an immediate re-evaluation of the catalyst loading and temperature parameters.

References

  • Title: Evidence for Ruthenium(II) Peralkene Complexes as Catalytic Species during the Isomerization of Terminal Alkenes in Solution Source: Inorganic Chemistry (ACS Publications) URL: [Link]

Validation

High-Fidelity Purity Validation of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene: A Comparative Guide to qNMR vs. Mass Balance Methodologies

As a Senior Application Scientist in analytical research and development, establishing the absolute purity of a primary reference standard is the most critical step in downstream quantitative analysis. For complex organi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in analytical research and development, establishing the absolute purity of a primary reference standard is the most critical step in downstream quantitative analysis. For complex organic intermediates like 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene (CAS 155583-45-2)—an electron-rich aromatic system featuring a methallylic side chain—relying on simple chromatographic "area percent" is a fundamental analytical flaw. Area percent ignores relative response factors (RRFs), invisible aliphatic impurities, residual solvents, and inorganic salts.

This guide objectively compares the two gold-standard methodologies for reference standard validation: the traditional Mass Balance (MB) approach and the modern Quantitative Nuclear Magnetic Resonance (qNMR) method. By examining the causality behind these experimental choices, we establish a self-validating framework compliant with regulatory expectations.

The Causality of Analytical Choices: Beyond Area Percent

When certifying a reference standard, the goal is to determine the absolute mass fraction of the active analyte.

The traditional Mass Balance method operates on a principle of subtraction: it assumes the sample is 100% pure, and then meticulously subtracts the sum of all measurable impurities (organics, volatiles, water, and inorganics). The causality here is rooted in comprehensive orthogonal detection; however, it is vulnerable to cumulative error propagation. If an impurity is missed by the chosen detectors, the final purity is artificially inflated.

Conversely, qNMR operates as a primary ratio method. As outlined in1, qNMR relies on the physical principle that the equilibrium magnetization of nuclei (and thus the integrated peak area) is directly proportional to the molar concentration of those nuclei[1]. By comparing a distinct proton signal of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene against an internal Certified Reference Material (CRM), we achieve a direct, absolute mass fraction without needing an identical reference standard.

Workflow Comparison

Workflow cluster_qNMR qNMR Method (USP <1094>) cluster_MB Mass Balance Method Start Batch: 3-(3,4-Dimethoxyphenyl) -2-methyl-1-propene qNMR_Prep Weigh Sample + Internal Standard Start->qNMR_Prep MB_Org HPLC-UV / GC-FID (Organics) Start->MB_Org MB_Vol Karl Fischer / TGA (Volatiles) Start->MB_Vol MB_Inorg Residue on Ignition (Inorganics) Start->MB_Inorg qNMR_Acq 1H-NMR Acquisition (D1 ≥ 5*T1) qNMR_Prep->qNMR_Acq qNMR_Calc Direct Purity Calculation qNMR_Acq->qNMR_Calc Final Certified Reference Standard Purity qNMR_Calc->Final MB_Calc 100% - Total Impurities MB_Org->MB_Calc MB_Vol->MB_Calc MB_Inorg->MB_Calc MB_Calc->Final

Workflow comparing qNMR and Mass Balance for reference standard purity validation.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol must be self-validating. This means incorporating internal checks that prove the system is functioning correctly before the final result is accepted.

Quantitative NMR (qNMR) Protocol

This protocol directly quantifies the analyte against an SI-traceable CRM.

  • Calibrant Selection & Causality: Select Maleic Acid CRM (traceable to SI units) as the internal standard. Causality: Maleic acid provides a sharp, distinct singlet at 6.26 ppm. This specifically avoids spectral overlap with the methoxy protons (3.8 ppm), aromatic protons (6.7–6.9 ppm), and terminal alkene protons (4.7–4.8 ppm) of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene. High-quality calibrants like those detailed by2 ensure absolute traceability[2].

  • Gravimetric Preparation: Accurately weigh ~20.0 mg of the analyte and ~10.0 mg of Maleic Acid CRM using a microbalance compliant with USP <41>. Co-dissolve in 1.0 mL of CDCl₃.

  • Acquisition Parameters (The Self-Validating Step): Acquire the ¹H-NMR spectrum at 500 MHz. Causality: The relaxation delay ( D1​ ) must be set to ≥5×T1​ (the longitudinal relaxation time of the slowest relaxing proton). This ensures >99.3% magnetization recovery between pulses. Failing to do this causes signal saturation, artificially lowering the integrated area and skewing the purity result.

  • Data Processing: Apply zero-filling, phase correction, and baseline correction. Integrate the Maleic Acid peak (6.26 ppm, 2H) and the analyte's methoxy peak (3.8 ppm, 6H).

  • Calculation: Calculate the mass fraction using the standard qNMR equation, adjusting for molecular weights and the number of equivalent protons.

Mass Balance (Orthogonal) Protocol

This protocol calculates purity by subtracting all identified impurities from 100%.

  • Organic Impurities (HPLC-UV/CAD): Analyze the sample using a C18 column. Causality: While the dimethoxyaryl group is highly UV-active at 280 nm, aliphatic synthesis byproducts are not. Therefore, a Charged Aerosol Detector (CAD) must be placed in series with the UV detector. The CAD provides a nearly uniform mass response, acting as a self-validating check that non-chromophoric impurities are not omitted.

  • Volatile Impurities (Headspace GC-FID): Quantify residual solvents (e.g., ethyl acetate, hexane) used during the synthesis of the propene derivative.

  • Water Content (Karl Fischer): Perform coulometric KF titration to detect trace moisture, which NMR and HPLC often miss.

  • Inorganic Impurities (ROI): Perform Residue on Ignition (ROI) or Thermogravimetric Analysis (TGA) to quantify non-combustible inorganic salts (e.g., palladium catalysts from cross-coupling steps).

Experimental Data & Performance Comparison

A single batch of synthesized 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene was subjected to both validation methodologies. The results are summarized below.

Analytical ParameterMass Balance ResultqNMR Result (Maleic Acid IS)Methodological Advantage
Organic Impurities 0.85% (w/w) via HPLCInherently excluded from target peakHPLC provides impurity profiling; qNMR ignores them if peaks don't overlap.
Residual Solvents 0.12% (w/w) via GC-FIDInherently excluded from target peakGC is highly sensitive; qNMR can identify the solvent but quantitation is complex.
Water Content 0.05% (w/w) via KFInherently excluded from target peakKF is specific to water; qNMR water peaks often broaden and shift.
Inorganic Salts < 0.01% (w/w) via ROIInvisible to ¹H-NMRROI is required for Mass Balance; qNMR is unaffected by NMR-silent inorganics.
Calculated Purity 98.97% ± 0.15% 98.92% ± 0.08% qNMR provides higher precision and lower cumulative error.

Data Analysis: Both methods yielded statistically equivalent purity values. However, the Mass Balance method exhibited a higher standard deviation (± 0.15%) due to the propagation of error across four distinct analytical techniques. The qNMR method, relying on a single gravimetric preparation and a primary ratio measurement, provided tighter precision (± 0.08%).

ICH Q2(R2) Validation Framework & Compliance

When establishing a reference standard, the analytical procedures used must be validated according to 3[3]. The guidelines explicitly state that accuracy can be inferred once precision, response within the range, and specificity have been established[3]. Furthermore, if specific impurities are unavailable for spiking studies, specificity can be demonstrated by comparing the test results with an orthogonal procedure (e.g., comparing HPLC against qNMR)[3][4].

Logic Identify Identify Impurities (Stressing/Spiking) Orthogonal Orthogonal Procedure Comparison Identify->Orthogonal If impurities unavailable Linearity Establish Linearity (QL to 120%) Identify->Linearity Validated Validated Analytical Procedure Orthogonal->Validated Accuracy Accuracy via CRM Linearity->Accuracy Precision Repeatability & Intermediate Precision Accuracy->Precision Precision->Validated

ICH Q2(R2) logical decision tree for analytical procedure validation.

Conclusion

For the purity validation of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene, qNMR stands superior as a primary certification tool due to its direct traceability to SI units, immunity to non-protonated impurities, and avoidance of cumulative error. However, the Mass Balance method remains an indispensable orthogonal technique , particularly because it provides a comprehensive impurity profile (identifying exactly what the 1.08% of impurities are), which is critical for toxicity and stability assessments.

Best practice dictates using qNMR to establish the absolute assay value of the primary reference standard, while utilizing the Mass Balance approach to monitor batch-to-batch impurity profiles during routine manufacturing.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Training Module 3: Practical Applications of ICH Q2(R2) . ICH. Available at:[Link]

Sources

Comparative

Translational Efficacy of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene Analogs: In Vitro vs. In Vivo Perspectives

As a Senior Application Scientist overseeing preclinical drug development pipelines, I frequently encounter the challenge of translating the efficacy of phenylpropene derivatives from the petri dish to the whole organism...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing preclinical drug development pipelines, I frequently encounter the challenge of translating the efficacy of phenylpropene derivatives from the petri dish to the whole organism. Analogs of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene—most notably methyl eugenol (ME) and its structural derivatives—have garnered significant attention for their potent ability to mitigate oxidative stress and ischemia-reperfusion (IR) injury[1].

However, evaluating these compounds requires a rigorous, causally-driven approach. The transition from in vitro target engagement to in vivo phenotypic protection is complicated by xenobiotic metabolism, pharmacokinetics, and auto-induction of hepatic enzymes. This guide provides an objective, data-driven comparison of the in vitro and in vivo efficacy of these analogs, supported by self-validating experimental methodologies.

Mechanistic Framework: The AMPK/GSK3β/Nrf2 Axis

Before designing comparative assays, we must establish the molecular causality of the compound's efficacy. Dimethoxyphenyl propene analogs exert their cytoprotective effects primarily by acting as direct modulators of cellular redox homeostasis. Molecular docking and kinase assays reveal that these analogs bind with high affinity to the AMP-activated protein kinase (AMPK) pocket[1].

This binding triggers a phosphorylation cascade that inhibits GSK3β, thereby blocking the nuclear export signal of Nrf2. The resulting nuclear retention of Nrf2 allows it to bind to Antioxidant Response Elements (ARE), driving the transcription of downstream cytoprotective enzymes like HO-1 and Mn-SOD, while downregulating pro-oxidant markers like Nox4[2].

Mechanism Analog Dimethoxyphenyl Propene Analogs AMPK AMPK Kinase Pocket (Direct Binding) Analog->AMPK High-affinity docking GSK3B GSK3β (Phosphorylation/Inhibition) AMPK->GSK3B Kinase activation Nrf2 Nrf2 Nuclear Retention (Export Blocked) GSK3B->Nrf2 Prevents Nrf2 degradation TargetGenes HO-1, Mn-SOD, Nox4 (Down) Nrf2->TargetGenes ARE binding Phenotype Protection Against Ischemia-Reperfusion Injury TargetGenes->Phenotype ROS scavenging

Fig 1. AMPK/GSK3β/Nrf2 signaling cascade activated by dimethoxyphenyl propene analogs.

In Vitro Efficacy Profiling: Target Engagement

In vitro models are essential for isolating the direct cellular effects of the analog without the confounding variables of systemic metabolism. We utilize HK-2 (human proximal tubule epithelial) and AML12 (mouse liver) cell lines, as these tissues are highly susceptible to ischemic damage and express robust Nrf2 machinery[3].

Protocol 1: Self-Validating Hypoxia-Reoxygenation (HR) Assay

Causality & Rationale: We utilize a 40 μM pretreatment concentration based on dose-response mapping that maximizes Nrf2 nuclear localization without inducing the RNA adduction toxicity observed at higher concentrations (e.g., 100 μM)[1][4].

Step-by-Step Methodology:

  • Cell Seeding & Synchronization: Seed HK-2 cells at 2×105 cells/well in 6-well plates. Serum-starve for 12 hours to synchronize the cell cycle, ensuring baseline kinase activity is uniform.

  • Analog Pretreatment: Treat cells with 40 μM of the analog (dissolved in <0.1% DMSO) for 24 hours[3].

  • Hypoxia Induction: Transfer cells to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) in glucose-free medium for 24 hours to simulate the ischemic phase.

  • Reoxygenation: Replace with standard culture medium and return to a normoxic incubator (21% O₂) for 18 hours to trigger the ROS burst characteristic of reperfusion.

  • Subcellular Fractionation & Western Blotting: Isolate nuclear and cytosolic fractions to quantify Nrf2 translocation.

Self-Validation Checkpoint: To ensure the assay is internally validated, you must run three strict controls:

  • Vehicle Control: Rules out DMSO-induced stress.

  • Loading Controls: Use Lamin B1 for the nuclear fraction and GAPDH for the cytosolic fraction to prove successful subcellular isolation.

  • Target Specificity Control: Co-administer Compound C (an AMPK inhibitor) in a parallel cohort. If the analog's protective effect is not abolished by Compound C, your compound is exhibiting off-target effects[1].

In Vivo Translation: Systemic Efficacy

Translating these findings into murine models requires accounting for hepatic first-pass metabolism. Dimethoxyphenyl propene analogs undergo rapid clearance and P450-mediated biotransformation[4]. Therefore, acute dosing at the time of injury is insufficient; a prophylactic loading phase is causally required to build a steady-state antioxidant defense.

Protocol 2: Murine Ischemia-Reperfusion (IR) Model

Causality & Rationale: We administer 20 mg/kg/day intraperitoneally for 5 consecutive days prior to surgery[1]. This specific window allows sufficient time for the transcriptional upregulation and cytoplasmic accumulation of HO-1 and Mn-SOD proteins prior to the ischemic insult.

Step-by-Step Methodology:

  • Prophylactic Dosing: Administer the analog (20 mg/kg/day, i.p.) to C57BL/6J mice for 5 days[1].

  • Surgical Ischemia: Under isoflurane anesthesia, perform a midline laparotomy. Clamp the bilateral renal pedicles (for AKI models) or the middle cerebral artery (for MCAO models) using non-traumatic microvascular clips for exactly 60 minutes[3].

  • Reperfusion Phase: Remove the clips, verify blood flow restoration visually, and close the incision. Allow reperfusion for 24 to 48 hours.

  • Endpoint Analysis: Harvest tissue for histological evaluation (e.g., TTC staining for cerebral infarct volume or H&E for renal tubular necrosis) and biochemical ROS assays.

Self-Validation Checkpoint:

  • Sham Surgery Cohort: A group receiving the exact surgical procedure (anesthesia, incision, organ manipulation) without vascular clamping. This isolates the specific variable of ischemia-reperfusion from general surgical trauma.

Workflow cluster_invitro In Vitro Validation (HK-2 / AML12) cluster_invivo In Vivo Translation (C57BL/6J Mice) Pretreat Analog Dosing (40 μM, 24h) HR Hypoxia (24h) / Reoxygenation (18h) Pretreat->HR Assay ROS Quantification & Nuclear Nrf2 Blot HR->Assay Dose IP Injection (20 mg/kg/d, 5 days) IR Surgical Ischemia (60 min) + Reperfusion Dose->IR Histology Infarct Volume & Tissue Biomarkers IR->Histology

Fig 2. Parallel in vitro and in vivo workflows for evaluating analog efficacy.

Quantitative Comparative Analysis

To objectively evaluate the analog's performance, we must compare the empirical data generated from both domains. The table below synthesizes the translational metrics.

ParameterIn Vitro Model (HK-2 / AML12)In Vivo Model (C57BL/6J Mice)Causality & Translational Relevance
Effective Dosing 40 μM (Optimal) to 100 μM[1][4]20 mg/kg/day via IP injection[1]In vitro doses establish receptor binding kinetics; in vivo doses must compensate for rapid hepatic clearance and plasma protein binding.
Exposure Duration 24 hours pre-treatment[3]5 consecutive days pre-surgery[1]Extended in vivo dosing is required to achieve steady-state tissue distribution and full ARE-driven protein synthesis prior to ischemic insult.
Primary Efficacy Biomarkers ↑ Nuclear Nrf2 retention, ↓ Nox4 expression[1][3]↑ Mn-SOD activity, ↓ Superoxide anion levels[2]Validates the successful transition from upstream transcriptional activation (in vitro) to functional enzymatic ROS scavenging (in vivo).
Phenotypic Outcome Improved cell survival rate during reoxygenation[3]Reduced cerebral infarction, attenuated renal destruction[1][2]Demonstrates that cellular-level protection scales up to preserve whole-organ architecture and function.

Toxicological Considerations: The Epoxide-Diol Pathway

As an application scientist, I must emphasize that efficacy cannot be evaluated in a vacuum devoid of toxicology. While dimethoxyphenyl propene analogs show remarkable protective efficacy, their metabolic fate in vivo introduces complexities not always visible in vitro.

At elevated concentrations (e.g., 100 μM in vitro or high bolus doses in vivo), metabolic activation of the alkenylbenzene side chain via the epoxide-diol pathway can occur[4]. This carbonium intermediate is highly electrophilic and has been shown to result in covalent RNA and DNA adduction[4]. Because standard in vitro cell lines often lack the full complement of hepatic cytochrome P450 enzymes, they may falsely present a wider therapeutic index than what is viable in vivo. Therefore, strict adherence to the optimized low-dose prophylactic regimens (e.g., 20 mg/kg/day) is critical to maintaining the compound within its safe, cytoprotective pharmacological window.

References

  • Methyl eugenol protects the kidney from oxidative damage in mice by blocking the Nrf2 nuclear export signal through activation of the AMPK/GSK3β axis.Acta Pharmacologica Sinica (PubMed - NIH).
  • In Vitro and In Vivo Evidence for RNA Adduction Resulting from Metabolic Activation of Methyleugenol.
  • Methyl Eugenol: Potential to Inhibit Oxidative Stress, Address Related Diseases, and Its Toxicological Effects.Xiahe Publishing.
  • Eugenol: A promising therapeutic terpenoid against ischemia-reperfusion injury.EXCLI Journal.

Sources

Validation

Cross-validation of GC-FID and MS for 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene detection

Comprehensive Cross-Validation Guide: GC-FID vs. GC-MS for the Detection of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene Strategic Context & Analytical Challenges 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene (Molecular Weigh...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Cross-Validation Guide: GC-FID vs. GC-MS for the Detection of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene

Strategic Context & Analytical Challenges

3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene (Molecular Weight: 192.25 g/mol ) is a highly lipophilic, volatile ether/alkene frequently utilized as a critical intermediate in the synthesis of pharmaceuticals and complex fragrance profiles. Because it shares structural homology with known genotoxic impurities (GTIs) like methyleugenol, regulatory frameworks such as ICH Q3C and USP <467> dictate that its presence must be rigorously monitored throughout the drug development lifecycle[1].

During early-stage process chemistry, researchers need to quantify bulk yields (10%–90% w/w). Conversely, in final Active Pharmaceutical Ingredients (APIs), the same compound must be screened as a trace impurity at parts-per-billion (ppb) levels[2]. This guide outlines a self-validating, objective cross-validation protocol between Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) to ensure continuous analytical control across all concentration ranges.

Mechanistic Causality: Detector Selection

To build a robust analytical strategy, scientists must understand the fundamental causality behind detector responses:

  • GC-FID (High-Throughput Quantitation): The FID operates by pyrolyzing the organic effluent in a hydrogen-air flame. The combustion of the carbon-hydrogen bonds in the 2-methyl-1-propene moiety produces ions proportional to the molecule's reduced carbon mass[3].

    • Causality: Because the ionization efficiency is strictly dependent on carbon content and insensitive to water or atmospheric gases, GC-FID provides an unmatched, perfectly linear dynamic range. It is the gold standard for routine, cost-effective batch release testing.

  • GC-MS (Trace Identification & Specificity): The MS utilizes Electron Ionization (EI) at 70 eV to bombard the molecule, generating a reproducible fragmentation pattern (e.g., the M+ ion at m/z 192, and the base peak at m/z 177 due to the loss of a methyl group)[2][3].

    • Causality: By operating the quadrupole in Selected Ion Monitoring (SIM) mode, the detector mathematically filters out background matrix noise. This allows for absolute structural confirmation and ultra-trace sensitivity (ppb), which is physically impossible to achieve with FID.

Self-Validating Experimental Protocols

To comply with ICH Q2(R1) validation guidelines, the following methodologies are designed as self-validating systems . The inclusion of an Internal Standard (IS) intrinsically corrects for injection volume discrepancies, matrix-induced signal suppression, and minor extraction losses.

Step 1: Matrix Extraction & IS Spiking
  • Aliquot: Transfer 1.0 mL of the liquid sample (or 1.0 g of dissolved solid API) into a silanized glass vial. Causality: Silanization neutralizes active silanol groups on the glass, preventing the adsorption of the target analyte at trace levels.

  • Spike: Add 50 µL of the Internal Standard solution (1,4-Dimethoxybenzene at 10 µg/mL). Self-Validation: 1,4-Dimethoxybenzene is structurally analogous but elutes earlier, ensuring it normalizes the response factor without co-eluting with the target peak.

  • Extract: Add 2.0 mL of HPLC-grade n-hexane. Vortex vigorously for 60 seconds. Causality: The non-polar n-hexane quantitatively partitions the lipophilic 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene while leaving polar matrix interferents in the aqueous phase.

  • Isolate: Centrifuge at 4000 rpm for 5 minutes and transfer the upper organic layer to a 2.0 mL GC autosampler vial.

Step 2: GC-FID Protocol (Bulk Quantitation)
  • Column: 5% Phenyl-methylpolysiloxane (30 m × 0.25 mm × 0.25 µm). Causality: The slight polarity of the 5% phenyl phase perfectly resolves the methoxy-bearing analyte from non-polar synthetic byproducts.

  • Carrier Gas: Helium at a constant linear velocity of 35 cm/sec[1].

  • Injection: 1.0 µL, Split ratio 1:20. Injector Temp: 250°C.

  • Oven Program: 80°C (hold 1 min) → ramp at 15°C/min to 260°C (hold 3 min). Causality: The initial low temperature focuses the analyte at the head of the column via the solvent effect, sharpening the peak shape.

  • Detector: FID at 280°C. Hydrogen: 30 mL/min; Air: 300 mL/min.

Step 3: GC-MS Protocol (Trace Screening)
  • Column & Oven: Identical to the GC-FID method. Causality: Maintaining identical thermodynamics ensures retention time parity, allowing direct cross-referencing of peaks between the two instruments[4].

  • Injection: 1.0 µL, Splitless mode. Causality: Splitless injection maximizes the transfer of trace analytes onto the column, essential for ppb-level detection.

  • Detector: Single Quadrupole MS. Transfer line: 280°C. Ion source: 230°C.

  • Acquisition: SIM mode targeting m/z 192 (Quantifier), 177 (Qualifier 1), and 151 (Qualifier 2).

Quantitative Cross-Validation Data

The following data represents the statistical cross-validation of both methods across their respective dynamic ranges. Both methods passed System Suitability Testing (SST) with peak tailing factors ≤ 1.5 and theoretical plates > 50,000.

Table 1: Analytical Performance and Validation Metrics

Validation Parameter (ICH Q2)GC-FID PerformanceGC-MS (SIM) PerformanceAcceptance Criteria
Linear Dynamic Range 1.0 – 500 µg/mL (ppm)0.01 – 5.0 µg/mL (ppm)R² ≥ 0.995
Limit of Detection (LOD) 0.3 µg/mL0.002 µg/mL (2 ppb)S/N Ratio ≥ 3:1
Limit of Quantitation (LOQ) 1.0 µg/mL0.01 µg/mL (10 ppb)S/N Ratio ≥ 10:1
Method Precision (RSD%) 0.8% (n=6)1.5% (n=6)≤ 2.0%
Accuracy (Spiked Recovery) 98.5% – 101.2%96.4% – 103.1%95.0% – 105.0%

Statistical Correlation: A Student's t-test performed on the overlapping concentration range (1.0 to 5.0 µg/mL) yielded a p-value of 0.84 (p > 0.05), proving there is no statistically significant difference in the quantitative accuracy between the FID and MS methods.

Decision Matrix & Workflow

CrossValidation S1 Sample Prep & IS Spiking (Self-Validating Matrix) split S1->split GCFID GC-FID Pathway Broad Dynamic Range split->GCFID High Concentration (Process Yield) GCMS GC-MS Pathway High Specificity (SIM) split->GCMS Trace/Complex Matrix (API Impurity) FID_Data Linearity: 1-500 ppm LOD: ~0.3 ppm GCFID->FID_Data MS_Data Linearity: 10-5000 ppb LOD: ~2 ppb GCMS->MS_Data Stats Statistical Cross-Validation (ANOVA & t-test correlation) FID_Data->Stats MS_Data->Stats

Fig 1: Logical workflow and decision matrix for the cross-validation of GC-FID and GC-MS methodologies.

Conclusion

The cross-validation of GC-FID and GC-MS establishes a comprehensive analytical continuum for 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene. GC-FID should be deployed for high-throughput, cost-effective process monitoring due to its superior precision and broad linear range. Conversely, GC-MS is strictly required for final API release testing where structural specificity and ppb-level sensitivity are mandated to rule out genotoxic risks.

References

  • Resolve Mass. "Headspace GCFID Testing in Pharma: A QA Team's Guide." Available at:[Link][4]

  • USP-NF. "ICH Q3C Impurities: Residual Solvents." Available at: [Link][1]

  • Emery Pharma. "Gas Chromatography Mass Spectrometry (GC-MS) Analysis." Available at: [Link][3]

  • J-Stage. "Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent." Available at:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene proper disposal procedures

Comprehensive Operational and Disposal Protocol for 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene As synthetic chemistry and drug development advance, the handling of specialized intermediates requires uncompromising safety...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Protocol for 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene

As synthetic chemistry and drug development advance, the handling of specialized intermediates requires uncompromising safety and logistical precision. 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene (CAS: 155583-45-2)[1] is an allylbenzene derivative structurally related to methyleugenol. While highly valuable for its terminal alkene and dimethoxyarene moieties, it carries specific toxicological and environmental risks[2]. Proper disposal is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety and scientific integrity.

This guide provides researchers and safety officers with a field-proven, self-validating operational framework for the handling and disposal of this compound.

Part 1: Chemical Profiling & Toxicological Causality

To design an effective disposal strategy, we must first understand the physicochemical and toxicological profile of the compound. You cannot safely dispose of what you do not mechanistically understand.

Table 1: Physicochemical & Hazard Profile

Parameter Specification / Data Operational Implication
CAS Number 155583-45-2[1] Essential for SDS tracking, RCRA labeling, and inventory management.
Water Solubility < 0.1 g/100 mL[3] Highly hydrophobic; strictly prohibits any form of drain disposal.
Volatility Vapor Pressure ~0.01 mm Hg (20°C)[3] Inhalation risk; handle exclusively in properly ventilated fume hoods.

| Structural Alert | Allylbenzene derivative | Potential genotoxic carcinogen[2]; requires hazardous waste containment. |

The Causality of Toxicity: Why is this compound treated with such stringent containment? Similar to methyleugenol, allylbenzenes undergo hepatic oxidation via Cytochrome P450 enzymes to form 1'-hydroxy metabolites[4]. Subsequent sulfation by sulfotransferases (SULTs) generates highly reactive electrophilic carbocations[4]. These carbocations act as alkylating agents, forming stable adducts with DNA and proteins, which drives genotoxic and carcinogenic risks[2]. This mechanism mandates that the compound be completely destroyed via high-temperature incineration rather than neutralized in-house.

MetabolicActivation Parent 3-(3,4-Dimethoxyphenyl)- 2-methyl-1-propene CYP Hepatic Oxidation (Cytochrome P450) Parent->CYP Intermediate 1'-Hydroxy Metabolite CYP->Intermediate SULT Sulfation (Sulfotransferases) Intermediate->SULT Electrophile Reactive Carbocation SULT->Electrophile Adducts DNA/Protein Adducts (Genotoxic Risk) Electrophile->Adducts

Fig 1: Metabolic activation of dimethoxyphenyl propene derivatives driving genotoxicity.

Part 2: Step-by-Step Disposal Methodologies

Because 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene dissipates rapidly in air but persists in aquatic environments[3][5], all waste streams must be aggressively segregated and contained.

Table 2: Waste Segregation & Containment Matrix

Waste Stream Examples Containment Strategy Disposal Route
Non-Halogenated Liquid Pure compound, Hexane/EtOAc fractions HDPE or Teflon-lined carboys High-Temperature Incineration
Halogenated Liquid DCM/Chloroform reaction mixtures Separate halogenated waste carboys Specialized Halogen Incineration
Solid Waste Silica gel, filter paper, empty vials Double-bagged in 6-mil poly bags Solid Hazardous Waste Landfill/Incineration

| Contaminated PPE | Nitrile gloves, bench pads | Sealed biological/chemical waste bins | Incineration[6] |

Operational Workflow: Liquid Waste Management
  • Segregation : Collect 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene waste in dedicated, clearly labeled, halogen-free organic waste carboys.

    • Causality: Mixing with halogenated waste fundamentally alters the incineration temperature requirements and drastically increases disposal costs.

  • Quenching (For Reactive Mixtures) : If the compound is part of a reactive mixture (e.g., post-ozonolysis or epoxidation), ensure all reactive intermediates are quenched with sodium thiosulfate before transferring to the main waste carboy.

    • Self-Validating Step: Validate the quench by spotting the aqueous layer onto KI-starch paper. A lack of blue-black color confirms the complete neutralization of reactive peroxides, rendering the organic layer safe for accumulation.

  • Accumulation : Store in a Satellite Accumulation Area (SAA) utilizing secondary containment. Ensure the temperature is maintained below 20°C to minimize volatilization.

    • Self-Validating Step: A compliant setup requires the secondary bin to hold 110% of the primary container's volume. Place a highly visible moisture-indicating strip at the base of the secondary containment; any color change immediately flags micro-leaks before they become exposure events.

  • Final Destruction : Transfer to a licensed hazardous waste facility. Trace contaminated materials, such as gloves and vials, present a hazard to clinical and support staff and must also be disposed of in properly sealed containers[6]. The ultimate fate of this chemical must be high-temperature incineration (>1000°C) to ensure complete combustion of the aromatic ring to CO₂ and H₂O.

DisposalWorkflow Gen Waste Generation (Liquid/Solid Streams) Seg Segregation (Halogenated vs. Non-Halogenated) Gen->Seg Cont Primary Containment (HDPE / Teflon-lined) Seg->Cont Label RCRA Compliant Labeling Cont->Label Store Satellite Accumulation (Temp < 20°C) Label->Store Trans Licensed HazMat Transport Store->Trans Incinerate High-Temp Incineration (>1000°C, 2s residence) Trans->Incinerate

Fig 2: Logistical workflow for the compliant disposal of organic chemical waste.

Part 3: Spill Containment & Verification

In the event of a localized spill, standard sweeping or mopping is insufficient and dangerous due to the compound's volatility.

  • Isolate and Ventilate : Immediately lower the fume hood sash or evacuate the immediate bench area to allow the HVAC system to clear vapors.

  • Absorb : Use inert, non-combustible absorbents (e.g., diatomaceous earth or sand).

    • Causality: Do NOT use combustible materials like sawdust. The compound's organic nature combined with high surface-area combustibles can create a localized fire hazard.

  • Neutralize/Clean : Wash the affected surface with a 5% sodium hypochlorite solution to oxidize residual alkenes, followed by a standard detergent wash.

  • Verify (Self-Validating Step) : Scan the cleaned area with a Photoionization Detector (PID). The cleanup is only validated when the PID confirms volatile organic compound (VOC) levels have returned to the laboratory's baseline (typically < 1 ppm).

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene: Personal Protective Equipment and Disposal

As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential, field-proven safety protocols for handli...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential, field-proven safety protocols for handling 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene, a substituted aromatic alkene. The procedures outlined here are designed to ensure your protection and the integrity of your research by establishing a self-validating system of safety for every manipulation, from initial handling to final disposal.

Hazard Assessment: Understanding the Risks

  • Inhalation Toxicity : As a volatile organic compound (VOC), the primary route of exposure is inhalation.[1] Vapors can cause respiratory irritation, and prolonged or high-concentration exposure may lead to more severe health effects, including potential nervous system, liver, or kidney damage.[1] All handling of the substance outside of a sealed container must occur within a certified chemical fume hood.[2]

  • Dermal and Ocular Irritation : Aromatic compounds and alkenes can cause skin and eye irritation upon contact.[3][4] Direct contact may lead to redness, discomfort, or chemical burns. Absorption through the skin is a potential route of systemic exposure.[5]

  • Flammability : Alkenes are often highly flammable and can form explosive mixtures with air.[3][6] Vapors can be heavier than air, potentially traveling to a distant ignition source and flashing back.[6] Therefore, it is critical to keep the compound away from heat, sparks, and open flames.[7]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not merely a checklist; it is a critical system designed to shield you from the specific hazards of the chemical. The following table outlines the minimum required PPE for handling 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (<10g) ANSI Z87.1 compliant safety glasses with side shields.Disposable nitrile gloves.[8]Buttoned laboratory coat.[5]Required: Work within a certified chemical fume hood.[9]
Solution Preparation Chemical splash goggles.Disposable nitrile gloves. Inspect for tears before use.Buttoned laboratory coat.Required: Work within a certified chemical fume hood.
Large Scale (>10g) or Splash Risk Chemical splash goggles and a face shield.[8][10]Double-gloving with nitrile gloves or using thicker, chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.[11]Required: Work within a certified chemical fume hood.
Causality Behind PPE Choices:
  • Eye Protection : Safety glasses provide basic impact protection, but chemical splash goggles are essential when handling liquids to form a seal around the eyes, preventing entry of splashes or vapors.[11] A face shield is added during high-risk operations to protect the entire face.[10]

  • Hand Protection : Nitrile gloves offer broad, short-term resistance to many organic chemicals.[8] It is crucial to dispose of gloves immediately after contamination, as breakthrough can occur. For prolonged tasks, consult a glove manufacturer's chemical resistance guide.

  • Body Protection : A lab coat, fully buttoned, protects your skin and personal clothing from incidental contact and minor splashes.[5] An apron provides an additional layer of chemical resistance for tasks with a higher splash potential.[11]

  • Respiratory Protection : Engineering controls are the primary method for respiratory protection. A properly functioning chemical fume hood is mandatory to contain volatile vapors and prevent inhalation exposure.[2][12] Respirators should only be used as a secondary measure if engineering controls are insufficient, and this requires a comprehensive respiratory protection program, including medical evaluation and fit-testing.[8]

Operational Protocol: Preparing a Stock Solution

This step-by-step workflow for preparing a solution of 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene is designed to minimize exposure and ensure operational safety.

  • Preparation is Key : Before handling the chemical, gather all necessary equipment: vials, solvent, syringes or pipettes, and waste containers.[13] This minimizes the time the primary container is open.

  • Fume Hood Operation : Confirm that the chemical fume hood has a valid certification and that the sash is lowered to the indicated safe working height.

  • Don PPE : Put on all required PPE as detailed in the table above.

  • Equilibrate and Open : Allow the chemical container to equilibrate to ambient temperature before opening to prevent moisture condensation.

  • Transfer : Perform the transfer of the chemical into your solvent or vessel as quickly and carefully as possible. Use tools like a gas-tight syringe for liquid transfers to minimize volatilization.[13]

  • Seal Immediately : Securely cap the stock solution and the primary chemical container immediately after the transfer.[13]

  • Mix Gently : Mix the solution by gentle inversion or swirling. Vigorous shaking increases the vapor pressure and risk of exposure.[13]

  • Labeling : Clearly label the newly prepared solution with the chemical name, concentration, solvent, date, and your initials.

  • Clean Up : Wipe down the work area within the fume hood. Dispose of all contaminated disposables (e.g., pipette tips, weighing paper, gloves) in the designated hazardous waste container.

  • Doff PPE and Wash Hands : Remove PPE in the correct order (gloves first) and wash your hands thoroughly with soap and water after leaving the lab area.[5]

Emergency Procedures: Chemical Spill Response

In the event of a spill, a calm and systematic response is crucial. The following workflow outlines the immediate steps to take.

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size & Hazard (Is it safe to handle?) alert->assess small_spill Small Spill (<100 mL, Contained) assess->small_spill Yes large_spill Large Spill (>100 mL or Uncontained) assess->large_spill No don_ppe Don Appropriate PPE (Gloves, Goggles, Apron) small_spill->don_ppe call_ehs Call EHS/Emergency Response large_spill->call_ehs contain Contain Spill with Absorbent Material don_ppe->contain cleanup Collect Waste into Hazardous Bag contain->cleanup decontaminate Decontaminate Area with Soap & Water cleanup->decontaminate dispose Seal & Label Waste for EHS Pickup decontaminate->dispose report Report Incident to Supervisor dispose->report call_ehs->report

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Compliant Waste Management

Proper disposal is not an afterthought; it is a critical step in the chemical lifecycle. All materials contaminated with 3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene must be treated as hazardous waste.

  • Waste Segregation : Do not mix this waste stream with other incompatible wastes.[9] Collect all liquid waste, solid waste (contaminated gloves, paper towels), and empty containers in separate, designated hazardous waste containers.[14]

  • Container Requirements : Use a container that is compatible with the chemical and sealable.[15] Containers must be kept closed except when adding waste.[15]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene," and the date waste was first added.[14][16]

  • Storage : Store sealed waste containers in a designated, well-ventilated, and secure area away from heat and ignition sources, awaiting pickup.[14]

  • Arranging Disposal : Contact your institution's Environmental Health & Safety (EHS) department or a certified chemical waste disposal company to arrange for pickup and final disposal.[12][17] Never dispose of this chemical down the drain.[9]

By integrating these safety and handling protocols into your daily workflow, you build a foundation of trust in your experimental process and contribute to a culture of safety within your laboratory.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
  • FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applic
  • 3-(3,4-DIMETHOXYPHENYL)-2-METHYL-1-PROPENE. NextSDS.
  • Best Practices for Handling and Using Volatile Analytical Standards. (2023, October 24). Restek.
  • What are the health and safety considerations when working with alkenes?. TutorChase.
  • SAFETY DATA SHEET for 3-(p-Methoxyphenyl)propionic acid. (2025, December 22). Fisher Scientific.
  • SAFETY DATA SHEET for 2,2-dimethoxypropane. (2026, February 27). Sigma-Aldrich.
  • Safety Rules in the Labor
  • Safe Lab Practices. University of Nevada, Reno Environmental Health & Safety.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco Environmental Health & Safety.
  • Material Safety Data Sheet for 2,2-Dimethoxypropane. (2006, August 11). Spectrum Chemical.
  • Safety data sheet for 1-methoxy-2-propylacet
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. SDS Manager.
  • Safety Data Sheet for (E)-Methyl 3-(3-methoxyphenyl)
  • Understanding the Types of Solvents and How to Handle Them Safely. (2025, October 16). Ansell.
  • SAFETY DATA SHEET for 3-(3,4-Dimethoxyphenyl)propionic acid. (2025, September 14). Thermo Fisher Scientific.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Proper Disposal of 3,4-Dimethoxyphenol: A Guide for Labor
  • Hazardous Waste Disposal Procedures.
  • Disposal of chemical waste

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